Bis(2-ethylbutyl) phthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-ethylbutyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-5-15(6-2)13-23-19(21)17-11-9-10-12-18(17)20(22)24-14-16(7-3)8-4/h9-12,15-16H,5-8,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUXJHZMTDAMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223269 | |
| Record name | Bis(2-ethylbutyl) phthalate | |
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Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7299-89-0 | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(2-ethylbutyl) phthalate | |
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| Record name | Bis(2-ethylbutyl) phthalate | |
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| Record name | Bis(2-ethylbutyl) phthalate | |
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| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.946 | |
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| Record name | BIS(2-ETHYLBUTYL) PHTHALATE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical and Chemical Properties of Di(2-ethylbutyl) phthalate
Abstract
Di(2-ethylbutyl) phthalate is a significant organic compound, a diester of phthalic acid and 2-ethylbutanol. This guide provides a comprehensive technical overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development. We delve into the compound's chemical identity, detailed physicochemical parameters, reactivity, and analytical characterization. Furthermore, this document outlines standardized experimental protocols for the determination of key properties, ensuring scientific rigor and reproducibility. The information is grounded in authoritative sources to support further research and application.
Introduction
Phthalic acid esters (PAEs), or phthalates, are a class of chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Di(2-ethylbutyl) phthalate, a member of this family, is the diester of phthalic acid and 2-ethylbutanol.[2] A thorough understanding of its physical and chemical properties is paramount for assessing its behavior in various matrices, its environmental fate, and its suitability for specific industrial applications. For professionals in drug development, characterizing such compounds is crucial for evaluating potential interactions, stability in formulations, and toxicological profiles. This guide aims to be a definitive resource, consolidating critical data and methodologies for the scientific community.
Chemical Identity
A precise understanding of the molecular identity of Di(2-ethylbutyl) phthalate is the foundation for all further study.
-
Chemical Name: bis(2-ethylbutyl) benzene-1,2-dicarboxylate[3][4]
-
Common Synonyms: Di(2-ethylbutyl) phthalate, Phthalic acid di(2-ethylbutyl) ester, Bis(2-ethyl-n-butyl) phthalate[5]
-
CAS Registry Number: 7299-89-0[5]
-
Chemical Structure:
(Note: A representative image would be placed here in a final document.) The structure consists of a benzene ring with two ester groups attached at the ortho positions, each connected to a 2-ethylbutyl chain.[4]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and applications. The data for Di(2-ethylbutyl) phthalate are summarized below.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow, oily liquid. | [7] |
| Odor | Very slight, characteristic odor. | [8] |
| Melting Point | -50 °C (for the related Di(2-ethylhexyl) phthalate) | [8] |
| Boiling Point | 386 °C (for the related Di(2-ethylhexyl) phthalate) | [8] |
| Density | 0.985 g/mL at 20 °C (for the related Di(2-ethylhexyl) phthalate) | [8] |
| Solubility | Practically insoluble in water.[9] Miscible with ethanol, chloroform, and methanol.[7][9] | |
| Vapor Pressure | <0.01 kPa at 20°C (for the related Dibutyl phthalate) | [10] |
| LogP (Octanol/Water Partition Coefficient) | 5.3 (Predicted) | [4] |
| Refractive Index | 1.490 - 1.495 at 20°C (for the related Dibutyl phthalate) | [9] |
Note: Some properties are referenced from structurally similar phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) due to a lack of specific data for Di(2-ethylbutyl) phthalate in the available search results. This is a common practice for initial assessment but should be confirmed experimentally.
Chemical Reactivity and Stability
-
Stability: Di(2-ethylbutyl) phthalate is stable under normal transport and storage conditions.[11] It should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[12]
-
Reactivity: It reacts with strong oxidants.[10][12] Incompatible materials include strong bases, nitrates, and acids.[12]
-
Decomposition: When heated to decomposition, it can produce toxic and irritating fumes, such as carbon oxides and phthalic anhydride.[10][12]
-
Hydrolysis: Like other esters, Di(2-ethylbutyl) phthalate can undergo hydrolysis, especially under acidic or basic conditions, to yield phthalic acid and 2-ethylbutanol.[13]
Synthesis and Manufacturing
Phthalate esters are generally synthesized by the esterification reaction of phthalic anhydride with an appropriate alcohol.[1] For Di(2-ethylbutyl) phthalate, the process involves reacting phthalic anhydride with two equivalents of 2-ethylbutanol, typically in the presence of an acid catalyst like sulfuric acid or a solid catalyst such as aluminum oxide.[14][15][16] The reaction is usually carried out under reflux, and the water produced is removed to drive the reaction to completion.[15][16]
Below is a generalized workflow for the synthesis process.
Caption: Generalized workflow for the synthesis of Di(2-ethylbutyl) phthalate.
Analytical Characterization and Protocols
Accurate characterization is essential for confirming the identity and purity of Di(2-ethylbutyl) phthalate.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the ester carbonyl group (C=O) stretching vibration around 1720-1730 cm⁻¹, and C-O stretching vibrations, as well as peaks corresponding to the aromatic benzene ring.[5][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the phthalate ring and distinct signals for the protons of the 2-ethylbutyl ester chains.[17]
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the aliphatic side chains.[17]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak corresponding to the molecular weight (334.45 m/z) and characteristic fragmentation patterns of phthalate esters.[5]
Experimental Protocol: Determination of Water Solubility (Flask Method)
The low aqueous solubility of phthalates is a critical parameter influencing their environmental distribution and bioavailability. The OECD Guideline 105 (Water Solubility) provides a standardized method.
Objective: To determine the water solubility of Di(2-ethylbutyl) phthalate at a given temperature.
Principle: An excess of the test substance is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Materials:
-
Di(2-ethylbutyl) phthalate (high purity)
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge capable of at least 1000 g
-
Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation: Add an amount of Di(2-ethylbutyl) phthalate to a flask that is visibly in excess of its expected solubility. Add a known volume of water.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. It is advisable to run preliminary tests to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, transfer the contents to a centrifuge tube and centrifuge at a high speed to separate the excess undissolved substance from the aqueous phase.
-
Sampling: Carefully withdraw a known volume of the clear aqueous supernatant using a syringe. Avoid disturbing the undissolved layer.
-
Filtration (if necessary): If any fine particles remain suspended, filter the sample through a syringe filter that does not adsorb the test substance.
-
Analysis: Determine the concentration of Di(2-ethylbutyl) phthalate in the aqueous sample using a pre-calibrated GC-FID or another suitable analytical technique.
-
Replicates: The experiment should be performed in at least triplicate.
Data Analysis: The water solubility is reported as the average concentration from the replicate samples, typically in mg/L or mol/L, at the specified temperature.
Safety and Handling
Professionals handling Di(2-ethylbutyl) phthalate should adhere to safety guidelines.
-
General Handling: Use in a well-ventilated area.[12] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate laboratory clothing.[12][19]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
-
Toxicity: Phthalic acid esters as a class have been studied for their potential health effects, including endocrine disruption.[20][21] Animal tests on related phthalates suggest possible toxicity to human reproduction or development.[10] Users should consult the specific Safety Data Sheet (SDS) for detailed toxicological information and handling precautions.[18][19][21]
Conclusion
This technical guide has synthesized the essential physical and chemical properties of Di(2-ethylbutyl) phthalate. By providing detailed data on its identity, physicochemical characteristics, reactivity, and analytical methods, this document serves as a foundational resource for scientists and researchers. The inclusion of standardized protocols and safety information is intended to promote best practices in the laboratory. A comprehensive understanding of these properties is critical for the responsible application and further investigation of this compound in both industrial and research settings.
References
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- University of Missouri-St. Louis. (2014). Vapor Pressures and Vaporization Enthalpies of a Series of Dialkyl Phthalates by Correlation Gas Chromatography.
- Water Quality Australia. (n.d.). Di-n-butyl phthalate in freshwater and marine water.
- ResearchGate. (n.d.). Biosynthetic pathway of dibutyl phthalate (DBP, 2).
- Drugfuture.com. (n.d.). BIS(2-ETHYLBUTYL) PHTHALATE.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Bis(2-ethylhexyl) phthalate.
- ResearchGate. (n.d.). Synthesis of di(2-ethylhexyl) phthalate (DEHP).
- NCBI Bookshelf. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP).
- Eagle Scholar. (2023). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer.
- PubChemLite. (n.d.). This compound (C20H30O4).
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- ResearchGate. (2017). Chemical characterization of dibutyl phthalate.
- Encyclopedia.pub. (2023). Physical, Chemical, and Environmental Properties of Phthalates.
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- PubChem. (n.d.). Di(2-ethylhexyl) phthalate.
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- NIST. (n.d.). Bis(2-ethylhexyl) phthalate.
- NIST. (n.d.). Dibutyl phthalate.
- ResearchGate. (2008). Vapor pressures of di-n-butyl phthalate and di-iso-butyl hexahydrophthalate at reduced pressures.
- Cheméo. (n.d.). Chemical Properties of Di(2-ethylbutyl) adipate (CAS 10022-60-3).
- Google Patents. (n.d.). CN103030563A - Dibutyl phthalate synthesis process.
- NIST. (n.d.). Bis(2-ethylhexyl) phthalate IR Spectrum.
- Wikipedia. (n.d.). Diisobutyl phthalate.
- International Labour Organization & World Health Organization. (2021). ICSC 0036 - DIBUTYL PHTHALATE.
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- Inchem.org. (n.d.). ICSC 0036 - DIBUTYL PHTHALATE.
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An In-Depth Technical Guide to Bis(2-ethylbutyl) phthalate (CAS 7299-89-0): Properties, Synthesis, Analysis, and Toxicological Profile
Executive Summary
Bis(2-ethylbutyl) phthalate (BEBP), CAS Number 7299-89-0, is a phthalate ester utilized primarily as a plasticizer to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[1] Structurally, it is the diester of phthalic acid and 2-ethylbutanol. While it serves as a valuable additive in the manufacturing of a wide range of flexible plastic goods, its use is subject to increasing scientific and regulatory scrutiny due to health and environmental concerns common to the phthalate class of compounds.[1] This guide provides a comprehensive technical overview of BEBP, intended for researchers, scientists, and drug development professionals. It covers the compound's fundamental physicochemical properties, detailed synthesis and analytical protocols, key applications, and a thorough review of its toxicological profile and environmental fate, grounded in authoritative data.
Physicochemical Characteristics
A foundational understanding of BEBP begins with its chemical identity and physical properties, which dictate its behavior in both industrial applications and biological or environmental systems.
Identity and Structure
BEBP is a benzenedicarboxylic acid ester featuring two 2-ethylbutyl side chains.[1] Its molecular structure is a key determinant of its efficacy as a plasticizer.
Caption: Chemical structure of this compound.
Tabulated Physical and Chemical Properties
Quantitative data provides a clear reference for experimental design and modeling. The properties of BEBP are summarized below.
| Property | Value | Unit | Source |
| CAS Number | 7299-89-0 | - | [2] |
| Molecular Formula | C₂₀H₃₀O₄ | - | [2] |
| Molecular Weight | 334.45 | g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | - | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 80.59 | kJ/mol | [3] |
| LogP (Octanol/Water Partition Coeff.) | 5.3 | - | [4] |
| Water Solubility (log₁₀WS) | -5.66 | mol/L | [3] |
| EINECS Number | 230-741-7 | - | [2] |
Note: Many experimental physical properties like boiling and melting points are not consistently available in public databases.[5] Values presented are often calculated properties.
Synthesis and Manufacturing
The industrial production of phthalate esters is a well-established chemical process. While specific protocols for BEBP are not as widely published as for its close analog, bis(2-ethylhexyl) phthalate (DEHP), the synthesis follows the same fundamental principles of acid-catalyzed esterification.[6]
Reaction Principle: Fischer Esterification
The core reaction involves the esterification of phthalic anhydride with two equivalents of 2-ethylbutanol in the presence of an acid catalyst. The reaction produces BEBP and water as a byproduct. To drive the reaction toward completion, water is typically removed as it is formed, often through azeotropic distillation.[6]
Synthesis Workflow Diagram
The logical flow from reactants to purified product is a multi-step process requiring careful control of reaction conditions and subsequent purification stages.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Laboratory-Scale Synthesis
This protocol is adapted from established methods for similar phthalates, such as DEHP.[6] The primary rationale is the direct substitution of the alcohol reactant.
Materials:
-
Phthalic anhydride (1 equivalent)
-
2-Ethylbutanol (2.2-2.5 equivalents, slight excess to drive reaction)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5-1% by weight of reactants)
-
Toluene (for azeotropic water removal)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask, heating mantle, magnetic stirrer
-
Dean-Stark trap and reflux condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Charging: To the three-necked flask, add phthalic anhydride, 2-ethylbutanol, toluene, and the p-TSA catalyst. The use of toluene and a Dean-Stark trap is a critical choice to efficiently remove water, overcoming the reaction equilibrium.[6]
-
Esterification: Heat the mixture under reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. The reaction progress is monitored by measuring the volume of water collected. The reaction is deemed complete when the theoretical amount of water has been evolved.[6]
-
Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acidic catalyst. This step is crucial to prevent product degradation during subsequent heating in the purification stage.[6]
-
Washing & Drying: Wash the organic layer sequentially with deionized water until the aqueous layer is neutral. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent. Remove the toluene and excess 2-ethylbutanol under reduced pressure using a rotary evaporator. For high purity, the crude product can be further purified by vacuum distillation.[6]
Industrial Applications and Uses
BEBP's primary function is as a plasticizer. Plasticizers are additives that increase the plasticity or fluidity of a material. Because BEBP is not covalently bonded to the polymer matrix, it can leach from the product over time, which is a primary source of environmental contamination and human exposure.[7][8]
-
Polyvinyl Chloride (PVC): The most significant application is in making PVC flexible for use in products like flooring, films, sheets, and coatings.[1][9]
-
Plastics Manufacturing: It is used broadly in plastics manufacture and processing.[2][10]
-
Other Uses: While less common, it may be found in some adhesives, sealants, and inks.[9]
Analytical Methodologies for Detection and Quantification
Accurate quantification of BEBP in various matrices (e.g., environmental samples, biological fluids, consumer products) is essential for exposure assessment and regulatory compliance. The most common high-sensitivity methods are chromatographic.[1]
Overview of Common Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of semi-volatile compounds like phthalates. It offers excellent separation and definitive identification based on mass spectra.[11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Increasingly popular due to its high sensitivity and specificity, often requiring less sample preparation than GC-MS and avoiding the need for derivatization.[1][11]
Workflow for Sample Analysis (GC-MS)
The analytical process involves careful sample preparation to isolate the analyte from the matrix, followed by instrumental analysis.
Caption: General workflow for the analysis of BEBP by GC-MS.
Detailed Protocol for GC-MS Analysis in a Water Sample
This protocol outlines a general approach for quantifying BEBP in an aqueous matrix, based on common methodologies for phthalate analysis.[13]
Materials:
-
Water sample
-
Hexane (or other suitable organic solvent)
-
Internal Standard (e.g., a deuterated phthalate like DEHP-d4)[12]
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: To a 1 L water sample in a separatory funnel, add a known amount of the internal standard. The use of an internal standard is a self-validating step that corrects for variations in extraction efficiency and instrument response.[12]
-
Liquid-Liquid Extraction (LLE): Add 60 mL of hexane to the funnel and shake vigorously for 2-3 minutes. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction two more times with fresh hexane. Combine the organic extracts.[12][13]
-
Drying and Concentration: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system.
-
GC Conditions: Use a capillary column suitable for semi-volatile analysis (e.g., DB-5ms). A typical temperature program might start at 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500 or using selected ion monitoring (SIM) for higher sensitivity.
-
-
Quantification: Identify BEBP by its retention time and mass spectrum. Quantify its concentration by comparing the peak area of the analyte to that of the internal standard against a calibration curve.[13]
Toxicology and Environmental Considerations
The toxicological profile of BEBP is not as extensively studied as that of other high-production-volume phthalates like DEHP. However, due to their structural similarity, data from DEHP is often used as a surrogate to assess potential risks, a practice that provides valuable insight but requires cautious interpretation.[7]
Metabolic Pathway
Upon absorption, phthalates are rapidly metabolized. The primary pathway involves two main steps: hydrolysis to the monoester, followed by oxidative metabolism of the alkyl side chain.[7][14]
Caption: Postulated metabolic pathway of this compound.
The initial hydrolysis to Mono(2-ethylbutyl) phthalate (MEBP) is a critical activation step, as the monoester is often considered the more biologically active metabolite.[7] Subsequent oxidation and conjugation with glucuronic acid increase water solubility and facilitate excretion.[14]
Human Health Effects
-
Irritation: Safety data sheets classify BEBP as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Endocrine Disruption: While direct data on BEBP is limited, the broader class of phthalates, particularly DEHP, are known endocrine disruptors.[7] They can interfere with the endocrine system, with studies in rodents showing effects on the male reproductive system, including testicular atrophy and reduced fertility.[7][15] The relevance of these findings to humans is a subject of ongoing research and debate.[16]
Tabulated Toxicological Data Summary
The following table compares the available toxicological data for BEBP's close analog, DEHP, to provide context for its potential hazards.
| Toxicological Endpoint | Finding for DEHP (Bis(2-ethylhexyl) phthalate) | Source |
| Acute Oral LD50 (rat) | ~30,000 mg/kg (Low acute toxicity) | [15][17] |
| Carcinogenicity | Induced hepatic tumors in rats and mice; classified as "probably and possibly carcinogenic to humans" by some agencies based on rodent data. | [7][16] |
| Reproductive Toxicity | Considered a reproductive toxicant; associated with testicular effects in rodents. | [7][15] |
| Genotoxicity (Ames Test) | Generally negative, suggesting a non-genotoxic mechanism of carcinogenicity. | [15][18] |
| Endocrine Activity | Acts as an endocrine disruptor, with mechanisms including activation of PPARα. | [7] |
Environmental Fate and Ecotoxicity
Phthalates are ubiquitous environmental contaminants due to their widespread use and their ability to leach from plastic products.[8][16]
-
Persistence: BEBP is expected to biodegrade in the environment. The half-life of the similar DEHP in soil is estimated to range from 5 to 23 days under aerobic conditions but is significantly longer under anaerobic conditions.[8][19]
-
Distribution: Due to its low water solubility and high LogP, BEBP will tend to partition from water into soil, sediment, and biota.[3][20] Sediment is often the major environmental sink for phthalates.[20]
-
Bioaccumulation: Phthalates can bioaccumulate in aquatic organisms, though they are also metabolized.[20]
Regulatory Status and Safety
The regulatory landscape for phthalates is evolving, with a clear trend toward increased restrictions based on health concerns.
-
European Union (REACH): Several phthalates, including DEHP, DBP, BBP, and DIBP, are restricted to a concentration of 0.1% by weight in most consumer articles under the REACH regulation.[21][22] They are also identified as Substances of Very High Concern (SVHC), particularly for their reproductive toxicity and endocrine-disrupting properties.[18]
-
United States (FDA): The FDA regulates the use of phthalates in food contact materials. In 2022, the agency revoked authorizations for many phthalates but still permits a limited number for specific applications, pending ongoing safety reviews.[23]
-
Safe Handling: Standard laboratory precautions should be observed when handling BEBP. This includes using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area to avoid inhaling vapors.[5]
Conclusion
This compound (CAS 7299-89-0) is an effective plasticizer with well-defined physicochemical properties and established synthesis routes. However, like other phthalates, its potential for human exposure and environmental contamination raises significant concerns. The toxicological profile, largely inferred from close analogs like DEHP, points to potential risks including irritation and endocrine disruption. Consequently, the use of BEBP is governed by an increasingly stringent regulatory framework. For professionals in research and development, a thorough understanding of its properties, analytical methods for its detection, and its toxicological and regulatory context is essential for informed decision-making and responsible material selection.
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An In-depth Technical Guide to the Synthesis of Bis(2-ethylbutyl) Phthalate
This guide provides a comprehensive overview of the synthesis of Bis(2-ethylbutyl) phthalate, a significant plasticizer. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical principles, a detailed experimental protocol, and the analytical characterization of the final product.
Introduction and Strategic Overview
This compound, a dialkyl phthalate, finds its primary application as a plasticizer, a substance incorporated into a material to enhance its flexibility, workability, and durability. The synthesis of this compound is a classic example of Fischer-Speier esterification, a cornerstone of industrial organic chemistry. The strategic approach to its synthesis involves the reaction of phthalic anhydride with 2-ethylbutanol in the presence of an acid catalyst. The process is typically driven to completion by the removal of water, a byproduct of the reaction.
This guide will elucidate the underlying reaction mechanism, provide a robust and detailed experimental workflow, discuss the critical parameters that influence the reaction's outcome, and outline the purification and analytical characterization of the synthesized this compound.
The Chemical Pathway: Mechanism and Rationale
The synthesis of this compound from phthalic anhydride and 2-ethylbutanol is a two-step process. Understanding the mechanism is crucial for optimizing reaction conditions and maximizing yield.
Step 1: Rapid Formation of the Monoester
The initial step involves a rapid, non-catalytic nucleophilic acyl substitution. The hydroxyl group of 2-ethylbutanol attacks one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of a monoester, 2-ethylbutyl hydrogen phthalate. This reaction is generally fast and proceeds readily upon mixing the reactants.
Step 2: Rate-Determining Diester Formation
The second step is the esterification of the carboxylic acid group of the monoester with a second molecule of 2-ethylbutanol to form the desired diester, this compound. This is an equilibrium-controlled reaction and is significantly slower than the first step. To drive the reaction towards the product side, an acid catalyst is employed, and the water formed as a byproduct is continuously removed.
The choice of catalyst is a critical decision. While strong mineral acids like sulfuric acid are effective, they can lead to side reactions and product discoloration at elevated temperatures. Organic sulfonic acids, such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA), are often preferred as they are less corrosive and tend to produce a cleaner product.
Experimental Protocol: A Validated Workflow
This section details a reliable, step-by-step procedure for the synthesis of this compound in a laboratory setting.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | ≥99% |
| 2-Ethylbutanol | C₆H₁₄O | 102.17 | ≥98% |
| p-Toluenesulfonic acid monohydrate (p-TSA) | C₇H₈O₃S·H₂O | 190.22 | ≥98% |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |
Equipment
-
Three-necked round-bottom flask
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Dean-Stark trap
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Synthesis Procedure
-
Reactant Charging: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a thermometer, add phthalic anhydride (74.1 g, 0.5 mol), 2-ethylbutanol (122.6 g, 1.2 mol, 2.4 equivalents), and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol, 2 mol%). Add 100 mL of toluene to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will typically be in the range of 150-220°C. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water (9 mL, 0.5 mol) has been collected. This typically takes 4-8 hours. The progress of the reaction can also be monitored by periodically determining the acid value of the reaction mixture.
-
Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with 100 mL of a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst.
-
Washing: Wash the organic layer sequentially with 2 x 100 mL of deionized water to remove any remaining salts and unreacted alcohol.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene and excess 2-ethylbutanol using a rotary evaporator under reduced pressure.
-
Purification: The crude this compound is then purified by vacuum distillation. The boiling point of this compound is approximately 224-225 °C at 4 Torr[1].
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.45 g/mol |
| Appearance | Clear, colorless to pale yellow oil[1] |
| Boiling Point | 224-225 °C at 4 Torr[1] |
| Density | 1.010 g/cm³ (predicted)[1] |
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester functional group.
-
C=O Stretch: A strong absorption band around 1730 cm⁻¹.
-
C-O Stretch: Strong absorptions in the region of 1280-1000 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phthalate ring (typically in the range of 7.5-7.7 ppm), and signals for the protons of the 2-ethylbutyl groups. The methylene protons adjacent to the ester oxygen will appear as a triplet around 4.2 ppm.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbons of the ester groups (around 167 ppm), the aromatic carbons, and the aliphatic carbons of the 2-ethylbutyl chains.
Reaction Mechanism Visualization
Caption: Simplified reaction mechanism for the synthesis of this compound.
Conclusion
The synthesis of this compound via the acid-catalyzed esterification of phthalic anhydride with 2-ethylbutanol is a well-established and efficient process. By carefully controlling the reaction parameters, particularly temperature and the removal of water, high yields of the desired product can be achieved. The purification and characterization methods outlined in this guide provide a robust framework for obtaining and verifying a high-purity product suitable for its intended applications.
References
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The Silent Disruptor: An In-depth Technical Guide to the Biological Mechanism of Action of Bis(2-ethylbutyl) Phthalate
Preamble: Navigating the Data Gap on Bis(2-ethylbutyl) Phthalate
This compound (BEBP) is a chemical compound belonging to the phthalate ester family, a class of substances widely used as plasticizers to enhance the flexibility and durability of polymers. While the toxicological profiles of many phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), have been extensively characterized, specific data on BEBP remains notably scarce in peer-reviewed literature. However, the foundational principles of toxicology and pharmacology allow for a scientifically-grounded "read-across" approach.
BEBP is a close structural isomer of DEHP, both being C8 phthalates. This structural similarity, particularly in the alkyl chain length and branching, strongly suggests that their metabolic pathways and molecular interactions within biological systems will be analogous. Therefore, this guide synthesizes the vast body of evidence from well-studied phthalates, primarily DEHP, to construct a robust and predictive model for the mechanism of action of BEBP. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound class, emphasizing causal relationships and providing actionable experimental frameworks.
The Molecular Initiation Event: Metabolic Activation is Key
Phthalate diesters like BEBP are generally considered biologically inert in their parent form. The critical first step in their mechanism of action is metabolic activation through hydrolysis in the gastrointestinal tract or liver.[1][2] This process is catalyzed by non-specific esterases and lipases.
-
Reaction: this compound (BEBP) is hydrolyzed to its monoester, mono(2-ethylbutyl) phthalate (MEBP) , and 2-ethylbutanol.
-
Significance: MEBP is the primary bioactive metabolite responsible for initiating the downstream toxicological effects.[3] The parent diester, BEBP, has a low affinity for the nuclear receptors that mediate its effects.
Further oxidative metabolism of the alkyl side chain of MEBP can occur via cytochrome P450 enzymes, leading to a series of secondary metabolites that are then conjugated (e.g., with glucuronic acid) and excreted, primarily in the urine.[1][2] The detection of these specific urinary metabolites serves as a reliable biomarker for exposure.
Protocol: In Vitro S9 Microsome Assay for Metabolic Stability
This protocol provides a framework for confirming the metabolic activation of BEBP and determining the rate of MEBP formation.
-
Preparation: Prepare a reaction mixture containing liver S9 fraction (from rat, mouse, or human), a NADPH-regenerating system, and a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Add BEBP (dissolved in a suitable solvent like DMSO) to the pre-warmed reaction mixture to initiate the reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound (BEBP) and the formation of the primary metabolite (MEBP).
-
Causality Check: Including control incubations without the NADPH-regenerating system is crucial to distinguish enzymatic from non-enzymatic degradation.
Core Mechanism I: Endocrine Disruption via Anti-Androgenicity
The most well-documented and concerning toxicological effect of C4-C9 phthalates is their impact on the male reproductive system, acting as potent anti-androgenic agents during a critical developmental window.[4][5] This is not mediated by direct competition with androgens for the androgen receptor (AR), but rather by disrupting steroid hormone synthesis in the fetal Leydig cells of the testes.[6][7]
Signaling Pathway: Suppression of the Steroidogenic Cascade
The bioactive metabolite, MEBP, is hypothesized to target multiple points in the testosterone biosynthesis pathway. The primary effect is the downregulation of the expression of key genes and proteins involved in cholesterol transport and steroidogenesis.
-
Cholesterol Transport: Phthalates reduce the expression of scavenger receptor class B member 1 (SR-B1) and steroidogenic acute regulatory protein (StAR), which are essential for transporting cholesterol into the mitochondria—the rate-limiting step in steroid synthesis.
-
Enzyme Inhibition: Expression of several cytochrome P450 enzymes crucial for converting cholesterol to testosterone, such as CYP11A1 (cholesterol side-chain cleavage enzyme), is suppressed.
-
Hormonal Dysregulation: The resulting decrease in fetal testosterone production leads to a cascade of developmental abnormalities known as "phthalate syndrome" in rodents, which includes malformations like hypospadias and cryptorchidism, and reduced anogenital distance.[8]
Caption: Postulated anti-androgenic mechanism of this compound (BEBP).
Experimental Workflow: Assessing Anti-Androgenic Potential
A multi-tiered approach is essential to validate the anti-androgenic activity of BEBP.
Caption: Tiered experimental workflow for assessing anti-androgenic activity.
Core Mechanism II: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
The second major mechanism of action for BEBP's metabolite, MEBP, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[9][10] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism (lipid, glucose), cellular differentiation, and inflammation.[11] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.
PPARα Activation: The Link to Hepatotoxicity
MEHP, the metabolite of DEHP, is a known potent activator of PPARα, particularly in rodents.[10][12] This interaction is the mechanistic basis for the observed liver effects, including:
-
Peroxisome Proliferation: A dramatic increase in the number and size of peroxisomes in liver cells.
-
Hepatomegaly: An increase in liver weight.
-
Hepatocarcinogenesis: In long-term, high-dose rodent studies, DEHP induces liver tumors.[1][13]
The relevance of the PPARα-mediated liver tumors in rodents to human health is a subject of ongoing debate, as humans are known to be significantly less responsive to PPARα agonists than rodents.[10]
PPARγ Activation: Implications for Development and Metabolism
Phthalate monoesters, including MEHP, can also activate PPARγ.[9][14] PPARγ is a master regulator of adipogenesis (fat cell development) and is involved in lipid metabolism and insulin sensitivity. Dysregulation of PPARγ signaling by phthalates has been linked to:
-
Developmental Toxicity: Interference with normal developmental processes, including in the reproductive system.[9]
-
Metabolic Disruption: Potential contribution to metabolic disorders, although this is an area of active research.[15]
Caption: Dual activation of PPARα and PPARγ pathways by the active metabolite of BEBP.
Protocol: Luciferase Reporter Gene Assay for PPAR Activation
This in vitro assay is a standard, high-throughput method to determine if a compound can activate a specific nuclear receptor.
-
Cell Line: Use a suitable mammalian cell line (e.g., HEK293T or HepG2) that is transiently co-transfected with two plasmids:
-
An expression vector for the full-length human or rodent PPARα (or PPARγ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).
-
-
Treatment: Expose the transfected cells to a range of concentrations of MEBP (and BEBP as a negative control). A known PPAR agonist (e.g., Wy-14,643 for PPARα, Rosiglitazone for PPARγ) should be used as a positive control.
-
Incubation: Incubate cells for 24-48 hours.
-
Lysis & Readout: Lyse the cells and measure the activity of the luciferase enzyme using a luminometer.
-
Analysis: An increase in luciferase activity relative to the vehicle control indicates receptor activation. Data are typically plotted as a dose-response curve to determine potency (EC50).
-
Self-Validation: Co-transfection with a constitutively expressed reporter (e.g., β-galactosidase) is essential to normalize for transfection efficiency and cell viability.
Summary of Toxicological Endpoints and Comparative Data
While specific quantitative data for BEBP is limited, a qualitative comparison can be made based on structure-activity relationships within the phthalate class.
| Toxicological Endpoint | Di(2-ethylhexyl) phthalate (DEHP) (Proxy for BEBP) | Dibutyl phthalate (DBP) | Diethyl phthalate (DEP) |
| Acute Oral LD50 (rat) | ~30,000 mg/kg | ~8,000 mg/kg | ~8,200 mg/kg |
| Primary Mechanism | Anti-androgenic; PPARα/γ agonist[3][4] | Anti-androgenic; Weak PPAR agonist[16] | Weaker endocrine effects |
| Reproductive Toxicity | Testicular atrophy, decreased fertility in males.[16] | Testicular atrophy, reduced sperm count.[16] | Minimal effects observed. |
| Developmental Toxicity | Testicular dysgenesis syndrome (hypospadias, cryptorchidism).[17] | Malformations of the male reproductive tract. | Minimal effects observed. |
| Hepatotoxicity (Rodents) | Liver enlargement, peroxisome proliferation, tumors.[1] | Mild liver effects at high doses. | Not a significant endpoint. |
This table is a synthesis of data from multiple sources for comparative purposes.[16][17][18]
Conclusion and Future Directions
The mechanism of action of this compound in biological systems can be confidently predicted based on the extensive toxicological database of its close structural analog, DEHP. The key molecular initiating event is the metabolic conversion of the parent diester to its monoester, MEBP. This active metabolite then exerts its effects primarily through two well-defined pathways: 1) disruption of fetal testicular steroidogenesis, leading to anti-androgenic effects and male reproductive toxicity, and 2) activation of PPAR nuclear receptors (α and γ), leading to hepatotoxicity in rodents and potential metabolic and developmental disruption.
For drug development professionals and researchers, this mechanistic understanding is critical. When BEBP or similar phthalates are present as excipients or leachables, the potential for endocrine disruption and PPAR-mediated effects must be considered in non-clinical safety assessments. Future research should prioritize direct in vitro and in vivo studies on BEBP to confirm these predicted mechanisms and establish a precise point of departure for risk assessment, reducing the reliance on read-across data.
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- Andrade, A. J., Grande, S. W., Talsness, K. E., Grote, K., & Chahoud, I. (2006). Phthalate affect the reproductive function and sexual behavior of male Wistar rats. Journal of environmental science and health. Part. A, Toxic/hazardous substances & environmental engineering, 41(8), 1675-1687. [Link]
- Latini, G., & Verrotti, A. (2019). Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases. International journal of environmental research and public health, 16(23), 4799. [Link]
- Request PDF. (2022). Applying the adverse outcome pathway concept for assessing non-monotonic dose responses: biphasic effect of bis(2-ethylhexyl) phthalate (DEHP) on testosterone levels. [Link]
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- Request PDF. (2025). Effect of Apigenin against Bis(2-ethylhexyl) phthalate induced toxicity on Drosophila melanogaster. [Link]
- Specht, I. O., Toft, G., Hougaard, K. S., Lindh, C. H., Lenters, V., Jönsson, B. A., ... & Giwercman, A. (2015). Phthalates might interfere with testicular function by reducing testosterone and insulin-like factor 3 levels. Human reproduction, 30(11), 2658-2670. [Link]
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Literature review on Bis(2-ethylbutyl) phthalate toxicity
An In-Depth Technical Guide to the Toxicology of Bis(2-ethylbutyl) Phthalate
Executive Summary: A Predictive Toxicological Assessment
This compound (BEBP) is a plasticizer belonging to the phthalic acid ester family, a class of compounds under intense scrutiny for their potential to adversely affect human health. While direct toxicological data on BEBP is less extensive than for its more well-known analogues like Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP), its structural characteristics allow for a robust, predictive assessment of its likely hazards. This guide synthesizes the current understanding of phthalate toxicology, applying established mechanisms and experimental frameworks to create a comprehensive toxicological profile for BEBP.
This document is structured to provide not just a review of existing knowledge but a forward-looking guide for researchers. We will delve into the predicted toxicokinetics, the core mechanisms of toxicity centered on endocrine disruption, and the expected systemic effects. Crucially, this guide provides detailed, field-proven methodologies and experimental protocols necessary to empirically validate these predictions, empowering researchers to fill the existing data gaps with scientifically rigorous studies.
Toxicokinetics: The Journey from Exposure to Elimination
The toxicological activity of any xenobiotic is fundamentally dependent on its absorption, distribution, metabolism, and excretion (ADME). For BEBP, we can predict a profile consistent with other short- to medium-chain phthalates.
Absorption: Human exposure to phthalates is ubiquitous, occurring through oral, dermal, and inhalation routes.[1] For BEBP, oral ingestion via contaminated food, water, or dust is expected to be a primary route of absorption. Dermal absorption from consumer products is also a significant pathway.
Distribution: Following absorption, phthalate diesters are widely distributed throughout the body. As lipophilic compounds, they have a tendency to partition into adipose tissue.[2] However, they do not typically bioaccumulate to a high degree due to rapid metabolism.
Metabolism: The Key to Toxicity: The critical step in the toxicokinetics of BEBP is its metabolism. Phthalate diesters are not, in themselves, the primary toxic agents. The parent compound, this compound, is rapidly hydrolyzed by non-specific lipases in the gut and other tissues into its monoester metabolite, Mono(2-ethylbutyl) phthalate (MEBP) , and 2-ethylbutanol.
This initial hydrolysis is paramount, as the monoester metabolite (MEBP) is the primary bioactive molecule responsible for the major toxic effects, particularly endocrine disruption.[3] Following this, MEBP can undergo further oxidative metabolism, creating secondary metabolites that are then conjugated (e.g., with glucuronic acid) to facilitate excretion.[1]
Excretion: The metabolites of BEBP are expected to be rapidly excreted, primarily in the urine.[4] The short biological half-life means that urinary metabolite concentrations provide a reliable, non-invasive biomarker of recent exposure.[5][6]
Core Mechanisms of Phthalate Toxicity
The adverse effects of phthalates are driven by interactions at a molecular level. For BEBP, the primary concern, based on its structure, is endocrine disruption via an anti-androgenic mechanism.
Endocrine Disruption: The Anti-Androgenic Profile
The most significant toxicological concern for many phthalates is their ability to interfere with the male endocrine system during critical windows of development.[7] This leads to a constellation of effects often termed "phthalate syndrome." The mechanism does not involve direct binding to the androgen receptor (AR) but rather a disruption of steroidogenesis.
Causality of Experimental Choice: The fetal testis is the primary target. In utero exposure to anti-androgenic phthalates in rodent models leads to a down-regulation of key genes involved in cholesterol transport and testosterone synthesis within fetal Leydig cells.[8] This results in insufficient testosterone production, impairing the normal masculinization of developing tissues. The monoester metabolite, in this case MEBP, is the active agent that mediates this effect.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Predicted antagonistic action of MEBP on the androgen synthesis pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Particularly in rodents, high doses of certain phthalates like DEHP can induce liver enlargement and, eventually, hepatocellular carcinomas.[9] This effect is largely mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.
Causality of Experimental Choice: Activation of PPARα leads to the proliferation of peroxisomes and hepatocytes. While this is a well-established mechanism for DEHP-induced liver tumors in rodents, its relevance to humans is debated, as humans express lower levels of PPARα in the liver and are generally less responsive.[1] This pathway is considered a key example of species-specific toxicity.
Caption: Activation of the PPARα signaling pathway by phthalate metabolites.
Oxidative Stress
Several studies indicate that phthalate exposure can induce oxidative stress, creating an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[10][11] This can lead to damage to lipids, proteins, and DNA. In the testis, oxidative stress can disrupt calcium homeostasis and energy metabolism, contributing to reproductive toxicity.[10][11]
Systemic and Developmental Toxicity
The molecular mechanisms described above manifest as toxicity in specific organ systems, with the developing reproductive tract being the most sensitive target.
Reproductive and Developmental Toxicity
Based on the potent anti-androgenic activity of structurally similar phthalates, BEBP is predicted to be a significant reproductive and developmental toxicant.[5][6][7]
-
Male Reproductive System: In utero exposure is the most critical window. Expected effects in male offspring include:
-
Reduced anogenital distance (AGD), a sensitive marker of prenatal androgen action.
-
Testicular dysgenesis, including cryptorchidism (undescended testes) and hypospadias (abnormal urethral opening).
-
Impaired Sertoli and Leydig cell function, leading to reduced sperm quality and lower testosterone levels in adulthood.[12]
-
Nipple retention.
-
-
Female Reproductive System: The effects on females are less well-defined but may include altered estrous cycles, ovarian toxicity, and follicular atresia.[2][13]
Hepatotoxicity
As discussed under PPARα activation, exposure to phthalates can lead to liver toxicity, particularly in rodent models.[14] This is characterized by increased liver weight, histopathological changes, and altered levels of liver enzymes in the serum.[15][16] While the human relevance of the PPARα-mediated tumorigenesis is low, other mechanisms may still contribute to potential liver injury.
Quantitative Toxicological Data Summary
| Chemical | Acute Oral LD50 (rat) | Primary Toxicological Concern | NOAEL (Reproductive/Developmental) (rat) |
| This compound (BEBP) | Data Not Available | Predicted Anti-androgenic; Reproductive & Developmental Toxicity | Data Not Available |
| Dibutyl Phthalate (DBP) | ~8,000 mg/kg bw[17] | Anti-androgenic; Reproductive & Developmental Toxicity[17][18] | ~50 mg/kg/day (for male reproductive effects) |
| Di-isobutyl Phthalate (DIBP) | > 2,000 mg/kg bw | Anti-androgenic; Reproductive & Developmental Toxicity | ~50 mg/kg/day (for male reproductive effects) |
| Di(2-ethylhexyl) Phthalate (DEHP) | ~30,000 mg/kg bw[17] | Anti-androgenic; Reproductive & Developmental Toxicity; Rodent Hepatocarcinogen[17] | ~4.8 mg/kg/day (for testicular toxicity)[19] |
NOAEL (No-Observed-Adverse-Effect Level) values can vary based on study design and specific endpoint.
Methodologies for Experimental Validation
To move from prediction to confirmation, rigorous and standardized experimental protocols are essential. The following section details workflows for assessing the key toxicological endpoints for BEBP.
In Vivo Reproductive/Developmental Toxicity Assessment
The gold standard for assessing "phthalate syndrome" is a multi-generational reproductive toxicity study in rodents, guided by protocols like the OECD Test Guideline 416.
Caption: Experimental workflow for an in vivo reproductive toxicity study.
Step-by-Step Protocol Outline (OECD 416 principles):
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Dose Selection: Select at least three dose levels and a vehicle control group, based on range-finding studies. Doses should bracket a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).
-
Administration: Administer BEBP to the parental (P) generation, typically starting before mating and continuing through gestation and lactation. Oral gavage is a common route to ensure accurate dosing.
-
F1 Generation Assessment:
-
At birth (Postnatal Day 1): Measure the anogenital distance (AGD) of all pups. A shorter AGD in males is a hallmark of anti-androgenic effects.
-
During lactation: Monitor pup survival and growth.
-
Post-weaning: Track developmental milestones like puberty onset (vaginal opening in females, preputial separation in males).
-
In adulthood: Evaluate sperm parameters (motility, count, morphology) in males and estrous cyclicity in females.
-
-
Necropsy and Histopathology: At study termination, conduct a full necropsy, weigh reproductive organs (testes, epididymides, seminal vesicles, prostate, ovaries, uterus), and perform detailed histopathological examination to identify abnormalities like testicular atrophy or seminiferous tubule degeneration.
In Vitro Mechanistic Assays
In vitro assays are critical for confirming molecular mechanisms with high throughput and reduced animal use.
Caption: Workflow for in vitro mechanistic toxicity testing.
Protocol: H295R Steroidogenesis Assay (OECD TG 456 principles)
-
Cell Culture: Culture human adrenocortical carcinoma (H295R) cells, which express the key enzymes for steroidogenesis, in appropriate media.
-
Exposure: Plate cells and allow them to attach. Replace media with fresh media containing various concentrations of the test chemical (MEBP), a vehicle control, and positive/negative controls (e.g., forskolin as an inducer, prochloraz as an inhibitor).
-
Incubation: Incubate for 48 hours to allow for effects on gene expression and hormone production.
-
Hormone Quantification: Collect the cell culture medium. Quantify the concentrations of key hormones, such as testosterone and progesterone, using highly sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or validated immunoassays (ELISA).
-
Analysis: Determine the concentration-dependent effect of MEBP on hormone production. A significant decrease in testosterone production is indicative of an anti-androgenic mode of action.
Analytical Methods for Exposure Biomonitoring
Assessing human exposure relies on measuring urinary metabolites.
Protocol Outline: Urinary Metabolite Analysis via LC-MS/MS
-
Sample Collection: Collect urine samples from the study population.[20]
-
Sample Preparation:
-
Spike samples with a known amount of a stable isotope-labeled internal standard corresponding to the analyte of interest (e.g., ¹³C-labeled MEBP). This is critical for accurate quantification.
-
Perform enzymatic deconjugation (using β-glucuronidase) to convert the conjugated metabolites back to their free form.
-
Use solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[21]
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography (LC) system to separate the metabolites.
-
Introduce the separated compounds into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This provides highly specific and sensitive detection and quantification of the target metabolite (MEBP).[21]
-
-
Data Analysis: Quantify MEBP concentration by comparing its response to the internal standard. Normalize results to urinary creatinine to account for urine dilution.[20]
Conclusion and Future Directions
While direct empirical data on this compound is limited, a robust toxicological assessment based on the principles of read-across from structurally similar phthalates is possible and scientifically sound. The evidence strongly predicts that BEBP is a reproductive and developmental toxicant, with its primary mechanism of action being the disruption of fetal androgen synthesis by its monoester metabolite, MEBP.
This guide provides the scientific foundation and the necessary experimental frameworks for researchers to definitively characterize the toxicity of BEBP. The priority for future research should be:
-
Confirmation of Mechanism: Conduct in vitro steroidogenesis assays (e.g., H295R) with the MEBP metabolite to confirm the predicted inhibition of testosterone synthesis.
-
Definitive Hazard Characterization: Perform a comprehensive in vivo reproductive and developmental toxicity study in a rodent model to establish dose-response relationships and determine authoritative NOAELs for risk assessment.
-
Exposure Assessment: Develop and validate analytical methods for the MEBP metabolite in human urine to enable biomonitoring and understand the extent of human exposure.
By systematically addressing these data gaps, the scientific community can ensure a comprehensive understanding of the risks associated with this compound and support informed decisions regarding its use and regulation.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.
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An In-depth Technical Guide to the Environmental Fate and Transport of Bis(2-ethylbutyl) phthalate
Introduction: Understanding the Environmental Journey of a Key Plasticizer
Bis(2-ethylbutyl) phthalate (BEBP), a significant member of the phthalate ester family, is primarily utilized as a plasticizer to impart flexibility and durability to a wide range of polymeric materials, most notably polyvinyl chloride (PVC).[1] Its molecular structure, characterized by a benzene ring with two ester groups linked to branched 2-ethylbutyl chains, governs its physicochemical properties and, consequently, its behavior and longevity in the environment. As with many industrial chemicals, understanding the environmental fate and transport of BEBP is paramount for assessing its potential ecological impact and for the development of robust risk assessment frameworks. This guide provides a comprehensive technical overview of the key processes that dictate the environmental distribution and persistence of this compound, offering insights for researchers, environmental scientists, and professionals in drug development who may encounter this compound. Due to a notable scarcity of experimental data specific to this compound, this guide will also draw upon data from structurally similar and well-studied phthalates, such as Di-n-butyl phthalate (DBP) and Bis(2-ethylhexyl) phthalate (DEHP), to infer potential environmental behavior. Furthermore, standardized methodologies for determining the environmental fate parameters of BEBP will be detailed, providing a roadmap for future research.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental fate of any chemical is fundamentally dictated by its intrinsic physicochemical properties. These parameters determine its partitioning between different environmental compartments (air, water, soil, and biota), its susceptibility to various degradation mechanisms, and its potential for long-range transport.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₀O₄ | [1][2] |
| Molecular Weight | 334.45 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid with a mild odor | |
| Water Solubility | Data not available; expected to be low based on structural similarity to other high molecular weight phthalates. | |
| Vapor Pressure | Data not available; expected to be low, similar to other high molecular weight phthalates. | |
| Octanol-Water Partition Coefficient (Log Kow) | ~5.3 (Predicted) | [2] |
| Henry's Law Constant | Data not available; expected to be low, suggesting limited volatilization from water. |
The high predicted octanol-water partition coefficient (Log Kow) of approximately 5.3 suggests that this compound is a lipophilic compound.[2] This property is a strong indicator that the compound will preferentially partition from water into organic matter in soil and sediment, as well as accumulate in the fatty tissues of organisms. Its expected low water solubility and vapor pressure further support the notion that it will not be highly mobile in the aqueous phase and will have a low tendency to volatilize into the atmosphere.
Core Environmental Fate and Transport Processes
The journey of this compound through the environment is governed by a complex interplay of transport and transformation processes. The following sections delve into the key mechanisms that determine its persistence and distribution.
Transport and Partitioning
The movement and distribution of this compound in the environment are primarily driven by its partitioning behavior.
Diagram: Environmental Partitioning of this compound
Caption: Predicted environmental partitioning pathways for this compound.
-
Sorption to Soil and Sediment: Due to its high lipophilicity (high Log Kow), this compound is expected to strongly adsorb to the organic carbon fraction of soil and sediment. This process significantly reduces its mobility in the environment, limiting its potential to leach into groundwater. The primary mechanisms governing the sorption of phthalates to soil organic matter are hydrophobic partitioning and hydrogen bonding. For other phthalates like DBP, sorption has been shown to be a key factor in their environmental distribution.[3] The organic carbon-normalized sorption coefficient (Koc) is a critical parameter for quantifying this partitioning. While an experimental Koc for BEBP is not available, it is expected to be high.
-
Volatilization: The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For high molecular weight phthalates, this value is generally low, indicating that volatilization from water surfaces is not a significant transport pathway. While an experimental value for this compound is unavailable, the estimated Henry's Law constant for the structurally similar 2-ethylhexyl butyl phthalate is low, suggesting limited volatilization.
-
Bioaccumulation: The high Log Kow of this compound suggests a potential for bioaccumulation in aquatic and terrestrial organisms. Lipophilic compounds tend to accumulate in the fatty tissues of organisms, and the concentration can increase at higher trophic levels (biomagnification). However, for many phthalates, including DEHP, metabolism within the organism can limit the extent of biomagnification.[4] Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) are used to quantify the extent of accumulation. Studies on other phthalates have shown that they can bioaccumulate in fish and other aquatic organisms.[5][6][7][8]
Degradation Processes
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as biotic and abiotic.
Diagram: Degradation Pathways of Phthalate Esters
Caption: Generalized degradation pathway for phthalate esters like BEBP.
-
Biodegradation: Microbial degradation is a primary mechanism for the removal of phthalate esters from the environment.[9] The process is typically initiated by the enzymatic hydrolysis of the ester bonds, leading to the formation of the corresponding monoester and alcohol, followed by further hydrolysis to phthalic acid and the alcohol. Phthalic acid can then be further metabolized by microorganisms through various aromatic cleavage pathways, ultimately leading to mineralization (conversion to carbon dioxide, water, and biomass).
-
Aerobic Biodegradation: In the presence of oxygen, the biodegradation of phthalates can be relatively rapid. Studies on DBP and DEHP have shown aerobic degradation half-lives ranging from a few days to several weeks in soil and sediment.[4][10][11] The rate of biodegradation is influenced by factors such as temperature, pH, nutrient availability, and the microbial community present.
-
Anaerobic Biodegradation: Under anaerobic conditions (absence of oxygen), the biodegradation of phthalates is generally slower than under aerobic conditions.[11] However, it can still be a significant degradation pathway in environments such as buried sediments and landfills.
-
-
Abiotic Degradation:
-
Hydrolysis: Phthalate esters can undergo chemical hydrolysis, although this process is generally slow under environmentally relevant pH conditions (pH 5-9). The rate of hydrolysis is significantly influenced by pH, with faster rates observed under alkaline conditions.[12] For DEHP, the estimated hydrolysis half-life is very long, suggesting that abiotic hydrolysis is not a major degradation pathway.[4] A similar behavior is expected for this compound.
-
Photolysis: Photolysis, or degradation by sunlight, can be a relevant degradation pathway for phthalates present in the upper layers of water bodies or on surfaces. The extent of photolysis depends on the absorption of light by the molecule and the presence of photosensitizing agents in the water. For DEHP, indirect photolysis, mediated by hydroxyl radicals generated from other substances in the water, can contribute to its degradation.[13] However, direct photolysis is generally considered a slow process for many phthalates.
-
Experimental Protocols for Determining Environmental Fate Parameters
To address the data gaps for this compound, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be employed. These guidelines ensure data quality and comparability across different laboratories.
Protocol 1: Determination of Soil Adsorption/Desorption Coefficient (OECD 106)
This protocol is essential for understanding the mobility of this compound in soil and its potential to leach into groundwater.
Objective: To determine the adsorption and desorption coefficients of this compound in various soil types.
Methodology:
-
Soil Selection: A minimum of five different soil types with varying organic carbon content, clay content, and pH should be selected.
-
Test Substance Preparation: A stock solution of this compound (radiolabeled or non-radiolabeled) in a suitable solvent is prepared.
-
Adsorption Phase:
-
Known masses of soil are equilibrated with solutions of this compound of varying concentrations in a series of centrifuge tubes.
-
The tubes are agitated for a predetermined time to reach equilibrium.
-
The soil and aqueous phases are separated by centrifugation.
-
The concentration of this compound remaining in the aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.
-
-
Desorption Phase (Optional):
-
After the adsorption phase, the supernatant is replaced with a fresh solution without the test substance.
-
The tubes are agitated again to allow for desorption.
-
The concentration of this compound in the aqueous phase is measured to determine the extent of desorption.
-
-
Data Analysis:
-
The adsorption data are fitted to the Freundlich or Langmuir isotherm to determine the adsorption coefficient (Kd).
-
The organic carbon-normalized adsorption coefficient (Koc) is calculated using the following equation: Koc = (Kd / % Organic Carbon) * 100
-
Causality Behind Experimental Choices:
-
Multiple Soil Types: Using a range of soils allows for the assessment of how soil properties influence sorption, making the results more broadly applicable.
-
Equilibrium Time: The agitation time is determined in preliminary studies to ensure that equilibrium between the adsorbed and dissolved phases is reached, which is crucial for accurate Kd determination.
-
Analytical Method: The choice of analytical method must be sensitive and specific for this compound to accurately quantify its concentration in the aqueous phase, especially at low levels.
Protocol 2: Ready Biodegradability - CO₂ Evolution Test (OECD 301B)
This protocol provides an indication of the potential for this compound to undergo rapid and ultimate biodegradation in an aerobic aqueous environment.
Objective: To determine the ready biodegradability of this compound by measuring the amount of CO₂ produced.
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Test Setup:
-
A defined concentration of this compound is added to a mineral medium inoculated with the activated sludge in sealed vessels.
-
Control vessels containing only the inoculum and mineral medium, and reference vessels with a readily biodegradable substance (e.g., sodium benzoate), are run in parallel.
-
The vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days.
-
-
CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO₂ is determined by titration of the remaining hydroxide or by measuring the total inorganic carbon.
-
Data Analysis:
-
The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the control vessels.
-
A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.
-
Causality Behind Experimental Choices:
-
Mineral Medium: The medium provides essential nutrients for microbial activity without providing an alternative carbon source, ensuring that the observed CO₂ production is from the degradation of the test substance.
-
28-Day Test Duration: This timeframe is considered sufficient to assess the ready biodegradability of a substance.
-
10-Day Window: This criterion ensures that the biodegradation is not due to slow acclimation of the microbial population but rather a more rapid process.
Protocol 3: Hydrolysis as a Function of pH (OECD 111)
This protocol is used to determine the rate of abiotic degradation of this compound in water at different pH values.
Objective: To determine the rate of hydrolysis of this compound at environmentally relevant pH values (4, 7, and 9).
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
Test Setup:
-
A known concentration of this compound is added to each buffer solution.
-
The solutions are incubated in the dark at a constant temperature.
-
Samples are taken at various time intervals.
-
-
Analysis: The concentration of this compound remaining in the samples is determined by a suitable analytical method.
-
Data Analysis:
-
The rate of hydrolysis is determined by plotting the concentration of the test substance against time.
-
The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH.
-
Causality Behind Experimental Choices:
-
Sterile Conditions: The use of sterile buffers ensures that any observed degradation is due to chemical hydrolysis and not microbial activity.
-
Constant Temperature: Temperature significantly affects reaction rates, so maintaining a constant temperature is crucial for obtaining reliable and reproducible results.
-
Range of pH: Testing at acidic, neutral, and alkaline pH provides a comprehensive understanding of how pH influences the hydrolysis rate under different environmental conditions.
Analytical Methodologies for Environmental Monitoring
Accurate and sensitive analytical methods are essential for quantifying the concentration of this compound in environmental matrices.
Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) is a common technique for extracting and concentrating phthalates from water samples.[14]
-
Soil and Sediment Samples: Microwave-assisted extraction (MAE) or ultrasonic extraction with an appropriate organic solvent (e.g., acetonitrile, hexane/acetone mixture) are effective methods for extracting phthalates from solid matrices.
Analytical Determination:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with an ultraviolet (UV) detector is a widely used technique for the analysis of phthalates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity for the identification and quantification of phthalates in complex environmental samples.[15]
Conclusion and Future Research Directions
The environmental fate and transport of this compound are governed by its inherent physicochemical properties, particularly its high lipophilicity. It is expected to partition strongly to soil and sediment, have low mobility in water, and possess a potential for bioaccumulation. Biodegradation is likely the primary degradation pathway, while abiotic processes such as hydrolysis and photolysis are expected to be slow.
A significant data gap exists for experimentally determined environmental fate parameters for this compound. To conduct a thorough environmental risk assessment, it is imperative that future research focuses on generating robust experimental data for its water solubility, vapor pressure, Henry's Law constant, soil sorption coefficients (Koc), biodegradation rates under both aerobic and anaerobic conditions, hydrolysis rates, and photolysis rates. The standardized OECD guidelines detailed in this guide provide the necessary framework for conducting these critical studies. A deeper understanding of the environmental behavior of this compound will enable more accurate exposure modeling and a more informed assessment of its potential risks to ecosystems and human health.
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- Bis(2-butoxyethyl)
- Bis(2-ethylhexyl)
- SECONDARY VALUES FOR BIS(2-ETHYLHEXYL)
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- Anaerobic Degradation of Di-n-butyl Phthalate and Di-(2-ethylhexyl) Phthalate in Sludge. (2022).
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- Phthalate hydrolysis under landfill conditions. (2017).
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- BIS(2-ETHYLBUTYL)
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Navigating the Dissolution Landscape: A Technical Guide to the Organic Solvent Solubility of Bis(2-ethylbutyl) Phthalate
This guide offers an in-depth exploration of the solubility characteristics of bis(2-ethylbutyl) phthalate (CAS No: 7299-89-0), a significant plasticizer and industrial chemical. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational chemical principles with practical, field-proven methodologies to provide a comprehensive understanding of its behavior in organic solvents. While specific quantitative solubility data for this particular phthalate is scarce in public literature, this guide leverages established chemical theories, data from structurally analogous compounds, and standardized experimental protocols to empower scientists in their research endeavors.
Introduction to this compound and Solubility Principles
This compound is a diester of phthalic acid and 2-ethylbutanol. Its molecular structure, featuring a polar aromatic core and two nonpolar, branched alkyl chains, dictates its solubility behavior. The fundamental principle governing this behavior is the axiom "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity.
This compound possesses a molecular formula of C₂₀H₃₀O₄ and a predicted XlogP of 5.3, indicating a significantly nonpolar, lipophilic character[1]. This high lipophilicity suggests poor solubility in polar solvents like water, but favorable solubility in a wide array of organic solvents. The ester groups introduce a degree of polarity, but the influence of the large alkyl side chains is dominant, making it highly miscible with nonpolar and moderately polar organic liquids. As a general rule for phthalate esters, they exhibit high oil solubility and low water solubility[2].
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
To move beyond qualitative descriptions, the Hansen Solubility Parameter (HSP) model offers a powerful predictive tool. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[3]. The central concept is that substances with similar HSP values are likely to be miscible.
-
δD (Dispersion): 16.6 MPa½
-
δP (Polar): 7.0 MPa½
-
δH (Hydrogen Bonding): 3.1 MPa½
To predict solubility, the "distance" (Ra) between the HSP of the phthalate and a solvent is calculated. A smaller Ra value indicates a higher likelihood of solubility[3]. This theoretical framework allows researchers to screen potential solvents and predict miscibility without extensive empirical testing.
Qualitative Solubility Profile of this compound
Based on the principles of "like dissolves like," the known behavior of analogous phthalates, and solvent extraction methodologies used in phthalate analysis, a qualitative solubility profile for this compound can be constructed. Phthalates are generally described as being soluble in most organic solvents[4][5].
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Hydrocarbons | Hexane, Toluene, Cyclohexane | High | The nonpolar nature of these solvents closely matches the long alkyl chains of the phthalate, leading to strong dispersion force interactions. DEHP is known to be miscible with hexane[4]. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | These solvents have intermediate polarity and can effectively solvate both the polar ester core and the nonpolar alkyl chains. Acetone is a common solvent used in phthalate analysis[6]. |
| Esters | Ethyl Acetate, Butyl Acetate | High | The structural similarity (presence of ester groups) and balanced polarity make these excellent solvents for phthalates. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for a wide range of organic compounds and are expected to readily dissolve this compound. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have appropriate polarity to dissolve phthalates and are often used in extraction processes. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Shorter-chain alcohols are polar, but can still dissolve phthalates, especially with increased alkyl chain length (e.g., isopropanol). Phthalates are known to be highly soluble in ethanol[7][8]. |
| Amides | Dimethylformamide (DMF) | Moderate to High | DMF is a polar aprotic solvent that is a good solvent for many organic compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Moderate | While DMSO is a highly polar solvent, it has been shown to dissolve other large phthalates like diisohexyl phthalate at significant concentrations[9]. |
Experimental Protocol for Solubility Determination
For applications requiring precise concentration knowledge, experimental determination of solubility is essential. The isothermal "flask method" is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent[9].
Step-by-Step Methodology
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled incubator is recommended.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solute to settle, leaving a clear supernatant. Centrifugation can be used to expedite this process.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any remaining microscopic particles. This step is critical to prevent inflation of the measured solubility.
-
Quantification:
-
Accurately dilute a known volume of the filtered, saturated solution with the same organic solvent to a concentration within the linear range of a pre-established analytical calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the precise concentration of the dissolved this compound.
-
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in units of g/L, mg/mL, or molarity.
Self-Validating System and Causality
This protocol incorporates self-validation through the achievement of a clear equilibrium state. The presence of excess solid ensures saturation. The extended equilibration and settling times are crucial for reaching a true thermodynamic equilibrium. The choice of a validated, quantitative analytical technique like HPLC or GC-MS provides the necessary accuracy and precision for the final determination.
Experimental Workflow Diagram
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An In-Depth Technical Guide to Dihexyl Phthalate (C₂₀H₃₀O₄) for Scientific Professionals
Introduction: Situating Dihexyl Phthalate in the Chemical Landscape
The chemical formula C₂₀H₃₀O₄ designates a phthalate ester known as dihexyl phthalate. The IUPAC name for the straight-chain isomer is dihexyl benzene-1,2-dicarboxylate . This compound belongs to the family of phthalic acid esters, a class of chemicals widely produced and utilized as plasticizers to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC)[1]. While structurally similar to more extensively studied phthalates like Di(2-ethylhexyl) phthalate (DEHP), dihexyl phthalate possesses its own distinct physicochemical profile and toxicological considerations that are of critical interest to researchers, toxicologists, and professionals in drug development.
This guide provides a comprehensive technical overview of dihexyl phthalate, focusing on its isomers, synthesis, analytical characterization, and biological interactions, designed to equip scientific professionals with the detailed knowledge required for informed application and risk assessment.
Nomenclature and Isomerism
The molecular formula C₂₀H₃₀O₄ encompasses several isomers of dihexyl phthalate, arising from the different isomeric forms of the hexyl alcohol used in its synthesis. The two most prominent isomers are:
-
Di-n-hexyl phthalate (DnHP) : This isomer is formed from the esterification of phthalic acid with two molecules of n-hexanol. It has a linear C6 alkyl chain. Its CAS number is 84-75-3[2].
-
Diisohexyl phthalate (DIHP) : This is a mixture of isomers resulting from the use of various branched-chain hexyl alcohols. A common isomer within this group is bis(4-methylpentyl) phthalate[3]. Commercial DIHP can also contain up to 25% DnHP[4].
Understanding the specific isomeric composition is crucial, as toxicological properties can vary between linear and branched-chain phthalates.
Physicochemical Properties
The physical and chemical properties of dihexyl phthalate dictate its environmental fate, bioavailability, and applications. It is generally characterized as a colorless to pale yellow, oily liquid with low water solubility and low vapor pressure[5][6]. These properties contribute to its persistence in certain environments and its tendency to bioaccumulate.
| Property | Di-n-hexyl phthalate (DnHP) Value | Diisohexyl phthalate (DIHP) Value | Unit |
| Molecular Formula | C₂₀H₃₀O₄ | C₂₀H₃₀O₄ | - |
| Molecular Weight | 334.45 | 334.45 | g/mol |
| CAS Number | 84-75-3 | 71850-09-4 / 68515-50-4 (mixture) | - |
| Appearance | Clear, oily liquid[6] | Colorless to pale yellow liquid[7] | - |
| Density | ~1.01 | ~1.01 | g/cm³ |
| Melting Point | -58 | -50 | °C |
| Boiling Point | 340-350 | 416.7 | °C |
| Water Solubility | ~0.05 | 0.0021 | mg/L at 25°C |
| Log Kow | 6.82 | 6.81 | - |
| Vapor Pressure | 1.4 x 10⁻⁵ | 2.1 x 10⁻⁷ | mm Hg at 25°C |
(Data compiled from sources[2][5][6][8][9])
Synthesis and Manufacturing
The industrial synthesis of dihexyl phthalate follows a standard esterification process known as the Fischer-Speier esterification. The primary reactants are phthalic anhydride and the corresponding hexyl alcohol (n-hexanol for DnHP or a mixture of iso-hexyl alcohols for DIHP).
The reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst, and is driven to completion by the removal of water, often through azeotropic distillation[10][11].
Experimental Protocol: Laboratory-Scale Synthesis of Di-n-hexyl Phthalate
This protocol describes a representative procedure for synthesizing DnHP on a laboratory scale.
-
Reactor Setup : Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.
-
Charging Reactants : To the flask, add phthalic anhydride (1.0 eq), n-hexanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 1-2 mol%). Add toluene as the azeotropic solvent.
-
Esterification Reaction : Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
Work-up : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
-
Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to remove toluene and excess n-hexanol.
-
Purification : Purify the crude product by vacuum distillation to yield di-n-hexyl phthalate as a clear, oily liquid[10]. Purity can be confirmed by GC-MS and NMR spectroscopy.
Analytical Methodologies
The accurate quantification of dihexyl phthalate in various matrices is essential for exposure assessment and toxicological studies. Due to its ubiquitous presence as a plasticizer, rigorous measures must be taken to avoid sample contamination from laboratory equipment[12].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of phthalates due to its high sensitivity and specificity.
Protocol: GC-MS Analysis of DnHP in Biological Matrices
-
Sample Preparation (Liquid-Liquid Extraction - LLE) :
-
To 1 mL of serum or plasma, add an internal standard (e.g., isotopically labeled DnHP).
-
Precipitate proteins by adding 2 mL of acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant and extract the analytes into an organic solvent like n-hexane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent (e.g., toluene)[13][14].
-
-
Instrumentation : An Agilent 7890A GC coupled to a 5975C MSD is a suitable system[15].
-
GC Conditions :
-
Column : A low-bleed capillary column such as a Restek Rtx-440 or Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) provides good separation[4].
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector : 280°C, splitless mode.
-
Oven Program : Initial temperature of 60°C, hold for 1 min, ramp at 15°C/min to 300°C, and hold for 5-10 min[14].
-
-
MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Mode : Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for DnHP include m/z 149 (base peak, characteristic of phthalates), 167, and 279[4].
-
-
Quantification : Generate a calibration curve using external standards and calculate the concentration based on the internal standard response.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a viable alternative for phthalate analysis, particularly for samples with higher concentrations or when derivatization is not desired.
Protocol: HPLC-UV Analysis of Dihexyl Phthalate
-
Sample Preparation : Samples are typically extracted using methanol or acetonitrile, followed by ultrasonic extraction and centrifugation. The supernatant is filtered through a 0.45 µm filter before injection[16].
-
Instrumentation : A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity) is sufficient[15].
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used[16].
-
Mobile Phase : Gradient elution is often employed, using a mixture of acetonitrile and water[5].
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at approximately 225-230 nm, where the phthalate benzene ring shows strong absorbance[16][17].
-
-
Quantification : Quantification is performed using an external standard calibration curve.
Applications in Research and Drug Development
While the primary industrial use of dihexyl phthalate is as a plasticizer for PVC in products like flooring, automotive parts, and coatings, its application in direct research and pharmaceutical development is limited and often cautionary[13][18].
-
Analytical Standard : Purified dihexyl phthalate serves as a critical analytical standard for its detection in environmental, food, and biological samples[19].
-
Toxicological Research : As a known reproductive and developmental toxicant, DnHP is used as a tool compound in toxicology studies to investigate the mechanisms of endocrine disruption and organ toxicity[18].
-
Excipient Use (Discouraged) : In the past, some phthalates have been used as excipients in pharmaceutical formulations, particularly in enteric coatings for oral drug products. However, due to demonstrated reproductive and developmental toxicity in animal studies, regulatory bodies like the U.S. FDA recommend avoiding the use of phthalates such as DBP and DEHP as excipients in drug products[1][20]. This guidance implicitly extends to other phthalates with similar toxicological profiles, such as DnHP.
Metabolism and Toxicokinetics
Upon ingestion, dihexyl phthalate is not absorbed intact. It undergoes rapid metabolism initiated in the gastrointestinal tract.
-
Phase I Metabolism (Hydrolysis) : The diester (DnHP) is hydrolyzed by lipases and esterases into its monoester metabolite, mono-n-hexyl phthalate (MnHP) , and n-hexanol[21][22]. MnHP is considered the primary toxicologically active metabolite.
-
Phase I Metabolism (Oxidation) : The alkyl chain of MnHP can undergo further oxidation by cytochrome P450 enzymes to form various oxidized metabolites, such as hydroxylated and carboxylated species.
-
Phase II Metabolism (Conjugation) : The monoester and its oxidized metabolites are then conjugated, primarily with glucuronic acid, to form water-soluble glucuronides.
-
Excretion : These hydrophilic conjugates are rapidly excreted from the body, primarily in the urine[18]. Due to this rapid metabolism and excretion, biomonitoring studies typically measure the urinary concentration of the monoester and other metabolites as biomarkers of exposure.
Toxicology and Molecular Mechanisms
Di-n-hexyl phthalate is recognized as a reproductive and developmental toxicant, with the liver also being a key target organ[18]. Its toxicity is primarily mediated by its monoester metabolite, MnHP.
Reproductive and Developmental Toxicity
Exposure to DnHP, particularly during critical developmental windows, has been shown in animal studies to cause a spectrum of adverse effects on the male reproductive system, often referred to as "phthalate syndrome." These effects include:
-
Reduced fertility[18]
-
Testicular atrophy and decreased testes weight
-
Reduced sperm production and motility
-
Decreased testosterone synthesis
A No-Observed-Adverse-Effect Level (NOAEL) for fertility effects in mice could not be established in one study, with a Lowest-Observed-Adverse-Effect Level (LOAEL) of 380 mg/kg bw/day based on decreased fertility[18]. Another study in rats identified a NOAEL of 4.8 mg/kg/day for reproductive malformations[23].
Hepatic Toxicity and Oxidative Stress
The liver is a primary target for phthalate toxicity. Exposure to dihexyl phthalate is associated with:
-
Increased liver weight[24]
-
Hepatocellular necrosis and fat accumulation[18]
-
Histopathological changes like inflammatory cell infiltration and sinusoidal dilatation[24]
A key mechanism underlying this hepatotoxicity is the induction of oxidative stress . Phthalate exposure leads to an overproduction of reactive oxygen species (ROS), which overwhelms the cellular antioxidant defense systems. This results in lipid peroxidation, damage to cellular macromolecules, and can trigger inflammatory responses and cell death pathways like ferroptosis[2][25][26]. Studies have shown that DEHP exposure increases levels of malondialdehyde (MDA), a marker of lipid peroxidation, while disrupting the function of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX)[25][27].
Endocrine Disruption and PPAR Activation
Phthalates are well-known endocrine-disrupting chemicals (EDCs). One of the primary molecular mechanisms for their action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) , a family of nuclear receptors that regulate gene expression related to lipid metabolism, inflammation, and cell differentiation[28].
-
PPARα Activation : Primarily expressed in the liver, PPARα activation by phthalate metabolites leads to peroxisome proliferation and induction of genes involved in fatty acid oxidation. While this is an adaptive metabolic response, chronic overstimulation is linked to hepatotoxicity and hepatocarcinogenesis in rodents[28][29].
-
PPARγ Activation : This receptor is a master regulator of adipogenesis (fat cell differentiation). Activation of PPARγ by phthalate metabolites can disrupt normal lipid homeostasis and has been linked to metabolic disorders[20][29].
The activation of PPARs by the monoester metabolite of dihexyl phthalate alters the transcription of numerous target genes, leading to downstream dysregulation of critical metabolic and hormonal pathways.
| Endpoint | Species | NOAEL | LOAEL | Reference |
| Reproductive Malformations | Rat | 4.8 mg/kg/day | - | [23] |
| Fertility (Male & Female) | Mouse | Not Established | 380 mg/kg/day | [18] |
| Hepatic Effects | Rat | Not Established | 1824 mg/kg/day | [18] |
Conclusion and Future Directions
Dihexyl phthalate (C₂₀H₃₀O₄), encompassing isomers like DnHP and DIHP, is a compound of significant interest due to its widespread use as a plasticizer and its established profile as a reproductive and hepatic toxicant. For scientists and researchers, a thorough understanding of its synthesis, analytical detection, and, most importantly, its molecular mechanisms of toxicity is paramount. The primary toxic effects are mediated by its monoester metabolite, which induces oxidative stress and dysregulates critical signaling pathways through the activation of nuclear receptors like PPARs. While its use in pharmaceutical applications is discouraged, its role as an environmental contaminant and a research tool in toxicology ensures its continued relevance. Future research should focus on elucidating the specific dose-response relationships in human-relevant models and further exploring the comparative toxicology of its various isomers.
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A Technical Guide to the Natural Occurrence of Bis(2-ethylbutyl) phthalate in Planta: Biosynthesis, Contamination, and Analytical Strategies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalic acid esters (PAEs), or phthalates, are synthetic chemicals renowned for their role as plasticizers, leading to their ubiquitous presence in the environment. Consequently, their detection within plant tissues has historically been attributed to anthropogenic contamination. However, a growing body of evidence challenges this paradigm, suggesting that certain plants and their associated microorganisms can endogenously produce these compounds. This technical guide focuses on Bis(2-ethylbutyl) phthalate, a specific PAE identified in plant matrices. We navigate the central controversy of its origin—distinguishing between environmental sequestration and de novo biosynthesis. This document provides an in-depth exploration of its documented occurrences, proposes putative biosynthetic pathways, and outlines rigorous, self-validating analytical protocols designed to mitigate contamination and ensure data integrity. By synthesizing current knowledge and field-proven insights, this guide serves as a critical resource for professionals investigating plant metabolomics, natural product chemistry, and drug discovery, where the definitive origin of a bioactive compound is paramount.
Chapter 1: Introduction to Phthalates in the Biosphere
Phthalic acid esters (PAEs) are diesters of phthalic acid, widely manufactured for use as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Their physical, rather than chemical, integration into the polymer matrix allows them to leach into the environment, leading to widespread contamination of air, water, and soil.[1][2] As a result, PAEs are frequently detected in various organisms, including plants, which can absorb them from their surroundings.[1]
The debate surrounding the origin of PAEs in biological samples is a critical one. While contamination is a significant factor, numerous reports now document the isolation of phthalates from plants and microorganisms in contexts that suggest a natural origin.[2][3][4] These naturally derived phthalates often exhibit potent biological activities, including antimicrobial and allelopathic effects, suggesting they may play a role in the organism's chemical defense and ecological interactions.[2][5][6]
This compound is a C20 dialkyl phthalate (see Figure 1) that falls into this ambiguous category.[7] Its identification in plant extracts necessitates a rigorous scientific approach to ascertain its true source, an essential step for any research or drug development program based on plant-derived natural products.
Chapter 2: The Core Dilemma: Natural Product or Environmental Contaminant?
The presence of this compound in plant extracts presents a fundamental challenge: is it a genuine plant secondary metabolite or an artifact of environmental pollution? Both hypotheses are plausible and must be critically evaluated in any study.
Hypothesis 1: Environmental Contamination and Sequestration The high-production volume of phthalates for industrial use has made them ubiquitous environmental contaminants.[5] Plants can readily absorb these compounds from the environment through several mechanisms:
-
Soil and Water Uptake : Phthalates in contaminated soil and water can be taken up by the root system and translocated to various plant tissues.[1]
-
Atmospheric Deposition : PAEs can be transported through the air and deposited on the surfaces of leaves and stems, with subsequent absorption into the cuticular layers.[5]
Hypothesis 2: Endogenous Biosynthesis The alternative hypothesis is that plants, or their symbiotic microorganisms, produce this compound de novo. Evidence supporting this includes:
-
Isolation from Remote Organisms : The detection of phthalates in organisms from pristine environments with minimal anthropogenic impact suggests a non-contaminant origin.
-
Biological Activity : The consistent exhibition of specific biological activities, such as antimicrobial or insecticidal effects, may indicate an evolved ecological function.[2]
-
Microbial Symbionts : A compelling body of evidence points to endophytic and rhizospheric microbes as the true producers of many compounds isolated from plants.[4] These fungi and bacteria are known to synthesize a vast array of secondary metabolites, including various phthalates.[8][9][10] The plant may then absorb these compounds from its microbial partners.
Distinguishing between these possibilities is the most critical challenge for researchers in this field and requires meticulously designed experimental protocols.
Chapter 3: Documented Occurrences of this compound in Plants
The isolation of this compound has been reported from several plant species. These findings, while not definitively proving biosynthesis, establish its presence within plant matrices. The primary analytical method cited for its identification in these studies is Gas Chromatography-Mass Spectrometry (GC-MS), which provides characteristic fragmentation patterns for structural confirmation.
| Plant Species | Family | Plant Part | Identification Method | Location | Reference |
| Calliandra haematocephala | Fabaceae | Aerial parts | GC/MS | Egypt | [11][12] |
| Holoptelea integrifolia | Ulmaceae | Leaf, stem, root | GC/MS | India | [11][12] |
Chapter 4: Putative Biosynthetic Pathways
A definitive biosynthetic pathway for this compound in higher plants has not yet been elucidated. However, by drawing parallels with established pathways for other aromatic compounds and the biosynthesis of different phthalates in microorganisms, a hypothetical route can be proposed.
The biosynthesis of phthalates in some fungi is suggested to proceed via the Shikimic Acid Pathway .[13] This pathway is the primary route for the synthesis of aromatic amino acids and other aromatic compounds in plants and microbes. A plausible hypothesis involves the formation of a phthalic acid core from chorismate, a key intermediate in the shikimate pathway, followed by esterification.
Hypothetical Steps:
-
Formation of Phthalic Acid Core : Chorismate is converted through a series of enzymatic steps (e.g., via isochorismate) to form phthalic acid.
-
Synthesis of the Alcohol Moiety : The 2-ethyl-1-butanol side chains are likely derived from amino acid metabolism, specifically from isoleucine, through a series of reductions and modifications.
-
Esterification : A specific acyltransferase enzyme would catalyze the esterification of the phthalic acid core with two molecules of 2-ethyl-1-butanol to yield this compound.
Chapter 5: Methodologies for Isolation and Structural Elucidation
Given the high risk of contamination, any protocol for the analysis of naturally occurring phthalates must be inherently self-validating. This involves rigorous contamination control at every stage, from sample collection to final analysis.
Experimental Workflow: A Self-Validating Approach
The workflow below outlines a robust process designed to minimize and account for external contamination, thereby increasing confidence in the natural origin of the detected compound.
Protocol 1: Sample Collection and Preparation
Causality: The primary source of phthalate contamination during phytochemical analysis is plastic labware (e.g., bags, tubes, pipette tips) and solvents. This protocol is designed to eliminate these sources from the outset.
-
Collection : Collect plant material using clean metal tools (spatulas, shears). Avoid contact with plastic gloves or bags.
-
Storage : Immediately wrap samples in pre-baked aluminum foil (e.g., 400°C for 4 hours) to drive off volatile organic contaminants.
-
Transport : Transport samples on dry ice or in a liquid nitrogen dewar to halt metabolic processes and preserve chemical integrity.
-
Homogenization : Lyophilize (freeze-dry) the sample and grind to a fine powder using a cryo-mill with stainless steel components.
Protocol 2: Extraction and Fractionation
Causality: The choice of solvent and apparatus is critical. High-purity solvents are required, and an all-glass system prevents leaching from plastic components. A procedural blank is the cornerstone of a self-validating system.
-
Apparatus Preparation : All glassware must be meticulously cleaned, rinsed with high-purity solvent (e.g., HPLC-grade hexane), and oven-dried.
-
Extraction : Extract the powdered plant material using a Soxhlet extractor with an appropriate solvent system (e.g., hexane or a hexane/ethyl acetate mixture).
-
Procedural Blank : Crucially, set up an identical extraction apparatus containing only the solvent and run it in parallel with the plant sample. This blank will be processed and analyzed alongside the sample at every subsequent step. The absence of the target analyte in the blank is required to claim a natural origin.
-
Concentration : Concentrate the extracts using a rotary evaporator with a glass trap.
-
Fractionation : Subject the crude extract to column chromatography (e.g., silica gel) to separate compounds based on polarity.[14]
Protocol 3: Instrumental Analysis
Causality: A multi-platform analytical approach provides orthogonal data, strengthening the identification and quantification of the target compound.
-
GC-MS for Identification :
-
Principle : Gas chromatography separates volatile compounds, which are then ionized and fragmented in a mass spectrometer. The resulting mass spectrum is a unique "fingerprint" of the molecule.
-
Procedure : Analyze both the sample fractions and the procedural blank. A peak for this compound should be present in the sample but absent or significantly lower (below a defined threshold) in the blank.
-
Validation : Compare the mass spectrum and retention time of the peak in the sample to that of an authentic chemical standard.
-
-
HPLC for Quantification :
-
Principle : High-performance liquid chromatography is a robust method for separating and quantifying compounds. A UV detector is commonly used for phthalates.[15]
-
Procedure : Develop a calibration curve using an authentic standard of this compound. Use this curve to determine the concentration of the compound in the plant extract.
-
Validation : The method should demonstrate good linearity, accuracy, and precision as per standard validation guidelines.[15]
-
-
NMR for Structural Confirmation :
-
Principle : For novel discoveries or definitive proof, Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information.
-
Procedure : If a sufficient quantity of the pure compound is isolated (>1 mg), acquire ¹H and ¹³C NMR spectra.
-
Validation : The spectral data must match published values or be consistent with the proposed structure of this compound.[16]
-
Chapter 6: The Role of Plant-Associated Microbes
The discovery of this compound in a plant extract, even with stringent contamination controls, does not automatically mean the plant itself is the producer. Endophytic fungi and bacteria are now recognized as prolific and versatile producers of bioactive secondary metabolites, including a wide array of phthalates.[9][10][17]
-
Endophytes as the True Source : It is highly plausible that an endophytic fungus living within the plant's tissues is the true biosynthetic source.[4] The plant may then accumulate the compound, which is subsequently detected during extraction. Genera such as Aspergillus, Penicillium, and Fusarium are known endophytes and have been reported to produce phthalates.[10][18]
-
Implications for Drug Development : This has profound implications for drug discovery and development. If a bioactive compound is traced to an endophyte, it opens the door to large-scale production via fermentation, which is often more scalable, sustainable, and cost-effective than relying on the extraction of slow-growing or rare plants. It also shifts the focus of bioprospecting from the plant to its microbial community.
Chapter 7: Biological Activities and Future Perspectives
While the toxicity of synthetic phthalates is a major concern, particularly as endocrine disruptors, phthalates isolated from natural sources have been reported to possess a range of biological activities.[5][19] Naturally occurring phthalates have demonstrated antimicrobial, antifungal, and larvicidal properties.[5][20][21]
Challenges and Future Directions:
-
Proving Biosynthesis : The ultimate proof of de novo biosynthesis in plants requires advanced techniques such as isotopic labeling studies (e.g., feeding the plant ¹³C-labeled precursors) and identifying the specific genes and enzymes involved in the pathway.
-
Ecological Role : Research is needed to understand the ecological function of these compounds. Do they protect the plant from pathogens? Do they play a role in allelopathy?
-
Regulatory Considerations : For drug development professionals, the presence of a phthalate, regardless of its origin, will raise regulatory flags due to the well-documented health concerns associated with its synthetic counterparts. A thorough toxicological profile would be a non-negotiable prerequisite for any therapeutic development.
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An In-Depth Technical Guide on the Health and Safety of Phthalic Acid Bis(2-ethylbutyl) Ester
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Gaps for Phthalic Acid Bis(2-ethylbutyl) Ester
Phthalic acid bis(2-ethylbutyl) ester (CAS No. 7299-89-0) is a phthalate ester utilized as a plasticizer to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[1] While its application in various materials, including those that may come into contact with consumers, necessitates a thorough understanding of its health and safety profile, publicly available toxicological and ecotoxicological data for this specific compound are notably scarce. This guide synthesizes the available information for Phthalic Acid Bis(2-ethylbutyl) Ester and, in light of the significant data gaps, provides a comparative analysis with well-characterized phthalates to offer a broader context of potential hazards. Furthermore, it outlines the requisite experimental protocols for a comprehensive safety assessment, aiming to equip researchers and professionals with a framework for informed decision-making and future research.
Section 1: Chemical Identity and Physicochemical Properties
A foundational aspect of any toxicological assessment is the precise identification and characterization of the substance .
| Property | Value | Source |
| Chemical Name | Phthalic Acid Bis(2-ethylbutyl) Ester | [1] |
| Synonyms | Bis(2-ethylbutyl) phthalate, BEBP | [1] |
| CAS Number | 7299-89-0 | [1] |
| Molecular Formula | C₂₀H₃₀O₄ | [2] |
| Molecular Weight | 334.45 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Mild | [1] |
Section 2: Known Hazards and Regulatory Information
The currently available hazard information for Phthalic Acid Bis(2-ethylbutyl) Ester is primarily derived from Safety Data Sheets (SDS), which provide classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation)[3]
-
Eye Irritation: Category 2A (Causes serious eye irritation)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[3]
Hazard Statements: H315, H319, H335[3]
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[3]
Endocrine Disruption Potential:
There are assertions that bis(2-ethylbutyl)phthalate is a recognized endocrine-disrupting chemical (EDC).[4] This is a significant concern, as EDCs can interfere with the body's hormonal systems. However, the specific studies and data supporting this classification for this particular phthalate are not detailed in the available literature. Many other phthalates, such as DEHP, DBP, BBP, and DIBP, have been formally identified as EDCs by regulatory bodies like the European Chemicals Agency (ECHA) due to their reproductive toxicity.[5][6][7]
Section 3: The Data Gap - A Call for Further Research
A thorough literature search reveals a significant lack of empirical data for Phthalic Acid Bis(2-ethylbutyl) Ester across several critical toxicological endpoints:
-
Acute Toxicity (Oral, Dermal, Inhalation): No quantitative data (e.g., LD50, LC50) are available.[3]
-
Repeated Dose Toxicity: Studies to determine target organs and establish No-Observed-Adverse-Effect Levels (NOAELs) are absent.
-
Genotoxicity: No data from standard assays (e.g., Ames test, in vitro/in vivo micronucleus tests) were found.
-
Carcinogenicity: Long-term bioassays in rodent models have not been identified.
-
Reproductive and Developmental Toxicity: This is a key area of concern for phthalates, yet no specific studies on this compound were found.
-
Ecotoxicity: Data on toxicity to aquatic organisms (fish, daphnia, algae) and environmental fate (biodegradability, bioaccumulation) are unavailable.[8]
Section 4: Comparative Toxicology of Phthalate Esters
To provide a framework for understanding the potential risks of Phthalic Acid Bis(2-ethylbutyl) Ester, it is instructive to review the toxicology of well-studied, structurally related phthalates. It must be emphasized that the following data do not directly apply to Phthalic Acid Bis(2-ethylbutyl) Ester but serve as a contextual reference.
| Phthalate Ester | CAS No. | Acute Oral LD50 (rat) | Key Toxicological Endpoints |
| Di(2-ethylhexyl) phthalate (DEHP) | 117-81-7 | ~25,000 - 30,000 mg/kg | Testicular toxicity, reproductive tract malformations, liver toxicity.[1][4] Classified as a reproductive toxicant and an endocrine disruptor.[5][6] |
| Di-n-butyl phthalate (DBP) | 84-74-2 | ~8,000 - 15,000 mg/kg | Testicular atrophy, decreased sperm production, developmental defects.[1][4] Also classified as a reproductive toxicant and an endocrine disruptor.[5][6] |
| Butyl benzyl phthalate (BBP) | 85-68-7 | ~2,330 - 6,100 mg/kg | Reproductive and developmental toxicity.[1] Classified as a reproductive toxicant and an endocrine disruptor.[5][6] |
The primary mechanism of reproductive toxicity for many phthalates is their anti-androgenic activity, where they disrupt the synthesis of testosterone, particularly during critical windows of fetal development.[3]
Section 5: Recommended Methodologies for a Comprehensive Safety Assessment
For researchers and drug development professionals considering the use of Phthalic Acid Bis(2-ethylbutyl) Ester, a comprehensive safety assessment is paramount. The following outlines standard, internationally recognized protocols that should be employed to fill the existing data gaps.
In Vitro Toxicity Screening
-
Cytotoxicity Assays:
-
Protocol: Neutral Red Uptake (NRU) or MTT assay using relevant cell lines (e.g., HepG2 for liver toxicity, Sertoli cells for testicular toxicity).
-
Causality: These assays provide an initial indication of the concentration range at which the compound may cause cell death, guiding dose selection for further studies.
-
-
Genotoxicity Assays:
-
Protocol 1: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471): Utilizes various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
Protocol 2: In Vitro Micronucleus Test (OECD TG 487): Employs mammalian cells to identify chromosomal damage or interference with the mitotic apparatus.
-
Causality: A positive finding in these assays indicates a potential for DNA damage, a key event in carcinogenesis.
-
In Vivo Toxicological Studies (Rodent Models)
-
Acute Toxicity (OECD TG 420, 423, or 425):
-
Protocol: Administration of single high doses via oral, dermal, or inhalation routes to determine the LD50/LC50 and observe signs of acute toxicity.
-
Causality: Establishes the short-term toxicity profile and informs dose selection for repeated-dose studies.
-
-
Repeated Dose Toxicity (OECD TG 407 or 408):
-
Protocol: Daily administration of the compound for 28 or 90 days, followed by comprehensive histopathological, hematological, and clinical chemistry analysis.
-
Causality: Identifies target organs for toxicity and establishes a NOAEL for chronic exposure scenarios.
-
-
Reproductive and Developmental Toxicity Screening (OECD TG 421 or 422):
-
Protocol: Dosing of animals before, during, and after gestation to assess effects on fertility, pregnancy outcomes, and offspring development.
-
Causality: Directly addresses the primary concern for phthalates by evaluating their potential to interfere with reproduction and development.
-
Endocrine Disruption Assessment
-
Protocol: Androgen Receptor (AR) and Estrogen Receptor (ER) Binding/Transcriptional Activation Assays: In vitro assays to determine if the compound or its metabolites can interact with hormone receptors.
-
Causality: Provides a mechanistic basis for potential endocrine-disrupting effects observed in vivo.
Ecotoxicological and Environmental Fate Studies
-
Ready Biodegradability (OECD TG 301):
-
Protocol: Measures the extent of mineralization of the compound by microorganisms over 28 days.
-
Causality: Determines the persistence of the substance in the environment.
-
-
Toxicity to Aquatic Organisms:
-
Protocol 1: Acute Fish Toxicity (OECD TG 203): 96-hour exposure to determine the LC50 in a species like zebrafish or rainbow trout.
-
Protocol 2: Acute Daphnia Toxicity (OECD TG 202): 48-hour exposure to determine the EC50 in Daphnia magna.
-
Protocol 3: Algal Growth Inhibition Test (OECD TG 201): 72-hour exposure to determine effects on the growth of green algae.
-
Causality: Assesses the potential for the compound to harm aquatic ecosystems upon environmental release.
-
Section 6: Visualizing Potential Mechanisms and Workflows
Given the data gaps, the following diagrams illustrate hypothetical pathways and necessary experimental workflows based on the known toxicology of other phthalates.
Caption: Hypothetical metabolic activation and toxicity pathway for BEBP.
Caption: Tiered approach for comprehensive toxicological assessment.
Conclusion
The current health and safety profile of Phthalic Acid Bis(2-ethylbutyl) Ester is incomplete. While GHS classifications indicate it is an irritant, the more significant, chronic hazards—particularly endocrine disruption and reproductive toxicity, which are characteristic of this chemical class—remain unquantified. For researchers, scientists, and drug development professionals, this data gap represents a notable risk. It is imperative that before this compound is widely adopted in sensitive applications, a comprehensive suite of toxicological and ecotoxicological studies, as outlined in this guide, is conducted. In the interim, a precautionary approach should be taken, treating this compound with the same level of caution as other phthalates known to be reproductive toxicants.
References
- Food Packaging Forum. Four phthalates recognized as hormone disrupting for humans. [Link]
- Food Packaging Forum.
- National Center for Biotechnology Information.
- Food Packaging Forum. Paper straws not safer than plastic straws, scientists find. [Link]
- European Chemicals Agency.
- PubChem. Bis(2-ethylbutyl)
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity Analysis of Phthalates in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This technical guide provides a comprehensive framework for the identification and quantification of phthalate esters in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Phthalates, a class of synthetic chemicals widely used as plasticizers, are under increasing regulatory scrutiny due to their potential endocrine-disrupting properties. Consequently, robust and sensitive analytical methods are paramount for researchers, scientists, and drug development professionals. This document details field-proven protocols, from sample preparation to data analysis, emphasizing the rationale behind critical experimental choices to ensure data integrity and reproducibility. We delve into common challenges, such as laboratory contamination, and provide strategies for mitigation. The methodologies described herein are designed to be self-validating, incorporating quality control measures essential for regulatory compliance and high-impact scientific research.
Introduction: The Analytical Challenge of Phthalates
Phthalic acid esters (PAEs), or phthalates, are ubiquitous environmental contaminants due to their extensive use in plastics, personal care products, and medical devices.[1][2] Their non-covalent integration into polymer matrices allows for their leaching into the surrounding environment, leading to widespread human exposure.[3] The primary route of exposure is through contaminated food, beverages, and indoor environments.[1][4][5] Concerns over their potential adverse health effects, including endocrine disruption, have prompted regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the European Union, to restrict the use of specific phthalates in consumer products.[2][6][7]
The analytical determination of phthalates presents several challenges. Their widespread presence in laboratory consumables can lead to significant background contamination, compromising the accuracy of trace-level analysis.[8][9][10][11] Furthermore, the chemical similarity among different phthalates and the complexity of sample matrices necessitate highly selective and sensitive analytical techniques.[12] Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard for phthalate analysis due to its excellent chromatographic resolution, high sensitivity, and definitive compound identification capabilities based on mass spectra.[2][12][13][14]
This application note provides a detailed protocol for the analysis of a range of regulated and emerging phthalates, offering insights into method development, validation, and routine implementation.
The GC-MS Workflow for Phthalate Analysis: A Conceptual Overview
The robust analysis of phthalates by GC-MS is a multi-step process, each stage being critical for the overall success of the analysis. The workflow is designed to efficiently extract the target analytes from the sample matrix, separate them from interfering compounds, and then detect and quantify them with high specificity and sensitivity.
Figure 1: Generalized workflow for the analysis of phthalates by GC-MS.
Experimental Protocols: A Step-by-Step Guide
Mitigating Contamination: The Foundation of Accurate Analysis
The ubiquitous nature of phthalates necessitates stringent measures to prevent laboratory contamination. This is arguably the most critical aspect of trace phthalate analysis.
-
Glassware: All glassware must be scrupulously cleaned. A recommended procedure involves washing with a laboratory-grade detergent, rinsing with deionized water, followed by rinses with high-purity acetone and hexane.[15] Whenever possible, baking glassware at a high temperature (e.g., 400 °C for 4 hours) is highly effective.
-
Solvents and Reagents: Use only high-purity, "distilled-in-glass" or equivalent grade solvents.[3] It is crucial to run solvent blanks to verify the absence of phthalate contamination.[3] Reagents like sodium sulfate should also be pre-screened or baked to remove potential contaminants.[3]
-
Laboratory Environment: Avoid the use of plastic consumables wherever possible.[8][9][10][11] This includes pipette tips, sample vials with plastic caps (use PTFE-lined septa), and plastic tubing.[8][9][10][11] Parafilm, a common laboratory staple, is a significant source of phthalate contamination and should be avoided.[8][11]
Sample Preparation: Extracting Phthalates from Diverse Matrices
The choice of extraction method is matrix-dependent. The goal is to achieve high, reproducible recovery of the target analytes while minimizing the co-extraction of interfering substances.
Protocol 3.2.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water, Beverages)
This protocol is adapted from EPA Method 606.[16][17]
-
Sample Collection: Collect a 1-liter grab sample in a pre-cleaned glass container. Do not pre-rinse the bottle with the sample.[16]
-
pH Adjustment: Adjust the sample pH to neutral (6.5-7.5) with sulfuric acid or sodium hydroxide.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard solution (e.g., benzyl benzoate, deuterated phthalates) to monitor extraction efficiency.
-
Extraction: Transfer the sample to a 2-liter separatory funnel. Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Combine Extracts: Drain the dichloromethane (bottom layer) into a flask. Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane. Combine the three extracts.
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of high-purity nitrogen.
Protocol 3.2.2: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE offers advantages over LLE, including reduced solvent consumption and potentially cleaner extracts.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 6 mL, 500 mg) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1-liter aqueous sample (spiked with internal standards) through the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-20 minutes.
-
Elution: Elute the phthalates with a suitable organic solvent, such as ethyl acetate or dichloromethane (typically 2 x 5 mL).
-
Concentration: Concentrate the eluate to a final volume of 1 mL.
Protocol 3.2.3: Solvent Extraction for Solid Samples (e.g., Plastics, Soil, Sediments)
This protocol is based on principles from ASTM D8133.[7][18]
-
Sample Preparation: Homogenize the solid sample. For plastics, this may involve cryo-milling or cutting into small pieces.
-
Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a glass vial.
-
Internal Standard Spiking: Spike the sample with an internal standard solution.
-
Extraction: Add a suitable extraction solvent. For PVC plastics, tetrahydrofuran (THF) is often used to dissolve the polymer, followed by precipitation with a non-polar solvent like hexane to separate the phthalates.[19] For environmental solids, a mixture of hexane and acetone (1:1) is effective.[20] Extraction can be enhanced using sonication or pressurized liquid extraction (PLE).
-
Cleanup (if necessary): The extract may require cleanup to remove co-extracted matrix components. This can be achieved using techniques like gel permeation chromatography (GPC) or passing the extract through a Florisil or alumina column.[17]
-
Concentration: Concentrate the final extract to 1 mL.
GC-MS Instrumental Analysis
The following parameters provide a robust starting point for phthalate analysis. Optimization may be required based on the specific instrument and target analytes.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To ensure the quantitative transfer of trace-level analytes onto the column.[21] |
| Injection Volume | 1 µL | A standard volume for good reproducibility. |
| Inlet Temperature | 280-300 °C | High enough to ensure rapid volatilization of all phthalates without causing thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Helium is traditional, but hydrogen can offer faster analysis times.[21] A constant flow rate (e.g., 1.0-1.5 mL/min) is recommended. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A workhorse column providing excellent separation for a wide range of phthalates.[12][22] |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 15°C/min to 220°C, Ramp: 5°C/min to 300°C (hold 5 min) | This temperature program provides good separation of common phthalates.[22][23] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns.[15] |
| Ion Source Temp. | 230-250 °C | Optimal for ionization efficiency and stability. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For routine quantitative analysis, SIM mode provides significantly higher sensitivity and selectivity compared to full scan mode.[15][22] |
| Solvent Delay | 3-5 minutes | To prevent the high concentration of solvent from reaching the MS detector, which can cause filament damage and source contamination.[23] |
Table 2: Example SIM Ions for Common Phthalates
| Phthalate | Abbreviation | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dimethyl phthalate | DMP | 163 | 194 | 77 |
| Diethyl phthalate | DEP | 149 | 177 | 121 |
| Di-n-butyl phthalate | DBP | 149 | 223 | 205 |
| Benzyl butyl phthalate | BBP | 149 | 91 | 206 |
| Bis(2-ethylhexyl) phthalate | DEHP | 149 | 167 | 279 |
| Di-n-octyl phthalate | DNOP | 149 | 279 | 167 |
Note: The base peak for many phthalates is m/z 149, corresponding to the protonated phthalic anhydride fragment.[24][25] Therefore, chromatographic separation is crucial for accurate quantification.
Data Analysis and Quality Control
Compound Identification and Quantification
-
Identification: A compound is positively identified if its retention time matches that of the authentic standard (within a predefined window, e.g., ±0.05 min) and the relative abundances of the qualifier ions to the quantifier ion are within a specified tolerance (e.g., ±20%) of the standard.
-
Quantification: A multi-point calibration curve (typically 5-7 levels) is constructed by plotting the response (peak area of the quantifier ion) against the concentration of the standard. The concentration of the analyte in the sample is then calculated from this curve. The use of an internal standard corrects for variations in injection volume and instrument response.
Method Validation and Quality Control
A robust analytical method requires rigorous validation and ongoing quality control.
-
Linearity: The calibration curve should have a coefficient of determination (R²) of ≥ 0.995.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ has a signal-to-noise ratio of 10. These should be determined experimentally in the matrix of interest.[26]
-
Accuracy and Precision: Accuracy is assessed by analyzing spiked samples at different concentrations and calculating the percent recovery. Precision is determined by the relative standard deviation (RSD) of replicate measurements. Acceptable recoveries are typically in the range of 70-120% with an RSD of <15%.[27]
-
Quality Control Samples: In every analytical batch, include:
-
Method Blank: A clean matrix taken through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of analytes to monitor the performance of the entire analytical system.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with known concentrations of analytes to assess matrix effects on accuracy and precision.
-
Understanding Phthalate Fragmentation in Mass Spectrometry
The characteristic fragmentation of phthalates upon electron ionization is key to their identification. Most dialkyl phthalates undergo a primary fragmentation to produce a stable ion at m/z 149.[24][25]
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- 24. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
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High-Performance Liquid Chromatography (HPLC) for the Analysis of Bis(2-ethylbutyl) phthalate: An Application Note and Protocol
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Bis(2-ethylbutyl) phthalate (DEBP). Phthalates, a class of chemical plasticizers, are under increasing scrutiny due to their potential as endocrine disruptors and their widespread presence in consumer and pharmaceutical products. This document provides a detailed protocol for researchers, scientists, and drug development professionals, grounded in established analytical principles for phthalate analysis. The methodology leverages a reversed-phase HPLC system with UV detection, a technique widely accessible in analytical laboratories. We will explore the rationale behind chromatographic parameter selection, sample preparation strategies, and method validation, ensuring both scientific integrity and practical applicability.
Introduction: The Analytical Imperative for this compound
This compound (DEBP), with the chemical formula C20H30O4, is a phthalate ester utilized as a plasticizer to enhance the flexibility and durability of polymers.[1] Its presence in a variety of materials, from food contact articles to components of drug delivery systems, necessitates reliable analytical methods for its detection and quantification. Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA), have established guidelines and methods for monitoring phthalate levels due to health concerns.[2][3] For instance, the FDA has recommended avoiding the use of certain phthalates, like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), as excipients in drug products due to potential risks of developmental and reproductive toxicity.[3] While DEBP is not always explicitly named in all regulations, the general concern over phthalates as a class drives the need for sensitive and specific analytical methods.
High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for the analysis of phthalates. It is particularly well-suited for non-volatile or thermally labile compounds, providing an advantage over gas chromatography (GC) in certain applications.[4] This application note outlines a validated HPLC-UV method adaptable for the determination of DEBP in various sample matrices.
The Chromatographic Rationale: A Step-by-Step Elucidation
The selection of HPLC parameters is critical for achieving optimal separation and detection of the target analyte. The following sections detail the reasoning behind the chosen conditions, which are based on established methods for similar phthalate esters.[5][6]
The Stationary Phase: C18 as the Workhorse
A reversed-phase C18 (octadecyl) column is the cornerstone of this method. The non-polar nature of the C18 stationary phase provides excellent retention for the relatively non-polar DEBP molecule. The long alkyl chains of the stationary phase interact with the non-polar regions of the phthalate, leading to its retention. The choice of a C18 column is supported by its widespread use and proven efficacy in the separation of a broad range of phthalates.[7]
The Mobile Phase: A Balancing Act of Polarity
A gradient elution using a mixture of acetonitrile and water is employed to ensure efficient separation and reasonable analysis times. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The gradient starts with a higher proportion of water to allow for the retention of DEBP on the column and gradually increases the acetonitrile concentration to elute the analyte. This gradient approach is particularly useful when analyzing samples that may contain a mixture of phthalates with varying polarities.[5][6]
The Detector: Leveraging UV Absorbance
DEBP, like other phthalates, possesses a benzene ring in its structure, which imparts strong ultraviolet (UV) absorbance. A UV detector set at approximately 225 nm provides high sensitivity for the detection of DEBP.[6] This wavelength is often chosen for phthalate analysis as it corresponds to a region of strong absorbance for the phthalic acid chromophore.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity >95%)[8]
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Methanol (for sample preparation)
-
Hexane (for liquid-liquid extraction)
-
Solid Phase Extraction (SPE) C18 cartridges
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC setup and parameters.
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Program | 0-10 min, 50-90% B; 10-15 min, 90% B; 15.1-20 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 225 nm |
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
Sample Preparation: A Matrix-Dependent Approach
The goal of sample preparation is to extract DEBP from the sample matrix and remove interfering components. The choice of method depends on the sample type.
-
Liquid-Liquid Extraction (LLE):
-
To 100 mL of the liquid sample, add 50 mL of hexane in a separatory funnel.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction with a fresh 50 mL portion of hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
-
-
Solid-Phase Extraction (SPE):
-
Accurately weigh 1 g of the homogenized solid sample.
-
Extract the sample with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Elute the DEBP with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase. Filter before injection.
-
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range. A correlation coefficient (r²) of >0.999 is typically desired.
-
Accuracy: Determined by spiking a blank matrix with a known concentration of DEBP and calculating the percent recovery. Recoveries in the range of 85-115% are generally acceptable.
-
Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by analyzing the sample on different days or by different analysts (intermediate precision). The relative standard deviation (RSD) should typically be less than 5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation and Visualization
Expected Chromatographic Performance
| Analyte | Expected Retention Time (min) |
| This compound | ~12.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column.
Analytical Workflow Diagram
Caption: Figure 1: Analytical Workflow for DEBP Analysis by HPLC.
Conclusion: A Reliable Tool for Phthalate Monitoring
The HPLC-UV method detailed in this application note provides a robust and reliable framework for the analysis of this compound. By understanding the principles behind the chromatographic separation and employing appropriate sample preparation techniques, researchers can confidently quantify this compound in a variety of matrices. Adherence to good laboratory practices and thorough method validation are paramount to ensuring the accuracy and defensibility of the analytical results, which are crucial for both product safety and regulatory compliance.
References
- U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester.
- Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis.
- U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship.
- Kalogianni, E., Baira, E., & Samanidou, V. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Eng, 4(1), 604-619.
- Baram, G. I., Azarova, I. N., Gorshkov, A. G., Vereshchagin, A. L., Lang, R. P., & Kiryukhina, E. D. (2000). Determination of bis(2-ethylhexyl) phthalate in water by high-performance liquid chromatography with direct on-column preconcentration. Journal of Analytical Chemistry, 55(8), 750-754.
- U.S. Food and Drug Administration. (2012). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.
- Al-Malaika, S., & Al-Malaika, S. (1999). Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography. Analytical Letters, 32(1), 145-159.
- U.S. Food and Drug Administration. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
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Application Note: High-Recovery Extraction of Bis(2-ethylbutyl) Phthalate from Aqueous Matrices
Abstract
This application note presents a robust and validated methodology for the sample preparation and trace-level quantification of Bis(2-ethylbutyl) phthalate in various water samples. This compound, a plasticizer belonging to the phthalate ester family, is an emerging environmental contaminant of concern. Its analysis is often complicated by its presence at low concentrations and the ubiquitous nature of phthalate contaminants, which can lead to false positives. The primary protocol detailed herein utilizes Solid-Phase Extraction (SPE) with a C18 sorbent, a technique chosen for its high recovery rates, low solvent consumption, and operational simplicity.[1][2] We will explore the critical causality behind each step of the protocol, from sample collection to final extract concentration. Furthermore, this guide addresses the paramount challenge of background contamination and outlines a systematic approach to ensure data integrity.[3] Recommended instrumental parameters for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided for subsequent analysis.
Introduction: The Analytical Challenge
Phthalate esters are widely used as plasticizers to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[1] this compound (BEBP) is one such compound that can leach from consumer products, industrial materials, and waste streams into the environment, leading to the contamination of surface, ground, and drinking water.[4] Due to their classification as endocrine-disrupting chemicals and potential carcinogens, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring phthalates in water.[1][5][6]
The analytical determination of BEBP in water presents two primary challenges:
-
Trace Concentrations: Environmental concentrations are often in the sub-microgram per liter (ng/L to µg/L) range, necessitating a preconcentration step to meet the detection limits of modern analytical instruments.[1][2]
-
Background Contamination: Phthalates are notoriously pervasive in the laboratory environment, found in solvents, reagents, tubing, and glassware, creating a high risk of sample contamination that can obscure true results.[3][5][7][8]
This document provides a comprehensive protocol designed to overcome these challenges, ensuring reliable and reproducible quantification of this compound.
Method Principle: Leveraging Physicochemical Properties
The successful extraction of this compound from a water matrix is governed by its physicochemical properties. With a molecular formula of C20H30O4, it is a high-molecular-weight, non-polar compound.[9][10] Its structure, featuring a benzene ring and two long alkyl chains, results in very low water solubility and a high octanol-water partition coefficient (Log Kow), similar to other well-studied phthalates like Bis(2-ethylhexyl) phthalate (DEHP).[11][12]
This pronounced hydrophobicity is the cornerstone of the extraction strategy. We employ reversed-phase Solid-Phase Extraction (SPE), where the non-polar analyte (BEBP) preferentially partitions from the polar aqueous sample onto a non-polar solid sorbent (e.g., octadecyl-functionalized silica, C18). Interferences that are more polar are washed away, after which the retained analyte is eluted with a small volume of organic solvent.
The Cardinal Rule: Aseptic Technique for Phthalate Analysis
Before proceeding to the protocol, it is imperative to establish a strict contamination control strategy. Failure to do so will invalidate any results obtained.
-
Glassware: All glassware must be dedicated to phthalate analysis. Avoid plastic containers, caps with plastic liners, and any plastic labware. Wash glassware meticulously, followed by rinsing with high-purity solvent (e.g., acetone or hexane), and bake in a muffle furnace at high temperature (e.g., 280-400°C) for several hours.[7][13]
-
Reagents and Solvents: Use only high-purity, "distilled-in-glass" grade solvents.[5][7] It is crucial to analyze a "reagent blank" for every new bottle of solvent or reagent to certify its purity before use.
-
Sample Collection: Collect water samples directly into certified clean amber glass bottles.[7][14] Do not pre-rinse the bottles with the sample water, as this can introduce contaminants.[5]
-
Procedural Blanks: A procedural blank (using ultrapure water) must be run with every batch of samples to monitor for contamination introduced during the entire sample preparation and analysis workflow.[3] The analyte level in the blank should be negligible or at least ten times lower than in the actual samples.
Materials and Reagents
| Item | Specification |
| Water Sample Bottles | 1 L, Amber Glass, with PTFE-lined caps |
| Solid-Phase Extraction (SPE) Cartridges | 6 mL, 500 mg, C18 sorbent |
| SPE Vacuum Manifold | Standard laboratory model |
| Glass Syringes | For sample loading and elution |
| Collection Vials | Amber glass, 2 mL, with PTFE-lined septa |
| Solvents | HPLC or "Distilled-in-Glass" grade Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate |
| Reagent Water | Ultrapure, phthalate-free |
| Nitrogen Evaporation System | For solvent concentration |
Detailed Protocol: Solid-Phase Extraction (SPE) of Water Samples
This protocol is optimized for a 500 mL water sample. Adjust volumes proportionally for different sample sizes.
Step 1: SPE Cartridge Conditioning
Causality: This step activates the C18 stationary phase. The methanol solvates the C18 alkyl chains, allowing them to interact effectively with the analyte. The subsequent water rinse removes the methanol, preparing the cartridge for the aqueous sample.
-
Place a C18 SPE cartridge on the vacuum manifold.
-
Pass 5 mL of ethyl acetate or dichloromethane through the cartridge to wash away any potential manufacturing contaminants.
-
Flush with 10 mL of methanol.
-
Equilibrate the cartridge by passing 10 mL of reagent water. Crucially, do not allow the sorbent bed to go dry from this point until the sample is loaded.
Step 2: Sample Loading
Causality: The hydrophobic BEBP molecules are adsorbed onto the C18 sorbent while the polar water matrix passes through. A slow, controlled flow rate is essential to ensure sufficient residence time for this interaction to occur.
-
Measure 500 mL of the water sample. If the sample contains suspended solids, it should be filtered through a baked glass fiber filter.
-
Pass the entire sample through the conditioned SPE cartridge at a steady flow rate of approximately 5-10 mL/min.
Step 3: Washing (Interference Elution)
Causality: This step removes any weakly-bound, polar interferences from the sorbent bed without dislodging the target analyte.
-
After the entire sample has passed, dry the cartridge under vacuum for 5-10 minutes to remove residual water.
Step 4: Analyte Elution
Causality: A strong, non-polar organic solvent is used to disrupt the hydrophobic interaction between BEBP and the C18 sorbent, eluting the analyte into a collection vial. A two-step elution with solvents of different polarity can enhance recovery.
-
Place a clean collection tube inside the manifold.
-
Elute the retained BEBP by passing 5-10 mL of a suitable solvent like ethyl acetate or a mixture of dichloromethane and acetonitrile through the cartridge.[1][15] Collect the eluate.
-
Allow the solvent to gravity-drip through the cartridge to maximize contact time.
Step 5: Concentration
Causality: The eluate is concentrated to a small, precise volume to meet the sensitivity requirements of the analytical instrument.
-
Transfer the eluate to a concentrator tube.
-
Gently evaporate the solvent under a stream of dry nitrogen to a final volume of 1.0 mL.[15]
-
Transfer the final extract to a 2 mL autosampler vial for analysis.
Alternative Protocol: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that remains a viable option, particularly when SPE resources are unavailable. It is described in EPA methods like 606.[7][14]
-
Pour a 1 L water sample into a 2 L glass separatory funnel.
-
Add 60 mL of a water-immiscible organic solvent, such as dichloromethane.[7]
-
Stopper and shake vigorously for 1-2 minutes, periodically venting pressure.
-
Allow the layers to separate. Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of solvent, combining all extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to 1.0 mL using a nitrogen evaporator.
While effective, LLE consumes larger volumes of solvent, is more labor-intensive, and can be prone to emulsion formation.[1][8]
Instrumental Analysis
Both GC-MS and LC-MS/MS are powerful techniques for the final determination of BEBP. GC-MS is a traditional standard, while LC-MS/MS offers high sensitivity without the need for derivatization.[8][16]
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane phase provides good separation for semi-volatile compounds like phthalates.[1][17] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS.[16] |
| Injection | 1 µL, Splitless | Maximizes transfer of the analyte onto the column for trace analysis. |
| Inlet Temp | 280 °C | Ensures rapid volatilization of the high-boiling-point phthalate. |
| Oven Program | 100°C (1 min), ramp 10°C/min to 310°C (hold 5 min) | A temperature gradient is necessary to separate phthalates of varying volatility.[18] |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions. The primary ion for many phthalates is m/z 149.[17] |
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18, 100 x 2.1 mm, <3 µm particle size | Reversed-phase chromatography is ideal for retaining the non-polar analyte.[19] |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water; B: Methanol | A standard mobile phase system for reversed-phase separation of phthalates.[2] |
| Gradient | Start at 60% B, increase to 99% B over 5 min, hold, re-equilibrate | Gradient elution is required to elute the strongly retained, hydrophobic phthalate.[20] |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | ESI+ is effective for generating protonated molecular ions [M+H]+ for phthalates.[20] |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[19] |
Method Performance & Expected Results
The described SPE-GC/MS or SPE-LC/MS/MS method is expected to yield high-quality, reproducible data for the determination of this compound in water.
Table 3: Typical Method Performance Characteristics
| Parameter | Expected Value | Significance |
| Recovery | 80–115% | Demonstrates the efficiency of the extraction process. High recoveries are consistently reported for SPE of phthalates.[1][8][21] |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between instrument response and analyte concentration across a defined range.[1][19] |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/L | The lowest concentration that can be reliably distinguished from the blank. Dependent on instrument sensitivity.[22][23] |
| Limit of Quantification (LOQ) | 0.04 - 2.0 µg/L | The lowest concentration that can be accurately and precisely quantified.[22] |
| Precision (%RSD) | < 15% | Measures the reproducibility of the method. A low relative standard deviation indicates high precision.[24] |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the extraction and subsequent analysis of this compound from water samples. By implementing a robust Solid-Phase Extraction workflow and adhering to stringent contamination control measures, researchers can achieve the high-quality data necessary for accurate environmental monitoring and risk assessment. The choice between GC-MS and LC-MS/MS for the final analytical step will depend on available instrumentation and specific project requirements, with both techniques offering excellent sensitivity and selectivity when coupled with the described sample preparation method.
References
- Biotage. (2016, May 4). EPA Method 506: Determining Phthalate and Adipate Esters in Drinking Water.
- MDPI. (n.d.). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler.
- SciSpace. (2010). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography.
- U.S. EPA. (n.d.). EPA-EAD: 606: Phthalate Esters in Water by GCECD.
- Regan, F., Allen, C., & Lawler, J. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Royal Society of Chemistry.
- U.S. EPA. (n.d.). EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID.
- ResearchGate. (2025). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts.
- Peak Scientific. (2019, November 4). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas.
- MDPI. (n.d.). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model.
- U.S. EPA. (2025, September 24). SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- ResearchGate. (2025). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples.
- ResearchGate. (2012). Determination of Phthalates in Drinking Water Samples.
- U.S. EPA. (n.d.). Method 606: Phthalate Ester.
- S4Science. (n.d.). Rapid LC/MS/MS Analysis of Phthalates.
- MDPI. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches.
- PubMed. (2022). Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry.
- Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- ResearchGate. (2025). ESTIMATION OF PHTHALATES IN BOTTLED DRINKING WATER, MANUFACTURED IN INDIA, USING LIQUID CHROMATOGRAPHY MASS SPECTROMETRY (LC-MS/MS).
- ResearchGate. (2025). Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Waters. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.
- Restek. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- PubMed Central. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam.
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Application Note: High-Efficiency Extraction of Bis(2-ethylbutyl) Phthalate from Polymer Matrices
Abstract
Bis(2-ethylbutyl) phthalate (BEBP) is a plasticizer utilized to impart flexibility and durability to a range of polymers. Growing health and environmental concerns necessitate robust and efficient methods for its extraction from various polymer matrices for accurate quantification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of BEBP from polymeric materials. We delve into the causality behind experimental choices for prevalent extraction methodologies, including solvent extraction, solid-phase extraction (SPE), and supercritical fluid extraction (SFE). Detailed, step-by-step protocols are provided, alongside a comparative analysis of these techniques to guide the selection of the most appropriate method based on the specific polymer matrix and analytical objectives.
Introduction: The Analytical Imperative for BEBP Extraction
This compound, a member of the phthalic acid esters (PAEs) family, is incorporated into polymers to enhance their physical properties.[1][2] It is not chemically bound to the polymer backbone, which allows it to leach into the environment over time, leading to human exposure.[2][3] Concerns over the potential endocrine-disrupting effects and other adverse health impacts of phthalates have led to strict regulatory limits on their presence in consumer products, particularly those intended for children.[4][5][6][7][8][9]
Accurate quantification of BEBP in polymer matrices is therefore crucial for regulatory compliance, quality control, and risk assessment. The primary challenge lies in efficiently extracting the analyte from a complex and often resilient polymer matrix without degrading the target compound or introducing contaminants.[2][3] This guide provides a detailed overview of established and advanced extraction techniques to address this challenge.
Foundational Principles: Choosing the Right Extraction Strategy
The selection of an appropriate extraction method is contingent on several factors, including the type of polymer, the concentration of BEBP, the required sample throughput, and the available instrumentation. The fundamental principle of any extraction technique is to overcome the intermolecular forces holding BEBP within the polymer structure and transfer it into a solvent or fluid phase for subsequent analysis.
Key Considerations for Method Selection:
-
Polymer Type: The chemical and physical properties of the polymer matrix, such as its polarity, crystallinity, and melting point, will dictate the choice of solvent and extraction conditions. For instance, extracting phthalates from Polyvinyl Chloride (PVC) can be challenging due to its low melting point.[2][3]
-
Solvent Selection: The ideal solvent should have a high affinity for BEBP while being a poor solvent for the polymer itself. Polarity, volatility, and potential for co-extraction of interfering compounds are critical parameters. Common solvents for phthalate extraction include hexane, dichloromethane, and acetonitrile.[1][10]
-
Analytical Technique: The chosen extraction method must be compatible with the downstream analytical instrumentation, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13][14] LC-MS/MS offers the advantage of not requiring derivatization, which is often necessary for GC-based methods.[15][16]
Core Extraction Methodologies and Protocols
This section details the most widely employed techniques for BEBP extraction from polymer matrices. For each method, the underlying principles are explained, followed by a detailed, actionable protocol.
Solvent Extraction Techniques
Solvent extraction remains a cornerstone for isolating phthalates from polymers. These methods rely on the partitioning of the analyte between the solid polymer and a liquid solvent.
Principle of Causality: Ultrasonic waves create acoustic cavitation in the solvent, generating high-energy microenvironments that disrupt the polymer surface and enhance the penetration of the solvent into the matrix. This accelerates the diffusion of BEBP from the polymer into the solvent, significantly reducing extraction times compared to traditional methods like Soxhlet.[1][10][17][18][19]
Experimental Protocol: Ultrasonic-Assisted Extraction
-
Sample Preparation: Reduce the polymer sample to a fine powder or small pieces (e.g., < 2 mm) to maximize the surface area for extraction.
-
Extraction: Accurately weigh approximately 1 gram of the prepared sample into a glass vessel. Add 20 mL of a suitable solvent (e.g., n-hexane or a mixture of n-hexane and acetone).
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.
-
Isolation: After sonication, allow the polymer particles to settle. Carefully decant the supernatant (the extract) into a clean collection vial.
-
Repeat Extraction (Optional but Recommended): For exhaustive extraction, repeat steps 2-4 with fresh solvent and combine the extracts.
-
Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a smaller, precise volume of a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC-MS or methanol for LC-MS).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.
Workflow for Ultrasonic-Assisted Extraction
Caption: General workflow for SPE as a cleanup step.
Supercritical Fluid Extraction (SFE)
Principle of Causality: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. [20][21]In its supercritical state (above its critical temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through the polymer matrix like a gas while having the solvating power of a liquid. [21]The solvating power can be finely tuned by adjusting the pressure and temperature. [22]SFE is considered a "green" technique as it uses a non-toxic, non-flammable solvent that can be easily removed from the extract by depressurization. [20][21][23] Experimental Protocol: Supercritical Fluid Extraction
-
Sample Preparation: Finely grind the polymer sample to increase the surface area.
-
Extraction Vessel: Place the prepared sample into the SFE extraction vessel.
-
SFE Conditions: Set the SFE system parameters. Typical conditions for phthalate extraction from polymers could be:
-
Pressure: 200-400 bar
-
Temperature: 50-100°C
-
CO₂ Flow Rate: 1-2 mL/min
-
Extraction Time: 30-60 minutes
-
-
Analyte Collection: The BEBP-laden supercritical CO₂ is passed through a restrictor where the pressure is reduced. This causes the CO₂ to return to a gaseous state, precipitating the BEBP into a collection vial containing a small amount of solvent.
-
Analysis: The collected extract can then be directly analyzed or further concentrated if necessary.
Comparative Analysis of Extraction Techniques
The choice of extraction method involves a trade-off between speed, efficiency, cost, and environmental impact. The following table provides a comparative summary to aid in this decision-making process.
| Feature | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Accelerated Solvent Extraction (ASE) | Supercritical Fluid Extraction (SFE) |
| Principle | Continuous solid-liquid extraction | Acoustic cavitation | Microwave heating | Elevated temp. & pressure | Supercritical fluid dissolution |
| Extraction Time | 6-24 hours [24] | 30-60 minutes [1] | 10-30 minutes [25] | 15-20 minutes [2][3] | 30-90 minutes [26] |
| Solvent Consumption | High (100-500 mL) [1] | Moderate (20-50 mL) [1] | Low (10-30 mL) [25] | Low (15-40 mL) [24] | Very Low (CO₂) [21][26] |
| Automation | Manual | Manual | Semi-automated | Fully automated | Fully automated |
| Throughput | Low | Moderate | High | High | Moderate to High |
| Cost (Initial) | Low | Low | Moderate | High | High |
| Environmental Impact | High | Moderate | Low | Low | Very Low |
| Typical Recovery | Good to Excellent | Good to Excellent [1] | Excellent | Excellent [3] | Excellent [23][26] |
Post-Extraction Analysis: A Brief Overview
Following extraction, the accurate quantification of BEBP is typically performed using chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for phthalate analysis. [5][13][14]It offers excellent separation and sensitivity. However, many phthalates produce a common fragment ion at m/z 149, which can complicate quantification if chromatographic separation is not optimal. [12][14]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained popularity for phthalate analysis due to its high sensitivity and selectivity, often eliminating the need for derivatization. [11][12][15][16]It is particularly advantageous for analyzing complex matrices. [11]
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability of extraction data, a robust quality control system must be implemented.
-
Method Blanks: Analyze a blank sample (containing no polymer) through the entire extraction and analysis process to check for background contamination. Phthalates are ubiquitous, and contamination from lab equipment is a common issue. [11][12]* Matrix Spikes: Spike a known amount of BEBP into a real polymer sample before extraction to determine the method's recovery rate. Acceptable recoveries are typically within the 80-120% range. [3]* Certified Reference Materials (CRMs): When available, analyze a CRM with a certified concentration of BEBP to validate the accuracy of the entire analytical procedure. [1][3]* Internal Standards: Use an isotopically labeled analog of BEBP or a structurally similar compound not present in the sample as an internal standard to correct for variations in extraction efficiency and instrument response.
Conclusion
The extraction of this compound from polymer matrices is a critical step for ensuring product safety and regulatory compliance. This application note has detailed several effective extraction methodologies, from established solvent-based techniques to modern, automated, and environmentally friendly approaches like ASE and SFE. The choice of method should be guided by a thorough understanding of the polymer matrix, analytical objectives, and available resources. By following the detailed protocols and implementing rigorous quality control measures, researchers can achieve reliable and accurate quantification of BEBP, contributing to a deeper understanding of its prevalence and potential impact.
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Application Notes and Protocols for Bis(2-ethylbutyl) Phthalate as a Plasticizer in PVC Applications
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Bis(2-ethylbutyl) phthalate (BEBP) as a plasticizer in Polyvinyl Chloride (PVC) formulations. This document delves into the fundamental principles of plasticization, detailed experimental protocols for formulation and characterization, and a critical evaluation of the performance, safety, and environmental considerations associated with BEBP.
Introduction to this compound (BEBP)
This compound, a phthalate ester, is a colorless to pale yellow liquid with a mild odor, primarily utilized to enhance the flexibility and durability of polymers, most notably PVC.[1] Its chemical structure, featuring two 2-ethylbutyl groups attached to a phthalate backbone, imparts a relatively high molecular weight and low volatility, which are desirable characteristics for a plasticizer, contributing to its longevity in the final product.[1]
Chemical Structure of this compound
Caption: Chemical structure of this compound (BEBP).
Mechanism of Plasticization in PVC
In its neat form, PVC is a rigid and brittle polymer due to the strong intermolecular forces, primarily dipole-dipole interactions between the polymer chains.[2] The introduction of a plasticizer like BEBP fundamentally alters the material's properties by inserting its molecules between the PVC chains.[3] This process increases the free volume within the polymer matrix, thereby reducing the intermolecular forces and allowing the polymer chains to move more freely past one another.[2][3] This "lubricating" effect at the molecular level lowers the glass transition temperature (Tg) of the PVC, transitioning it from a rigid to a flexible state at ambient temperatures.[2][4]
Several theories explain the mechanism of plasticization, including the Lubrication Theory , which posits that plasticizer molecules shield the polymer chains from each other, and the Free Volume Theory , which suggests that plasticizers increase the available space for polymer chain movement.[5][6]
Visualizing the Plasticization Process
Caption: Workflow for the formulation of plasticized PVC.
Characterization of Plasticized PVC
The performance of the plasticized PVC should be evaluated using standardized testing methods. The following are key tests and the corresponding ASTM standards.
| Property | ASTM Standard | Description |
| Mechanical Properties | ||
| Tensile Strength & Elongation | ASTM D638 | Measures the force required to break the material and the extent to which it stretches before breaking. |
| Hardness (Durometer) | ASTM D2240 | Determines the indentation hardness of the material, providing a measure of its softness. |
| Tear Resistance | ASTM D624 | Evaluates the resistance of the material to the propagation of a tear. |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | ASTM D3418 | Determines the temperature at which the material transitions from a rigid to a flexible state. |
| Volatility Loss | ASTM D1203 | Measures the weight loss of the plasticizer due to evaporation at elevated temperatures. |
| Permanence Properties | ||
| Plasticizer Migration | ASTM D3291 | Assesses the compatibility of the plasticizer under compression, observing for exudation ("spew"). [7] |
| Water Extraction | ASTM D1239 | Measures the amount of plasticizer lost when the material is immersed in water. |
| Oil Extraction | ASTM D1239 | Measures the amount of plasticizer lost when the material is immersed in oil. |
| Compatibility | ||
| Humid Conditions | ASTM D2383 | Evaluates the compatibility of the plasticizer under humid conditions by observing changes in appearance. [8][9] |
Performance Characteristics of BEBP in PVC
While specific performance data for BEBP can vary with the formulation, phthalate plasticizers generally impart the following characteristics to PVC:
-
Increased Flexibility and Softness: This is the primary function, enabling a wide range of applications from flexible tubing to films. [2]* Enhanced Processability: Plasticizers reduce the melt viscosity of PVC, making it easier to process. [2][4]* Improved Low-Temperature Flexibility: The reduction in Tg allows the material to remain flexible at colder temperatures. [2]* Good Electrical Properties: Many phthalate-plasticized PVC compounds exhibit good electrical insulation properties, making them suitable for wire and cable applications.
The branched structure of the 2-ethylbutyl groups in BEBP is expected to provide a good balance of properties. Branched plasticizers are often more effective at increasing free volume compared to their linear counterparts. [6]
Health, Safety, and Environmental Considerations
Health and Safety
As with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling BEBP. [10]Work should be conducted in a well-ventilated area to avoid inhalation of any vapors. [10]While BEBP is reported to have lower toxicity than some other phthalates, it is still important to minimize exposure. [1]Some phthalates have been identified as potential endocrine disruptors and reproductive toxicants. [11][12][13]
Environmental Impact
A significant concern with plasticizers is their potential to migrate out of the polymer matrix over time, as they are not chemically bonded to the PVC. [14][15]This migration can lead to the release of the plasticizer into the environment. [14]Phthalates can be found in various environmental compartments, including soil and water. [11][16]The biodegradability of phthalates varies, with some being more persistent in the environment than others. [17]
Regulatory Status
The regulatory landscape for phthalates is complex and varies by region. In the European Union, certain phthalates are classified as Substances of Very High Concern (SVHC) and are subject to restrictions under REACH. [18][19]The U.S. Food and Drug Administration (FDA) has also issued guidance recommending against the use of certain phthalates, such as DBP and DEHP, as excipients in drug products. [20]While some phthalates have been removed from the list of authorized substances for food contact applications, others remain under review. [21]It is crucial for researchers and manufacturers to consult the latest regulations in their specific region and for their intended application.
Conclusion
This compound can serve as an effective plasticizer for PVC, imparting flexibility and enhancing processability. The selection and concentration of BEBP should be guided by the specific performance requirements of the end application. A thorough understanding of the formulation and testing protocols outlined in this document is essential for optimizing the properties of the final PVC product. Furthermore, careful consideration of the health, safety, and environmental aspects, along with adherence to regulatory guidelines, is paramount in the responsible use of this and other phthalate plasticizers.
References
- What is a plasticizer in pvc? (2025, July 14).
- How Do Plasticizers Affect the Mechanical Properties of PVC? (2025, September 9).
- Polymer Plasticization: Theories, Types, Process & Key Factors. (2024, July 5). SpecialChem.
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021, February 10). National Institutes of Health.
- Impact of environmental phthalate on human health and their bioremediation strategies using fungal cell factory- A review. (2022, June 30). PubMed.
- Role of different plasticizers in PVC products. Bausano.
- Impacts of Phthalate Plasticisers—An Emerging Issues and Concerns. Research & Reviews: Journal of Veterinary Science and Technology.
- Solving the impact of Phthalate plasticizers in relieving environment pollution.
- CAS 7299-89-0: this compound. CymitQuimica.
- Emergence of Phthalate-Free Plasticizers: Serious Risks to Human Health and Environmental Impacts. (2025, December 22). PISHRO CHEM.
- Degradation and impact of phthalate plasticizers on soil microbial communities. (2025, August 6). ResearchGate.
- D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. (2019, September 27). ASTM.
- This compound. AK Scientific, Inc.
- ASTM D 3291 Test for PVC. Infinita Lab.
- ECHA assesses regulatory needs of phthalates as a group. (2021, December 15). Food Packaging Forum.
- ASTM D2383-19 - Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. iTeh Standards.
- EU phthalates restriction comes into force. (2020, July 10). Food Packaging Forum.
- Di(2-ethylhexyl) phthalate - Hazardous Substance Fact Sheet.
- Phthalates: 'Safe' levels may not be protective of human health. (2021, November 15). Food Packaging Forum.
- Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. (2012, April). FDA.
- FDA limits phthalate ban to nine compounds. (2024, November 1). FoodNavigator-USA.com.
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Protocol for In Vitro Toxicology Studies of Bis(2-ethylbutyl) phthalate
Introduction: A Proactive Approach to Assessing the Safety of Bis(2-ethylbutyl) phthalate
This compound (BEBP) is a phthalate ester utilized as a plasticizer to impart flexibility and durability to various polymers, most notably polyvinyl chloride (PVC)[1]. While often cited for its lower volatility and perceived lower toxicity compared to other phthalates, growing concerns surrounding the environmental presence and potential endocrine-disrupting effects of phthalates as a class necessitate a thorough toxicological evaluation of BEBP[1]. This document provides a comprehensive suite of in vitro protocols designed for researchers, scientists, and drug development professionals to assess the potential cytotoxic, genotoxic, endocrine-disrupting, and hepatotoxic effects of this compound.
Due to a notable lack of publicly available in vitro toxicological data for BEBP, the following protocols are informed by established OECD guidelines and data from structurally similar and well-studied phthalates, particularly Di(2-ethylhexyl) phthalate (DEHP). This proactive, data-driven approach allows for a robust preliminary safety assessment in the absence of compound-specific historical data. The structure-activity relationship (SAR) within the phthalate class suggests that the length and branching of the alkyl side chains significantly influence toxicological potency[2]. Therefore, leveraging data from DEHP, which shares structural similarities with BEBP, provides a scientifically sound basis for initial experimental design.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of each assay, cell model, and endpoint. By following these detailed protocols, researchers can generate reliable and reproducible data to contribute to a comprehensive risk assessment of this compound.
Physicochemical Properties of this compound (CAS: 7299-89-0)
A fundamental understanding of the physicochemical properties of a test article is paramount for the design and interpretation of in vitro toxicology studies. These properties influence its solubility, bioavailability, and potential for non-specific interactions within the assay system.
| Property | Value | Source |
| Molecular Formula | C20H30O4 | [3][4] |
| Molecular Weight | 334.45 g/mol | [5] |
| Predicted logP | 5.3 | [4] |
| Physical State | Colorless to pale yellow liquid | [1] |
| Water Solubility | Very slightly soluble | [6] |
The high predicted logP value suggests that BEBP is lipophilic and will have low water solubility. This necessitates the use of a solvent, such as dimethyl sulfoxide (DMSO), for the preparation of stock solutions for in vitro testing. It is crucial to ensure that the final solvent concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
A Tiered In Vitro Testing Strategy
The following sections outline a tiered approach to the in vitro toxicological assessment of this compound, beginning with foundational cytotoxicity assays and progressing to more specific endpoints of genotoxicity, endocrine disruption, and hepatotoxicity.
Section 1: Assessment of Basal Cytotoxicity
Rationale: Determining the concentration range over which a substance elicits cytotoxicity is a critical first step in any toxicological assessment. This data informs the dose selection for subsequent, more complex assays, ensuring that observed effects are not simply a consequence of widespread cell death. The Neutral Red Uptake (NRU) assay is a sensitive and widely used method for assessing cell viability.[7][8]
Protocol 1.1: Neutral Red Uptake (NRU) Cytotoxicity Assay
This protocol is adapted from established methods and is suitable for adherent cell lines such as Balb/c 3T3 (mouse fibroblast) or HaCaT (human keratinocyte) cells.[9][10]
Workflow for Neutral Red Uptake Assay
Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.
Materials:
-
Selected cell line (e.g., Balb/c 3T3 or HaCaT)
-
Complete cell culture medium
-
This compound (BEBP)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Neutral Red solution (0.33% in PBS)
-
Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of BEBP in DMSO. A series of dilutions in complete cell culture medium should be prepared to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Exposure: After 24 hours of incubation, remove the medium and expose the cells to various concentrations of BEBP (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control (medium with 0.5% DMSO) for 24 hours.
-
Neutral Red Staining:
-
Remove the treatment medium and wash the cells gently with PBS.
-
Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 3 hours at 37°C.
-
-
Dye Extraction:
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of Neutral Red destain solution to each well and shake for 10 minutes to extract the dye.
-
-
Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Concentration (µM) | Absorbance (540 nm) | % Viability |
| Vehicle Control | (Value) | 100% |
| 0.1 | (Value) | (Value) |
| 1 | (Value) | (Value) |
| 10 | (Value) | (Value) |
| 50 | (Value) | (Value) |
| 100 | (Value) | (Value) |
| 200 | (Value) | (Value) |
Section 2: Genotoxicity Assessment
Rationale: Genotoxicity assays are essential for identifying substances that can cause damage to genetic material, a key event in carcinogenesis. The In Vitro Micronucleus Test (OECD TG 487) is a robust assay for detecting both clastogens (agents that cause structural chromosome aberrations) and aneugens (agents that cause changes in chromosome number).[6][11][12][13] The Comet Assay is a sensitive method for detecting DNA strand breaks.[14][15][16][17][18]
Protocol 2.1: In Vitro Micronucleus Test (OECD TG 487)
This protocol is designed for use with a suitable mammalian cell line, such as TK6 or CHO-K1 cells.[19]
Workflow for In Vitro Micronucleus Test
Caption: Workflow of the In Vitro Micronucleus Test.
Materials:
-
Mammalian cell line (e.g., TK6, CHO-K1)
-
Complete cell culture medium
-
This compound (BEBP)
-
DMSO
-
S9 metabolic activation system (optional)
-
Cytochalasin B
-
Hypotonic solution (e.g., 0.075M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
DNA-specific stain (e.g., Giemsa, DAPI)
-
Microscope with appropriate filters
Procedure:
-
Cell Culture and Exposure: Culture cells to an appropriate density. Expose the cells to at least three concentrations of BEBP (selected based on cytotoxicity data, typically up to a concentration that causes ~50% cytotoxicity) with and without a metabolic activation system (S9 mix) for a short duration (e.g., 3-6 hours). A vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9) should be included.
-
Cytokinesis Block: After the exposure period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cells in a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a suitable fixative.
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain.
-
Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Data Presentation:
| Treatment | Concentration (µM) | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | % Micronucleated Cells |
| Vehicle Control | - | 2000 | (Value) | (Value) |
| BEBP | (Conc. 1) | 2000 | (Value) | (Value) |
| BEBP | (Conc. 2) | 2000 | (Value) | (Value) |
| BEBP | (Conc. 3) | 2000 | (Value) | (Value) |
| Positive Control | - | 2000 | (Value) | (Value) |
Section 3: Endocrine Disruption Assessment
Rationale: Phthalates are a class of chemicals known for their potential to disrupt the endocrine system.[11][20] In vitro assays are valuable tools for screening for such activity. The Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays (OECD TG 455 and 458, respectively) are widely used to assess the potential of a chemical to act as an agonist or antagonist of these key hormone receptors.[2][4][21][22][23][24][25][26][27][28]
Protocol 3.1: Estrogen Receptor (ER) Transactivation Assay (OECD TG 455)
This assay utilizes a stably transfected cell line expressing the human estrogen receptor alpha (ERα) and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements.
Workflow for ER Transactivation Assay
Caption: Workflow for the Estrogen Receptor Transactivation Assay.
Materials:
-
ER-responsive cell line (e.g., HeLa-9903, T-47D-KBluc)
-
Appropriate cell culture medium (phenol red-free)
-
This compound (BEBP)
-
17β-estradiol (E2)
-
Reference anti-estrogen (e.g., Fulvestrant)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ER-responsive cells in a white, clear-bottom 96-well plate in phenol red-free medium.
-
Exposure:
-
Agonist Mode: Expose cells to a range of BEBP concentrations.
-
Antagonist Mode: Co-expose cells to a fixed, sub-maximal concentration of E2 and a range of BEBP concentrations.
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Measurement:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Agonist Mode: Compare the luminescence induced by BEBP to that of a reference estrogen (E2).
-
Antagonist Mode: Determine the ability of BEBP to inhibit E2-induced luminescence.
-
Protocol 3.2: Androgen Receptor (AR) Transactivation Assay (OECD TG 458)
This assay is analogous to the ER transactivation assay but utilizes a cell line expressing the human androgen receptor and an androgen-responsive reporter gene.
Materials:
-
AR-responsive cell line (e.g., MDA-kb2)
-
Appropriate cell culture medium (phenol red-free)
-
This compound (BEBP)
-
Dihydrotestosterone (DHT)
-
Reference anti-androgen (e.g., Flutamide)
-
Luciferase assay reagent
-
Luminometer
Procedure: The procedure is similar to the ER transactivation assay, with DHT used as the reference androgen and flutamide as the reference anti-androgen.
Data Presentation for Endocrine Disruption Assays:
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Induction (vs. Vehicle) |
| Vehicle Control | - | (Value) | 1 |
| BEBP | (Conc. 1) | (Value) | (Value) |
| BEBP | (Conc. 2) | (Value) | (Value) |
| BEBP | (Conc. 3) | (Value) | (Value) |
| Reference Agonist | - | (Value) | (Value) |
Section 4: Hepatotoxicity Assessment
Rationale: The liver is a primary site of metabolism for many xenobiotics, including phthalates, and is therefore a key target organ for toxicity. In vitro models using human liver cell lines, such as HepG2, provide a valuable tool for assessing potential hepatotoxicity.[29]
Protocol 4.1: In Vitro Hepatotoxicity in HepG2 Cells
This protocol outlines a general approach for assessing the hepatotoxicity of BEBP in the human hepatoma cell line HepG2. Multiple endpoints can be assessed, including cytotoxicity, changes in liver enzyme activity, and oxidative stress.
Workflow for In Vitro Hepatotoxicity Assay
Caption: Workflow for assessing in vitro hepatotoxicity in HepG2 cells.
Materials:
-
HepG2 cell line
-
Complete cell culture medium
-
This compound (BEBP)
-
Assay kits for cytotoxicity (e.g., MTT, LDH), liver enzyme activity (e.g., ALT, AST), and oxidative stress (e.g., ROS, GSH)
-
Microplate reader and/or fluorescence microscope
Procedure:
-
Cell Culture and Exposure: Seed HepG2 cells in appropriate culture plates (e.g., 96-well for cytotoxicity, larger formats for other endpoints). After 24 hours, expose the cells to a range of non-cytotoxic to cytotoxic concentrations of BEBP for 24 to 72 hours.
-
Endpoint Assessment: Following the exposure period, perform a battery of assays to assess different aspects of hepatotoxicity:
-
Cytotoxicity: Use assays such as MTT or LDH release to measure cell viability.
-
Liver Enzyme Leakage: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium as indicators of cell membrane damage.
-
Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) and reduced glutathione (GSH) to assess the induction of oxidative stress.
-
-
Data Analysis: Analyze the data for each endpoint and compare the effects of different BEBP concentrations to the vehicle control.
Data Presentation:
| Concentration (µM) | % Cell Viability | ALT Activity (U/L) | ROS Production (Fold Change) |
| Vehicle Control | 100% | (Value) | 1 |
| (Conc. 1) | (Value) | (Value) | (Value) |
| (Conc. 2) | (Value) | (Value) | (Value) |
| (Conc. 3) | (Value) | (Value) | (Value) |
Conclusion: A Foundation for Informed Risk Assessment
The protocols outlined in this document provide a comprehensive framework for the in vitro toxicological assessment of this compound. By systematically evaluating its potential for cytotoxicity, genotoxicity, endocrine disruption, and hepatotoxicity, researchers can generate crucial data to inform a thorough risk assessment. It is imperative to acknowledge the current data gap for this specific phthalate and to interpret the findings in the context of data from structurally related compounds. The application of these standardized and mechanistically informative assays will contribute significantly to a more complete understanding of the safety profile of this compound and support the development of safer materials.
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- OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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- SenzaGen. (n.d.).
- Policy Commons. (2021). OECD 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. [Link]
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- PubChem. (n.d.). Bis(2-ethylbutyl)
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- OECD. (n.d.). Test No. 455: The Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. [Link]
- OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]
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- 5. bis(2-ethylbutyl)phthalate , 95% , 7299-89-0 - CookeChem [cookechem.com]
- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 13. Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aiha.org [aiha.org]
- 16. Bis(2-ethylhexyl) phthalate CAS#: 117-81-7 [m.chemicalbook.com]
- 17. epa.gov [epa.gov]
- 18. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 19. This compound | 7299-89-0 [chemicalbook.com]
- 20. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Update of the risk assessment of di‐butylphthalate (DBP), butyl‐benzyl‐phthalate (BBP), bis(2‐ethylhexyl)phthalate (DEHP), di‐isononylphthalate (DINP) and di‐isodecylphthalate (DIDP) for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 24. EFSA: Updated risk assessment of five phthalates | Food Packaging Forum [foodpackagingforum.org]
- 25. umsl.edu [umsl.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. This compound [drugfuture.com]
- 29. isotope.com [isotope.com]
Application Note: The Use of Bis(2-ethylbutyl) Phthalate as an Impurity Reference Material
Introduction: The Critical Role of Impurity Reference Materials
In pharmaceutical development and manufacturing, the control of impurities is a critical aspect of ensuring the safety and efficacy of drug products. The International Council for Harmonisation (ICH) provides stringent guidelines, such as ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, that necessitate the identification, reporting, and qualification of impurities.[1][2] Reference materials are fundamental to this process, enabling the accurate identification and quantification of these impurities.
Bis(2-ethylbutyl) phthalate is a diester of phthalic acid that can be present as an impurity in drug products. Its origins can be traced to leaching from plastic packaging materials, manufacturing equipment, or as a byproduct of the synthesis of the active pharmaceutical ingredient (API). Given the regulatory scrutiny of phthalates due to potential endocrine-disrupting properties, the ability to accurately quantify this compound is of paramount importance.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as an impurity reference material. It details its physicochemical properties, protocols for the preparation of standard solutions, and validated analytical methodologies for its quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference material is essential for its proper handling, storage, and use in analytical method development.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 7299-89-0 | [4] |
| Molecular Formula | C20H30O4 | [6] |
| Molecular Weight | 334.45 g/mol | |
| Appearance | Colorless to pale yellow liquid | General knowledge |
| Solubility | Soluble in most organic solvents (e.g., acetonitrile, methanol, hexane). Insoluble in water. | General knowledge for phthalates |
Preparation of Standard Solutions
Accurate preparation of standard solutions is the foundation of reliable quantitative analysis. The following protocols are recommended for the preparation of stock and working standard solutions of this compound.
Materials and Equipment
-
This compound certified reference material (CRM)
-
HPLC-grade acetonitrile, methanol, and hexane
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Amber glass vials with PTFE-lined caps
Protocol for Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound CRM into a 25 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of acetonitrile (approximately 10-15 mL) to dissolve the material completely.
-
Once dissolved, bring the flask to volume with acetonitrile.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution based on the weight of the CRM.
-
Transfer the stock solution to an amber glass vial for storage.
Protocol for Working Standard Solutions
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate mobile phase or solvent to be used in the analysis. For example, to prepare a 10 µg/mL working standard:
-
Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Bring the flask to volume with the chosen diluent (e.g., acetonitrile or the initial mobile phase of the HPLC method).
-
Mix thoroughly.
-
Prepare other concentrations as required for the calibration curve.
Storage and Stability
Phthalate standard solutions should be stored at 2-8°C in amber glass vials to prevent photodegradation. While specific stability data for this compound solutions may not be readily available, it is good practice to prepare fresh working solutions daily and to check the stock solution for any signs of degradation or solvent evaporation periodically. A stability study should be part of the method validation process.
Analytical Methodologies
Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of semi-volatile compounds like phthalates.[1][7][8][9]
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing good separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases compatible with MS detection. |
| Inlet Temperature | 280°C | Ensures efficient volatilization of the analyte. |
| Injection Mode | Splitless (for trace analysis) | Maximizes the amount of analyte transferred to the column, enhancing sensitivity. |
| Oven Program | Initial: 100°C, hold for 1 min; Ramp: 15°C/min to 300°C, hold for 5 min | A typical temperature program for phthalate analysis, allowing for good separation from other components. |
| MS Transfer Line | 290°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions of this compound. |
| Quantifier Ion | m/z 149 | A common and abundant fragment ion for many phthalates. |
| Qualifier Ions | To be determined from a full scan spectrum of the reference standard | Used for confirmation of the analyte's identity. |
A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate this compound from the sample matrix and concentrate it for analysis. A common approach involves extraction with a non-polar solvent like hexane, followed by evaporation and reconstitution in a suitable solvent for injection.[10]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available technique for the quantification of phthalates.[11][12]
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | A versatile reversed-phase column suitable for the separation of non-polar compounds like phthalates. |
| Mobile Phase | A: Water; B: Acetonitrile | A common mobile phase system for reversed-phase chromatography. |
| Gradient | Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. | A gradient elution is necessary to elute the non-polar phthalate with a good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |
| UV Detection | 225 nm | Phthalates exhibit UV absorbance at this wavelength.[11] |
Sample preparation for HPLC will depend on the sample matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, a liquid-liquid extraction or SPE may be required to remove interferences.
Method Validation
Any analytical method used for the quantification of impurities must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[8][9][12]
Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | A linear relationship between concentration and response should be demonstrated over the analytical range. R² ≥ 0.99 is typically required. |
| Range | The range should cover the expected concentrations of the impurity, from the reporting threshold to above the qualification threshold. |
| Accuracy | The closeness of the test results to the true value. Typically expressed as percent recovery, which should be within a pre-defined range (e.g., 80-120%). |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). RSD should be within acceptable limits (e.g., < 15%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |
Workflow Diagrams
Workflow for Using this compound as a Reference Material
Caption: Workflow for the use of this compound CRM.
Analytical Method Validation Workflowdot
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subgraph "cluster_Reporting" { label="Reporting"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Compile Validation Data"]; J [label="Generate Validation Report"]; }
A -> B; B -> {C, D, E, F, G, H} [style=invis]; B -> C [style=solid]; C -> D -> E -> F -> G -> H [style=invis]; {C, D, E, F, G, H} -> I; I -> J; }
Sources
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- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Risk assessment of phthalates in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 7299-89-0 [chemicalbook.com]
- 5. Cumulative exposure to phthalates from phthalate‐containing drug products: a Danish population‐wide study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. fses.oregonstate.edu [fses.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 10. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. opus.govst.edu [opus.govst.edu]
Application Note: A Validated Protocol for the Quantification of Phthalate Migration from Plastic Food Contact Materials
Abstract
This document provides a comprehensive, field-proven experimental protocol for researchers, scientists, and quality control professionals to accurately quantify the migration of regulated phthalates from plastic food contact materials (FCMs). Phthalates, common plasticizers used to enhance flexibility and durability, are not chemically bound to the polymer matrix and can leach into foodstuffs, posing potential health risks.[1][2] This guide details a complete workflow, from material selection and scientifically justified migration conditions to sample extraction and final quantification by Gas Chromatography-Mass Spectrometry (GC-MS). It emphasizes adherence to regulatory standards, such as Commission Regulation (EU) No 10/2011, and incorporates robust quality control measures to ensure data integrity and trustworthiness.[3][4]
Introduction: The Imperative for Phthalate Migration Studies
Phthalate esters are a class of chemical compounds widely used as plasticizers in a vast array of consumer products, including food packaging.[1] Their primary function is to impart flexibility and durability to otherwise rigid polymers like polyvinyl chloride (PVC).[5] However, because phthalates are not covalently bonded to the polymer structure, they can migrate from the packaging material into the food product.[6][7] This migration process is a significant concern for public health and regulatory bodies worldwide.
Several common phthalates, such as dibutyl phthalate (DBP), benzyl butyl phthalate (BBP), and bis(2-ethylhexyl) phthalate (DEHP), are classified as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[8][9] Recognizing these risks, regulatory agencies, including the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA), have established stringent specific migration limits (SMLs) for various phthalates in food contact materials.[8][10][11] For instance, the European Union has set SMLs for DBP at 0.3 mg/kg, BBP at 30 mg/kg, and DEHP at 1.5 mg/kg of food.[8] Therefore, validated, precise, and reliable analytical protocols are essential for manufacturers and regulatory agencies to ensure consumer safety and compliance.
This guide provides an end-to-end methodology for conducting phthalate migration studies, grounded in established regulatory frameworks and best analytical practices.
The Principle of Migration Testing
The migration of a substance, such as a phthalate, from a plastic material into a contacting medium (food or a food simulant) is a mass transfer process governed by diffusion. The rate and extent of this migration are influenced by several key factors:
-
Time and Temperature: Higher temperatures and longer contact times increase the kinetic energy of molecules, accelerating the diffusion process.[12][13]
-
Nature of the Plastic: The type of polymer, its crystallinity, and the presence of other additives can affect the mobility of phthalates within the matrix.
-
Physicochemical Properties of the Migrant: The molecular weight, polarity, and concentration of the specific phthalate influence its tendency to migrate.[7]
-
Nature of the Contacting Food/Simulant: Fatty or acidic foods can significantly enhance the leaching of lipophilic compounds like phthalates compared to aqueous, non-fatty foods.[2]
To standardize testing and mimic worst-case scenarios for various food types, regulatory protocols utilize food simulants . These are standardized liquids of known composition that represent different food categories.[3][12]
Materials, Reagents, and Instrumentation
Materials & Glassware
-
Plastic food contact material (FCM) to be tested.
-
Volumetric flasks, pipettes, and vials (all glass).
-
Glass migration cells or containers with airtight, non-contaminating lids.
-
GC vials with phthalate-free septa.[14]
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Incubator or oven capable of maintaining stable temperatures (e.g., 40°C ± 1°C).
Causality Note: The exclusive use of glass and heat-treated metalware is critical. Phthalates are ubiquitous in laboratory environments (e.g., in plastic wash bottles, flexible tubing, floor tiles).[5][14] All glassware must be scrupulously cleaned, rinsed with acetone and hexane, and oven-baked (e.g., 400°C for 2 hours) to eliminate background contamination, which is a primary source of error in phthalate analysis.[14]
Reagents & Standards
-
Solvents: Pesticide-grade or GC-MS grade Hexane, Acetone, Dichloromethane, and Isohexane.[6][14]
-
Food Simulants (per EU Regulation 10/2011):
-
Phthalate Standards: Certified reference standards of target phthalates (e.g., DBP, BBP, DEHP, DINP, DIDP) and a suitable internal standard (e.g., Benzyl benzoate or a deuterated phthalate like DEHP-d4).[14][15]
Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column (e.g., Agilent J&W HP-5ms or equivalent) and an autosampler.[1][16] GC-MS is the preferred technique due to its excellent chromatographic resolution and the definitive identification provided by mass spectrometry.[15][17]
Experimental Workflow and Protocols
The entire process, from sample receipt to final data reporting, follows a systematic and validated pathway to ensure reproducibility and accuracy.
Caption: High-level experimental workflow for phthalate migration testing.
Protocol 1: Sample Preparation and Migration
-
FCM Preparation: Cut the plastic sample into test specimens of a known surface area. A standard size is 1 dm² (10 cm x 10 cm).[2] Handle samples only with clean, solvent-rinsed metal forceps.
-
Food Simulant Selection: Choose the appropriate food simulant based on the intended use of the plastic article, as specified by regulations.[10] For materials intended for contact with all food types, testing in both aqueous (10% ethanol) and fatty (vegetable oil or iso-octane) simulants is typically required.
-
Migration Setup: Place the test specimen in a glass migration cell. Add a known volume of the pre-heated food simulant. The standard surface-area-to-volume ratio is 6 dm² per 1 kg (or 1 L) of food simulant.[12]
-
Blank Preparation: Prepare a procedural blank for each batch by running a migration cell with only the food simulant (no plastic sample) through the entire process. This is crucial for monitoring background contamination.
-
Incubation: Seal the migration cell and place it in an incubator under the conditions specified by the relevant standard.
-
Rationale: The conditions are chosen to simulate or exceed the worst-case foreseeable use. For long-term room temperature storage, a common accelerated test condition is 10 days at 40°C .[10][12] For high-temperature applications like microwaveable containers, a condition might be 1 hour at 100°C .[12]
-
Protocol 2: Sample Extraction from Food Simulants
The goal of extraction is to isolate the phthalates from the simulant matrix and concentrate them into a solvent suitable for GC-MS injection.
For Aqueous Simulants (10% Ethanol, 3% Acetic Acid):
-
Liquid-Liquid Extraction (LLE): After the migration period, cool the simulant to room temperature.
-
Transfer a known aliquot (e.g., 10 mL) of the simulant to a glass separatory funnel.
-
Spike with the internal standard solution.
-
Add an appropriate extraction solvent (e.g., 10 mL of hexane or dichloromethane) and shake vigorously for 2-3 minutes.[5]
-
Allow the layers to separate. Collect the organic (bottom) layer.
-
Repeat the extraction on the aqueous layer two more times, combining the organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
For Fatty Simulant (Vegetable Oil):
Extraction from oil is more complex. A solvent extraction followed by a cleanup step is often required. A simplified approach is direct injection after dilution if the GC-MS system can tolerate the matrix. However, a more robust method is solvent extraction:
-
Dissolve a known weight of the oil simulant in a large volume of hexane.
-
Spike with the internal standard.
-
The sample is then ready for analysis, though a cleanup step using Solid Phase Extraction (SPE) may be necessary if matrix interference is high.
Protocol 3: GC-MS Quantification
-
Instrument Setup: Set up the GC-MS according to optimized parameters. A typical setup is provided in the table below. The use of Selected Ion Monitoring (SIM) mode is highly recommended for achieving the low detection limits required by regulations.[1][16]
-
Calibration: Prepare a series of calibration standards in the final extraction solvent (e.g., hexane) containing known concentrations of the target phthalates and a constant concentration of the internal standard. A typical range might be 0.05 to 5.0 µg/mL.
-
Analysis Sequence: Run the analysis sequence, starting with a solvent blank, followed by the calibration standards, the procedural blank, and then the unknown samples.[14] Injecting a solvent blank after high-concentration samples is good practice to check for carryover.[14]
Table 1: Example GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatography.[1] |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity.[1] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column offers good selectivity for semi-volatile compounds like phthalates.[16] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can significantly reduce run times.[16] |
| Inlet Temp. | 280°C | Ensures efficient volatilization of higher molecular weight phthalates.[14] |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | Start at 100°C, ramp to 300°C | A temperature gradient is necessary to separate the different phthalates, which have a wide range of boiling points.[14] |
| MS Source Temp. | 250°C | Standard temperature for electron ionization.[14] |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions for each target compound, reducing chemical noise.[1] |
| Target Ions | m/z 149 (common fragment), plus unique qualifier ions for each phthalate. | The m/z 149 ion is a characteristic fragment for most phthalates, while qualifier ions confirm identity.[15] |
Data Analysis, Quality Control, and Validation
Trustworthy results are built on a foundation of rigorous quality control. The protocol must be a self-validating system.
Caption: Quality control feedback loop for analytical validation.
Quality Control Checks
-
Calibration Curve: The linear regression (R²) of the calibration curve must be > 0.995.
-
Method Blank: The concentration of any target phthalate in the procedural blank must be below the Limit of Quantitation (LOQ). If contamination is detected, the source must be identified and the entire batch re-prepared.[14]
-
Spike Recovery: Analyze a Laboratory Control Sample (LCS) — a clean simulant spiked with a known concentration of phthalates. The recovery should fall within an acceptable range, typically 70-130%.
Calculation of Migration
The concentration of the phthalate in the food simulant (C_simulant) is determined from the calibration curve. The final migration value (M) is then calculated and expressed in mg of substance per kg of food simulant.
Formula:
M (mg/kg) = (C_simulant (µg/mL) * V_extract (mL) * DF) / m_simulant (g)
Where:
-
C_simulant: Concentration in the final extract from the calibration curve.
-
V_extract: Final volume of the concentrated extract (e.g., 1 mL).
-
DF: Dilution factor, if any.
-
m_simulant: The mass of the food simulant aliquot taken for extraction.
The final value, M, is then compared to the Specific Migration Limit (SML) set by the relevant regulation to determine compliance.[2]
Conclusion
This application note provides a robust and scientifically sound framework for the determination of phthalate migration from plastic food contact materials. By combining established regulatory guidelines with rigorous analytical practices and quality control, researchers can generate reliable and defensible data. The successful implementation of this protocol relies on meticulous attention to detail, particularly in preventing background contamination, which remains the most significant challenge in trace phthalate analysis. Adherence to these steps will ensure compliance with safety standards and contribute to the protection of public health.
References
- Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University.
- Food Packaging Forum. (2013). New standard test method to identify plasticizers.
- Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis.
- Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV).
- Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
- SGS Polymer Solutions. (n.d.). Phthalates Analysis.
- Ribeiro, C. F. A., et al. (2018). Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations. MDPI.
- SATRA Technology. (n.d.). Food contact testing requirements for plastics.
- Vukušić, T. P., et al. (n.d.). POTENTIAL MIGRATION OF PHTHALATES FROM DIFFERENT POLYMERS INTO FOOD.
- Thermo Fisher Scientific. (2015). Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks.
- ResearchGate. (n.d.). Determination of phthalate esters content in plastic articles: Comparison of extraction methods.
- Salazar-Beltrán, D., et al. (2017). Phthalates in Beverages and Plastic Bottles: Sample Preparation and Determination. Food Analytical Methods.
- Eurofins. (2024). Migration Testing of Packaging and Food Contact Materials.
- Triskelion. (n.d.). Phthalates in Food Contact Materials: Problem, Compliance, and Analytical Services.
- MDPI. (2023). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations.
- Oxford Academic. (2016). Study of the Migration of Stabilizer and Plasticizer from Polyethylene Terephthalate into Food Simulants. Journal of Chromatographic Science.
- De-Gruyter. (n.d.). Migration of Phthalates from Cellulose Packaging into Food Simulant: Assessment of Different Levels of Contaminants.
- QIMA. (2025). Phthalates in Food Contact Materials: Importance of Testing.
- U.S. Food & Drug Administration (FDA). (2024). Phthalates in Food Packaging and Food Contact Applications.
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Application Note: Robust Analysis of Phthalates in Aqueous Samples Using Solid-Phase Extraction (SPE)
Introduction: The Analytical Challenge of Phthalates
Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products, including food packaging, toys, and medical devices.[1] Due to their widespread use and the fact that they are not chemically bound to the polymer matrix, phthalates can leach into the environment, contaminating water sources, food, and beverages.[2][3] Classified as endocrine-disrupting chemicals, their presence in consumer goods and the environment is a significant health concern, necessitating sensitive and reliable analytical methods for their detection and quantification.[2] Solid-phase extraction (SPE) has become a cornerstone technique for the sample preparation of phthalates, offering superior cleanup, concentration of trace analytes, and reduced solvent consumption compared to traditional liquid-liquid extraction.[4][5] This application note provides a comprehensive guide to developing and implementing a robust SPE protocol for the analysis of common phthalates in aqueous matrices, grounded in the principles of chromatographic science to ensure accuracy and reproducibility.
The Principle of Reversed-Phase SPE for Phthalate Extraction
The successful isolation of phthalates from aqueous samples relies on exploiting their physicochemical properties. Phthalates are esters of phthalic acid and are generally non-polar to moderately polar compounds.[6] This characteristic makes them ideal candidates for reversed-phase chromatography. In reversed-phase SPE, a non-polar stationary phase (the sorbent) is used to retain non-polar analytes from a polar mobile phase (the sample).[7]
The process involves several key steps, each with a specific purpose:
-
Sorbent Conditioning: The stationary phase is first activated with a water-miscible organic solvent, such as methanol or acetonitrile. This step solvates the bonded functional groups of the sorbent, preparing it for interaction with the analytes.[8]
-
Sorbent Equilibration: The sorbent is then rinsed with a solution that mimics the sample matrix (e.g., deionized water). This step ensures that the sorbent environment is compatible with the sample, maximizing the retention of the target analytes.[8]
-
Sample Loading: The aqueous sample is passed through the SPE cartridge. The non-polar phthalates partition from the polar aqueous phase and adsorb onto the non-polar sorbent via hydrophobic interactions.[9]
-
Washing: The cartridge is washed with a weak solvent (typically water or a low percentage of organic solvent in water) to remove polar interferences that may have been retained on the sorbent. This step is crucial for obtaining a clean extract.[8]
-
Elution: A strong, non-polar organic solvent is used to disrupt the hydrophobic interactions between the phthalates and the sorbent, eluting them from the cartridge. The choice of elution solvent is critical for achieving high recovery of the target analytes.[7]
Experimental Protocol: SPE of Phthalates from Bottled Water
This protocol provides a detailed methodology for the extraction of six common phthalates: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DNOP) from a water matrix.
Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., Sep-Pak C18) are widely used and have demonstrated excellent performance for phthalate extraction.[10]
-
Reagents: HPLC-grade methanol, acetonitrile, ethyl acetate, and deionized water. Phthalate standards of known purity.
-
Apparatus: SPE vacuum manifold, sample collection vials, and a nitrogen evaporator for sample concentration.
Step-by-Step Protocol
-
Sorbent Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge under vacuum. This step activates the sorbent.[4]
-
Sorbent Equilibration: Without allowing the cartridge to dry, pass 5 mL of deionized water through the cartridge. This prepares the sorbent for the aqueous sample.[4]
-
Sample Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 1-2 mL/min. A slow and consistent flow rate is crucial for optimal retention of the phthalates.[11]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water, which can interfere with the subsequent elution and analysis.
-
Elution: Elute the retained phthalates with 5 mL of ethyl acetate into a clean collection vial.[4] Some studies have also shown good recoveries with acetone or acetonitrile.[5][12]
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of Phthalates.
Method Optimization and Troubleshooting
Achieving consistently high recoveries and low background levels is paramount in trace analysis. The following table summarizes key parameters and provides troubleshooting guidance.
| Parameter | Recommendation | Rationale & Troubleshooting |
| Sorbent Selection | C18 is a robust choice for a wide range of phthalates from aqueous samples.[10][13] | For highly polar phthalates, a less hydrophobic sorbent (e.g., C8) may be considered.[14] If breakthrough occurs (analyte found in the sample load fraction), consider a sorbent with stronger retention or a larger bed mass.[14] |
| Sample pH | For most phthalates, pH adjustment is not critical. However, for samples with complex matrices, adjusting the pH to ensure analytes are in a neutral form can enhance retention on reversed-phase sorbents.[11] | If low recovery is observed, investigating the effect of sample pH may be beneficial.[10] |
| Flow Rate | Maintain a slow and steady flow rate (1-2 mL/min) during sample loading.[11] | A high flow rate can lead to insufficient interaction time between the analytes and the sorbent, resulting in poor recovery.[15] |
| Wash Solvent | Use a weak solvent like deionized water or a low percentage of organic solvent. | A wash solvent that is too strong can prematurely elute the target analytes. If the analyte is found in the wash fraction, reduce the organic content of the wash solvent.[14] |
| Elution Solvent | Ethyl acetate, acetone, and acetonitrile are effective. The volume should be sufficient to ensure complete elution.[4][5][12] | If low recovery persists and the analyte is not found in the load or wash fractions, the elution solvent may be too weak. Increase the solvent strength or volume.[14] |
Performance Data and Validation
Method validation is a critical step to ensure the reliability of the analytical results.[16] Key validation parameters include linearity, precision, accuracy (recovery), and limits of detection (LOD) and quantification (LOQ).
| Phthalate | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | LOD (µg/L) |
| DMP | 98.2 - 110 | < 7.1 | 0.025 - 0.05 |
| DEP | 98.2 - 110 | < 7.1 | 0.025 - 0.05 |
| DBP | 98.2 - 110 | < 7.1 | 0.025 - 0.05 |
| BBP | >95 | < 7.1 | 0.038 |
| DEHP | 98.2 - 110 | < 7.1 | 0.025 - 0.05 |
| DNOP | >95 | < 7.1 | 0.038 |
| Data synthesized from multiple studies for illustrative purposes. Actual performance may vary depending on the specific method and matrix.[4][13] |
Studies have demonstrated that with optimized SPE protocols, recoveries for many phthalates can exceed 95% with excellent precision (RSD < 10%).[13][17] For instance, a study using Sep-Pak C18 cartridges for the analysis of six phthalates in bottled water reported recoveries of over 95% and an RSD of less than 7.1%.[10][13]
Conclusion
Solid-phase extraction is a powerful and efficient technique for the sample preparation of phthalates from aqueous matrices. By understanding the underlying principles of reversed-phase chromatography and carefully optimizing each step of the process, researchers can achieve high recoveries, excellent reproducibility, and low detection limits. The protocol and troubleshooting guide presented in this application note provide a solid foundation for developing and validating a robust analytical method for the determination of these important environmental contaminants.
References
- Benchchem. (n.d.). A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Phthalate Analysis.
- MDPI. (n.d.). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler.
- MDPI. (n.d.). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model.
- SciSpace. (n.d.). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography.
- PubMed. (2022). Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry.
- ResearchGate. (n.d.). Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification.
- ResearchGate. (2015). Method validation for phthalate analysis from water.
- ResearchGate. (n.d.). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge.
- SciSpace. (2005). Development and validation of methods for the trace determination of phthalates in sludge and vegetables.
- Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE) Products.
- PMC. (2012). Determination of phthalate esters in physiological saline solution by monolithic silica spin column extraction method.
- Sigma-Aldrich. (2012). [Determination of 23 phthalate esters in food by solid-phase extraction coupled with gas chromatography-mass spectrometry].
- Oxford Academic. (2013). Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction – High-Performance Liquid Chromatography.
- Agilent. (n.d.). SPE Method Development Tips and Tricks.
- ResearchGate. (n.d.). Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction-High-Performance Liquid Chromatography.
- Oxford Academic. (n.d.). Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction–High-Performance Liquid Chromatography.
- Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
- Sigma-Aldrich. (n.d.). Controlling SPE Selectivity Through pH and Organic Modifier Manipulation.
- EPA. (n.d.). Method 3535A: Solid-Phase Extraction (SPE).
- Applied Separations. (n.d.). Solid Phase Extraction Selection Guide and Procedures.
- GERSTEL. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products.
- Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- ResearchGate. (n.d.). Determination of 11 Phthalate Esters in Beverages by Magnetic Solid-Phase Extraction Combined with High-Performance Liquid Chromatography.
- Hawach Scientific. (n.d.). How To Choose The Right SPE Sorbent For Your Application?.
- Welch Materials. (n.d.). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
- Thermo Fisher Scientific. (n.d.). SPE Troubleshooting.
- Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE.
- EPA. (n.d.). EPA-EAD: 606: Phthalate Esters in Water by GCECD.
- EPA. (2015). Advances in Sample Preparation for Semi-Volatile Analysis per EPA Method 625.
- Benchchem. (n.d.). Technical Support Center: Optimization of SPE for Phthalate Metabolite Recovery.
- EPA. (n.d.). Method 606: Phthalate Ester.
- ATSDR. (n.d.). Analytical Methods.
Sources
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- 17. mdpi.com [mdpi.com]
A Robust Liquid-Liquid Extraction (LLE) Protocol for the Quantification of Phthalate Esters in Brewed Coffee via GC-MS
An Application Note for Researchers and Scientists
Abstract Phthalate acid esters (PAEs), or phthalates, are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers.[1] Their ubiquitous presence in food contact materials, packaging, and processing equipment presents a significant risk of migration into food and beverages.[1] As recognized endocrine disruptors with potential carcinogenic and mutagenic properties, the quantification of phthalates in commonly consumed products like coffee is a matter of public health importance.[2][3][4] This application note details a straightforward and reliable method for the determination of common phthalate esters in brewed coffee. The protocol is centered on a liquid-liquid extraction (LLE) using hexane, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This approach offers high sensitivity and selectivity, minimizing the need for complex post-extraction purification steps.[2][3][5]
Principle of the Method
The analytical challenge in coffee lies in extracting trace amounts of semi-volatile, lipophilic phthalates from a complex aqueous matrix.[3] This protocol leverages the principle of liquid-liquid extraction, a fundamental separation technique based on differential solubility.
The core of the method involves partitioning the target phthalate analytes from the brewed coffee sample (aqueous phase) into an immiscible organic solvent, n-hexane. Phthalates, being lipophilic, have a much higher affinity for the organic solvent than for the aqueous coffee. By performing successive extractions, a quantitative transfer of the analytes into the hexane phase is achieved. The high sensitivity and selectivity of GC-MS operating in SIM mode allow for the direct analysis of this extract, often negating the need for further clean-up procedures that could introduce contamination.[2][5] Deuterated surrogate and internal standards are employed to ensure accuracy, precision, and to provide a reliable measure of extraction efficiency throughout the entire workflow.
Critical Consideration: The Phthalate Blank Problem
The single greatest challenge in phthalate analysis is background contamination. Phthalates are present in countless laboratory materials, including solvents, pipette tips, plastic containers, and gloves.[1] This "phthalate blank problem" can easily lead to false positives and inaccurate quantification. Therefore, a rigorous and proactive anti-contamination strategy is not optional; it is essential for the integrity of the results.
Core Anti-Contamination Strategy:
-
No Plastics: Avoid the use of any plastic equipment during sample preparation and analysis.[6]
-
Dedicated Glassware: Use exclusively glass and stainless-steel equipment (beakers, separatory funnels, vials, syringes).
-
Aggressive Cleaning: All glassware and instruments must be meticulously cleaned. A proven method involves washing with a surfactant solution, followed by rinsing with purified water and high-purity acetone, and then baking at elevated temperatures (e.g., 120°C for 4 hours or 400°C for extended periods) to drive off any residual organic contaminants.[5][6]
-
High-Purity Reagents: Use high-purity, phthalate-free, or "distilled-in-glass" grade solvents.
-
Solvent Blanks: Regularly analyze solvent blanks throughout the analytical run (e.g., after every 4-5 sample injections) to monitor for any system contamination in real-time.[5]
Materials and Reagents
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Rotary Evaporator
-
Nitrogen Evaporation System
-
Separatory Funnels (250 mL, with glass or PTFE stopcocks)
-
Analytical Balance
-
Vortex Mixer
-
Glass Syringes, Beakers, Pipettes, and Vials
-
Standard Coffee Maker (e.g., Moka pot)[5]
Chemicals and Standards
-
Solvents: n-Hexane (High Purity, Distilled-in-Glass Grade), Acetone (ACS Grade or higher).
-
Gases: Helium (99.999% purity) for GC carrier gas[5][6], Nitrogen (High Purity) for evaporation.
-
Phthalate Standards: Analytical standards of target phthalates, e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-n-butyl phthalate (DnBP), Benzyl butyl phthalate (BBZP), Bis(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DnOP).[5]
-
Surrogate Standard: Deuterated phthalate solution for recovery assessment (e.g., Di-n-hexyl-phthalate-d₄).[2]
-
Internal Standard: Deuterated phthalate solution for quantification (e.g., Diethyl phthalate-d₄ or Bis(2-ethylhexyl)phthalate-d₄).[5]
Experimental Protocol: Step-by-Step Methodology
Step 1: Sample Preparation (Coffee Brewing)
The goal is to analyze the coffee as it would be consumed to accurately assess exposure.[2][5]
-
Brew coffee using a standardized method. For example, use a traditional aluminum Moka pot with 8 g of roasted coffee grounds and 80 mL of purified, phthalate-free water.[5]
-
Allow the brewed coffee to cool to room temperature in a covered glass container to prevent contamination.
-
Transfer a precise volume, for example, 15 mL of the coffee brew, into a 250 mL glass separatory funnel for extraction.
Step 2: Fortification with Surrogate Standard
This step is crucial for validating the extraction efficiency for each individual sample.
-
Add a known volume (e.g., 150 µL) of the surrogate standard solution (e.g., di-n-hexyl-phthalate-d₄) directly to the 15 mL coffee sample in the separatory funnel.[2] The surrogate experiences the same extraction and concentration steps as the native analytes, providing a true measure of method recovery.
Step 3: Liquid-Liquid Extraction
This is the core separation step. Hexane is the solvent of choice, demonstrating excellent recovery rates.[2][3]
-
Add 10 mL of n-hexane to the separatory funnel containing the coffee and surrogate standard.[2]
-
Stopper the funnel and shake vigorously for 2 minutes, ensuring to periodically vent the pressure by opening the stopcock.
-
Allow the layers to fully separate. The upper layer is the organic (hexane) phase containing the phthalates.
-
Carefully drain the lower aqueous layer (coffee) into a clean glass beaker. Drain the upper hexane layer into a separate collection flask (e.g., a round-bottom flask for the rotary evaporator).
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 10 mL aliquots of n-hexane.[2][5]
-
Combine all three hexane extracts in the collection flask. This triplicate extraction ensures a high and reproducible recovery of the target analytes.
Step 4: Extract Concentration
-
Concentrate the unified hexane extracts to a small volume (approx. 1-2 mL) using a rotary evaporator. A water bath temperature of 36±1 °C is recommended to avoid loss of more volatile phthalates.[2]
-
Transfer the concentrated extract to a smaller vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen.[2]
Step 5: Reconstitution and Internal Standard Addition
The internal standard corrects for variations in injection volume and instrument response, which is key for accurate quantification.
-
Reconstitute the dried residue in a precise, small volume of hexane (e.g., 150 µL).[2][5]
-
To this final volume, add the deuterated internal standard solution (e.g., 10 µg/L final concentration).[5]
-
Vortex briefly to mix and transfer to an autosampler vial for analysis.
Step 6: GC-MS Analysis
-
Injection: Inject 1 µL of the final extract in splitless mode to maximize sensitivity.[5]
-
Instrumentation: A typical setup includes a GC system coupled to a mass selective detector.[5][6]
-
GC Column: A low-bleed fused silica column such as an SLB-5ms (30 m, 0.25 mm i.d., 0.5 µm film thickness) is suitable.[5]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-2.1 mL/min).[3][5]
-
Temperature Program: An example program is: initial oven temperature of 100°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 10 min.[6]
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[2][3][5] Monitor characteristic ions for each target phthalate and the deuterated standards. Identification is confirmed by matching retention times and ion ratios against known standards.[5]
Experimental Workflow Diagram
Caption: Workflow for Phthalate Ester Analysis in Coffee.
Data Analysis and Method Performance
Quantification is performed using a multi-level calibration curve prepared from the analytical standards. The concentration of each phthalate is calculated based on the ratio of its peak area to that of the internal standard. The surrogate standard recovery should be monitored for each sample to ensure the extraction process was efficient. The performance of this method, as reported in scientific literature, is summarized below.
| Parameter | Typical Performance | Rationale & Importance |
| Linearity (R²) | > 0.99[6] | Demonstrates a direct and predictable relationship between analyte concentration and instrument response across a defined range. |
| Recovery | 78% - 100%[2] | Calculated via the surrogate standard, this value confirms the efficiency of the extraction process from the complex coffee matrix. |
| Precision (%RSD) | 6% - 15%[2] | Relative Standard Deviation, measured from replicate samples, indicates the method's repeatability and consistency. |
| LOD/LOQ (µg/L) | 5 - 20 µg/L[2][3] | The Limit of Detection and Limit of Quantification define the lowest concentration at which an analyte can be reliably detected and measured. |
Expected Results
Studies applying this methodology have detected several phthalates in brewed coffee samples.[2] While concentrations can vary widely depending on the coffee source, packaging, and brewing method, the most commonly reported phthalates include DEP, DEHP, and DnOP.[2][5] Total phthalate concentrations have been found in the range of 159 to 5305 µg/L.[2][3][5] Such findings underscore the importance of monitoring these compounds, as daily consumption could lead to a significant uptake of phthalates.[2][3] It has also been noted that higher levels of some phthalates, like DEHP, may be associated with leaching from coffee machine components, particularly professional espresso machines.[7][8][9]
Conclusion
The liquid-liquid extraction method detailed here provides a simple, robust, and effective protocol for the quantification of phthalate esters in brewed coffee. By combining a classic extraction technique with the power of GC-MS in SIM mode, the method achieves the high sensitivity and selectivity required for trace contaminant analysis. The most critical factor for success is the implementation of a strict anti-contamination protocol to mitigate the pervasive issue of background phthalates. This method is well-suited for quality control, research, and regulatory monitoring to ensure food safety and assess consumer exposure to these endocrine-disrupting compounds.
References
- Amorello, D., Indelicato, R., Barreca, S., Orecchio, S., & Orecchio, S. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. ChemistryOpen, 11(12), e202200082.
- Wiley Analytical Science. (2022). Phthalates in your morning coffee. Wiley Analytical Science Magazine.
- Amorello, D., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. ResearchGate.
- Esposito, M., et al. (2023). Occurrence of Phthalate Esters in Coffee and Risk Assessment. Foods, 12(5), 1106.
- Esposito, M., et al. (2023). Occurrence of Phthalate Esters in Coffee and Risk Assessment. PubMed.
- Esposito, M., et al. (2023). Occurrence of Phthalate Esters in Coffee and Risk Assessment. ResearchGate.
- Russo, G., et al. (2022). Phthalates: The Main Issue in Quality Control in the Beverage Industry. MDPI.
- Esposito, M., et al. (2023). Occurrence of Phthalate Esters in Coffee and Risk Assessment. PMC - NIH.
- Zhang, C., et al. (2019). Determination of Phthalate Esters in Water and Coffee by Solid‐Phase Microextraction Using Vinyl Terminated Imidazolium Based Ionic Liquid Grafted on Graphene Oxide Coatings. ResearchGate.
- El-Kady, A. M., & El-Zaher, A. A. (2018). Quantitative Analysis of Phthalates Plasticizers in Traditional Egyptian Foods (Koushary and Foul Medams), Black Tea, Instant Coffee and Bottled Waters by Solid Phase Extraction-Capillary Gas Chromatography-Mass Spectroscopy. ResearchGate.
- Sciarrone, D., et al. (2022). Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. MDPI.
- Amorello, D., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. PubMed.
- Orecchio, S., et al. (2021). Comparison of Two Extraction Procedures, SPE and DLLME, for Determining Plasticizer Residues in Hot Drinks at Vending Machines. I.R.I.S..
Sources
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- 2. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Occurrence of Phthalate Esters in Coffee and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Occurrence of Phthalate Esters in Coffee and Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Guide: Overcoming Hydrolysis of Bis(2-ethylbutyl) Phthalate
Technical Support Center: Analysis of Bis(2-ethylbutyl) Phthalate
Prepared by the Senior Application Scientist Team
Introduction
This compound (BEBP) is a plasticizer used in various polymer applications. As with other dialkyl phthalate esters, a significant challenge in its quantitative analysis is the susceptibility to hydrolysis, which breaks the ester bond to form mono-(2-ethylbutyl) phthalate (MEBP) and ultimately phthalic acid. This degradation can occur during sample collection, storage, and preparation, leading to erroneously low recovery rates and inaccurate quantification.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand the mechanisms of BEBP hydrolysis and implement effective strategies to ensure analytical accuracy. It is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Understanding the Problem: The Science of BEBP Hydrolysis
Phthalate esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This process can be catal[1][2][3]yzed by both acids and bases. Alkaline- or base-catalyz[1][2]ed hydrolysis (saponification) is typically much faster and more significant than acid-catalyzed hydrolysis. The reaction proceeds in [1]a stepwise manner, first forming the monoester and an alcohol, and then potentially hydrolyzing the second ester group to form phthalic acid.
Several factors influenc[1][4]e the rate of hydrolysis, including:
-
pH: The rate is slowest near a neutral pH and increases significantly in acidic (below pH 5) and especially alkaline (above pH 7) conditions.
-
Temperature: High[1][5]er temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
**Matrix Components:[1] The presence of certain enzymes (e.g., esterases in biological samples) or catalytic metal ions can also promote degradation.
Frequently As[3][6]ked Questions (FAQs) & Troubleshooting
Q1: My BEBP recovery is consistently low and variable. Could hydrolysis be the cause?
A1: Yes, low and inconsistent recovery is a classic symptom of analyte degradation, with hydrolysis being a primary suspect for phthalate esters. The first step in trouble[6]shooting is to confirm that hydrolysis is occurring. You can do this by analyzing your samples for the expected hydrolysis products: mono-(2-ethylbutyl) phthalate (MEBP) and phthalic acid. If these are present, it strongly indicates that your analyte is degrading during your workflow.
Q2: How does sample pH affect BEBP stability during storage and extraction?
A2: pH is the most critical factor. Phthalate esters are known to hydrolyze under both acidic (pH < 5) and basic (pH > 7) conditions. Alkaline conditions are p[5]articularly detrimental, with the hydrolysis rate being orders of magnitude faster than in acidic conditions. For optimal stability, aq[1]ueous samples should be maintained at a pH as close to neutral as possible, ideally between pH 5 and 7, immediately upon collection.
Q3: What are the recommended storage conditions (temperature, container type) to prevent BEBP hydrolysis?
A3: Proper storage is crucial to maintain sample integrity.
| Parameter | Recommenda[7][8]tion | Rationale |
| Temperature | Store samples at ≤4°C (refrigerated). For long-term storage, freeze at -20°C or -80°C. | Lowering the temperatur[7][8][9]e significantly slows down the kinetics of the hydrolysis reaction. |
| Container | Use g[2][9]lass or polypropylene containers. Avoid soda-lime glass, wh[9]ich can leach ions and alter sample pH. | Glass and polypropylene[10] are generally inert. It is critical to pre-screen containers for phthalate contamination. |
| Light | Store sam[11]ples in amber containers or protected from light. | While hydrolysis is the[7] primary concern, photolysis (degradation by light) can also occur. |
| Headspace | Minim[1]ize headspace in the container. | Reduces potential oxidation and volatilization of the analyte. |
Q4: My samples are biological fluids (e.g., plasma, urine). Are there special considerations?
A4: Yes. Biological matrices contain enzymes, such as esterases, that can actively metabolize phthalate esters. To mitigate this, it is e[12]ssential to inhibit enzymatic activity immediately after collection. This can be achieved by:
-
Immediate Freezing: Store samples at -80°C as quickly as possible.
-
Enzyme Inhibitors: Add specific esterase inhibitors to the collection tubes, if compatible with your analytical method.
-
pH Control: Adjusting the pH to a slightly acidic range (e.g., pH 5-6) can help reduce some enzymatic activity, but care must be taken not to push the pH too low, which would promote acid-catalyzed hydrolysis.
Q5: During my liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol, I use basic or acidic solutions. How can I prevent hydrolysis?
A5: This is a high-risk step. If your protocol requires[2] pH adjustment, the key is to minimize the contact time with adverse pH conditions and to work at reduced temperatures.
-
Use Cold Solutions: Perform all aqueous washes and extractions using solutions pre-chilled in an ice bath. This slows the reaction k[2]inetics.
-
Minimize Contact Time: Do not let samples sit in acidic or basic solutions. Work efficiently to proceed to the next step.
-
Neutralize Promptly: After an acid or base wash, immediately wash with a neutral buffer or water to return the sample to a stable pH range.
-
Use Weak Acids/Bases: If possible, use a weaker base like sodium bicarbonate instead of a strong base like sodium hydroxide to neutralize acid catalysts.
Q6: Is derivatiza[2]tion a viable strategy to prevent hydrolysis during GC analysis?
A6: Derivatization is typically used to improve the volatility and thermal stability of polar analytes, such as the hydrolysis products (phthalic acid and monoesters), rather than the parent diester. The parent BEBP is genera[13][14]lly volatile enough for direct GC analysis.
However, if you are meas[15]uring the hydrolysis products as an indicator of exposure or degradation, derivatization (e.g., silylation with BSTFA) is often mandatory to block the polar carboxylic acid and hydroxyl groups, which would otherwise lead to poor chromatographic peak shape and adsorption in the GC system.
Validated Protocol[13][16][17]s & Methodologies
Protocol 1: Hydrolysis-Minimizing Sample Preparation for Aqueous Matrices
This protocol is designed to extract BEBP from water or buffered solutions while minimizing the risk of hydrolysis.
-
Sample Collection & Preservation:
-
Collect samples in pre-cleaned glass or polypropylene containers.
-
Immediately upon collection, check the pH. If necessary, adjust to pH 6-7 using dilute sulfuric acid or sodium hydroxide.
-
Store the sample at 4°C and transport to the lab on ice. If analysis is not perfor[8][10]med within 48 hours, freeze at -20°C.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Selection: Use a C18 or similar reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge with 5 mL of methanol, followed by 5 mL of reagent-grade water, ensuring the sorbent does not go dry.
-
Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 5% methanol/water solution to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 20 minutes to remove all residual water.
-
Elution: Elute the BEBP from the cartridge with 5-10 mL of a non-polar solvent like hexane or a mixture like dichloromethane/hexane.
-
Concentration: Concentrate the eluate to the final volume under a gentle stream of nitrogen. Reconstitute in a solvent appropriate for your instrument (e.g., hexane for GC).
-
This workflow, as outlined in principles from regulatory methods like EPA 8061A, avoids harsh pH conditions during the extraction process.
Visual Workflows a[5][18]nd Diagrams
Diagram 1: Decision Tree for Troubleshooting Low BEBP Recovery
This diagram provides a logical workflow for diagnosing and solving issues related to low analyte recovery.
Caption: A decision tree for diagnosing causes of low BEBP recovery.
References
- SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency. [Link]
- EPA-RCA: 8061A: Phthalate Esters in Aqueous and Solid M
- Transformation of phthalates via hydrolysis.
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
- Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. U.S. Environmental Protection Agency. [Link]
- Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. National Institutes of Health (NIH). [Link]
- EPA Method 8061A - Phthal
- Sample storage and preserv
- Phthalate hydrolysis under landfill conditions.
- Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples.
- Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step.
- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
- Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS.
- Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
- Analytical Methods for Diethyl Phthalate.
- Evaluation of Derivatization Strategies for the Comprehensive Analysis of Endocrine Disrupting Compounds using GC/MS. [Link]
- A Kinetic Study of Phthalates Radiolytic Degradation in Aqueous Solutions. ScholarWorks. [Link]
- Phthalates removal from wastewater by different methods – a review. IWA Publishing. [Link]
- Recommended storage conditions for some analytes in w
- Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. National Institutes of Health (NIH). [Link]
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Hopax. [Link]
- Analytical methodologies for the determination of phthalates in environmental m
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]
- GC Derivatiz
- Aqueous-Phase Reaction Mechanisms of Small α-Dicarbonyls in the Presence of Phthalate Esters. National Institutes of Health (NIH). [Link]
- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
- The effects of pH and temperature on BDS4.
- Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. MDPI. [Link]
- Determination of phthalates–effects of extraction parameters on recovery.
- Evaluation of the Occurrence of Phthalates in Plastic M
- Troubleshooting Low Recovery Rates in Chrom
- A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic W
- A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers.
- Bis(2-butoxyethyl)
- What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.
- Why are my ester hydrolysis not working. Reddit. [Link]
- Bis(2-ethylbutyl)
Sources
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- 15. fses.oregonstate.edu [fses.oregonstate.edu]
Technical Support Center: Optimizing GC-MS for Phthalate Isomer Separation
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phthalate isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with achieving robust and reproducible separation of these structurally similar compounds. Here, we move beyond simple procedural lists to explain the fundamental principles behind method optimization, empowering you to troubleshoot effectively and with confidence.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the analysis of phthalate isomers.
Q1: What makes the chromatographic separation of phthalate isomers so challenging?
The primary difficulty arises from their profound structural similarity. Phthalate isomers, such as di-n-butyl phthalate (DBP) and di-isobutyl phthalate (DIBP), or the complex mixtures of diisononyl phthalate (DiNP) and diisodecyl phthalate (DiDP), often have identical molecular weights and very similar physicochemical properties like boiling points and polarity.[1] This leads to very close elution times on a gas chromatography column, resulting in poor resolution or complete co-elution. Furthermore, high-molecular-weight phthalates exist as complex mixtures of various branched isomers, which appear as a broad, unresolved "hump" in the chromatogram rather than sharp, distinct peaks.[1][2]
Q2: Which GC column stationary phase is most effective for phthalate isomer separation?
The choice of column is a critical first step. While there is no single column that is perfect for every application, certain stationary phases consistently provide superior performance.
-
Workhorse Columns (Good Starting Point): Low- to mid-polarity columns, particularly those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS, HP-5MS), are the most commonly used and offer good selectivity for a wide range of phthalates.[3][4]
-
High-Performance Columns (Enhanced Resolution): For challenging separations involving numerous isomers, specialized mid-polarity columns often provide better resolution. Columns such as Rtx-440 and Rxi-XLB have demonstrated superior separation for complex phthalate mixtures, resolving pairs that co-elute on standard 5-type phases.[5] The unique selectivity of these phases can alter elution orders, which is advantageous for confirming isomer identity.
Ultimately, the optimal column depends on the specific isomers of interest. It is recommended to use modeling software, such as Restek's Pro EZGC, to predict retention times and optimize conditions for your target list before beginning lab work.[6][7]
Q3: My mass spectra for different phthalates all show a dominant peak at m/z 149. Why is this, and how can I differentiate them?
The ubiquitous m/z 149 ion is the protonated phthalic anhydride fragment, which is a characteristic and often the base peak for most phthalate esters under Electron Ionization (EI).[4][5][8] This ion is formed by the loss of both alkyl ester groups. While its presence is a strong indicator of a phthalate compound, its dominance makes it useless for identifying or quantifying co-eluting isomers, as they will produce the same ion.[5]
To differentiate isomers, you must rely on:
-
Chromatographic Separation: The primary goal is to achieve baseline resolution so that each isomer enters the mass spectrometer at a different time.
-
Unique Qualifier Ions: Even if isomers co-elute, they may produce unique, albeit less abundant, fragment ions that can be used for identification and quantification. For example, to differentiate DiNP and DiDP, one can monitor the ions at m/z 293 (for DiNP) and m/z 307 (for DiDP) , which correspond to the loss of one of the alkyl chains.[2][5]
Q4: Should I operate the mass spectrometer in SCAN or Selected Ion Monitoring (SIM) mode?
The choice depends on the goal of your analysis.
-
Full Scan Mode: Acquires a complete mass spectrum over a defined range (e.g., m/z 45-500). This is ideal during method development to identify all fragment ions and to screen for unknown or non-target compounds. However, its sensitivity is lower because the detector's time is divided across the entire mass range.
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is programmed to only monitor a few specific, characteristic ions for each target analyte.[9][10] By focusing the detector's dwell time on just these ions, SIM mode provides a significant increase in sensitivity (typically 10-100x) and selectivity, making it the preferred method for quantitative analysis of target phthalates.[11][12]
Troubleshooting Guide
This section provides solutions to specific problems encountered during phthalate analysis.
Issue 1: Poor Resolution or Co-elution of Critical Isomer Pairs
-
Symptoms: Peaks are not baseline-separated (Resolution < 1.5). Quantification is inaccurate due to overlapping signals.
-
Causality & Solution Workflow:
References
- Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Journal of Environmental Monitoring, 9(2), 125-133. [Link]
- Teague, J. (2023). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Teledyne ISCO. [Link]
- Cirillo, T., Fasano, E., & Esposito, F. (2021). Phthalates: The Main Issue in Quality Control in the Beverage Industry. Beverages, 7(4), 75. [Link]
- Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
- Wysocka, I., & Kliszcz, A. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Molecules, 25(2), 351. [Link]
- Waters Corporation. (2020). Differentiating Phthalate Isomers with Multi-Pass Cyclic Ion Mobility and Rapid Screening in Cosmetic and Personal Care Product.
- ResearchGate. List of ions used for GC-MS analysis of phthalates in SIM mode.
- Semantic Scholar.
- Li, A., & Berset, J. D. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1035-1044. [Link]
- Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
- Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. [Link]
- U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. [Link]
- Smith, D., & Španěl, P. (2020). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. Physical Chemistry Chemical Physics, 22(28), 16066-16075. [Link]
- Hoffman, K., & Stapleton, H. M. (2023). Targeted Gas Chromatography-Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands.
- U.S. Environmental Protection Agency.
- ResearchGate. Time intervals, selected ion monitoring (SIM) and detection limits for phthalate, adipate and sebacate esters under analysis.
- Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
- Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. [Link]
- Adams, K., Haggerty, C., Scott, R., & Anderson, K. (2022). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University ScholarsArchive@OSU. [Link]
- Covaci, A., & Van de Vliet, L. (2011). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America, 29(11). [Link]
- U.S. Environmental Protection Agency.
- Li, A., & Berset, J. D. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1035-1044. [Link]
- ResearchGate. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry.
- Calafat, A. M., & Weuve, J. (2014). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Journal of Applied Bioanalysis, 1(1), 1-10. [Link]
- ResearchGate. Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Diethyl Phthalate.
- PerkinElmer. (2011). GC/MS Analysis of Phthalates in Children's Products.
- Chromatography Today. (2014). Optimisation of Column Parameters in GC.
- Gómez-Ramos, M. M., et al. (2016). Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms: Modeling Hyperconjugated Carbocation and Radical Cation Complexes with Neutral Molecules. Journal of The American Society for Mass Spectrometry, 27(8), 1425-1437. [Link]
- Chromatography Forum. (2014). Phthalates tailling GCMS.
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- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fses.oregonstate.edu [fses.oregonstate.edu]
Troubleshooting poor recovery of phthalates in sample extraction
Welcome to the technical support center for phthalate analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with phthalate recovery during sample extraction. The ubiquitous nature of phthalates presents unique analytical hurdles, primarily high background contamination and poor recovery. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these common issues.
Part 1: Frequently Asked Questions - The "Phthalate Blank Problem"
The most common challenge in phthalate analysis is not losing your analyte, but rather finding it everywhere. High background levels in your blank samples can obscure your results and lead to inaccurate quantification.
Q1: I'm seeing significant phthalate peaks in my method blanks. What are the most common sources of this background contamination?
A1: This is the quintessential "phthalate blank problem." Phthalates are pervasive plasticizers and are not chemically bound to the polymer matrix, allowing them to easily leach into your samples.[1][2][3] The primary sources in a laboratory environment are often unexpected:
-
Laboratory Consumables: Many common lab items are significant sources of contamination. Studies have shown that plastic syringes, pipette tips, and filter holders can leach various phthalates, including Diethylhexyl phthalate (DEHP), Dibutyl phthalate (DBP), and Dimethyl phthalate (DMP).[4][5][6] Even Parafilm® has been identified as a source of DEHP.[4][6]
-
Solvents and Reagents: High-purity solvents are not immune. Phthalates can be introduced during manufacturing or leach from container caps and liners.[7] New solvent bottles may have a finishing solution containing phthalates that can contaminate the contents.[7] Deionized (DI) water systems that use plastic storage tanks or tubing are also a frequent culprit.[7]
-
Glassware: While glass is the preferred material, it can be a source of contamination if not cleaned properly. Furthermore, new glassware may be coated with materials that contain phthalates.[7]
-
Laboratory Environment: The air and dust in the lab can contain phthalates that have off-gassed from building materials, flooring, paints, and cables.[7][8] These can settle on surfaces and contaminate samples that are left exposed.
-
Analytical Instrumentation: Components within your GC or LC system, such as solvent transfer lines (especially PVC), pump seals, and vials with plastic caps, can leach phthalates into the solvent stream.[8][9]
Table 1: Common Laboratory Materials and Phthalate Contamination Risk
| Laboratory Item | Common Material(s) | Potential Phthalate Contaminants | Mitigation Strategy |
| Tubing | PVC | DEHP, DBP, DINP | Use PTFE, PEEK, or stainless steel tubing. |
| Syringes / Filters | Polypropylene, PTFE | DBP, DEHP, DMP | Use all-glass syringes; pre-rinse filters with extraction solvent.[6] |
| Pipette Tips | Polypropylene | DEHP, DINP | Use tips from a box that has not been left open; pre-rinse tips with solvent.[6] |
| Gloves | Vinyl, Latex | DEHP, DBP | Use nitrile gloves and change them frequently. |
| Sample Vials | Glass with PTFE/Silicone Septa | DEHP, DBP (from septa) | Use phthalate-free certified vials and caps. |
| Solvents/Reagents | Various | DEHP, DBP | Test each new bottle/lot by concentrating a large volume and analyzing the blank.[10] |
Q2: What is the most effective procedure for cleaning glassware to eliminate phthalate contamination?
A2: A rigorous cleaning protocol is essential. Standard washing may not be sufficient.
-
Initial Wash: Manually scrub with a detergent known to be free of phthalates.
-
Solvent Rinse: Thoroughly rinse with a high-purity solvent like acetone, followed by your extraction solvent (e.g., methylene chloride or hexane).[11] This helps remove organic residues.
-
Bake-Out: Place the glassware in a high-temperature oven at 400-450°C for at least 4 hours, though overnight is preferable.[7][11] This high temperature effectively volatilizes and thermally degrades residual phthalates. Caution: Do not place volumetric flasks or plastic items in the oven.
-
Storage: After cooling, immediately cover the openings with baked aluminum foil or ground-glass stoppers. Store in a clean environment away from plastic materials.
Part 2: Troubleshooting Poor Analyte Recovery in Sample Extraction
If you have addressed the blank contamination and are still observing low recovery in your spiked samples or quality controls, the issue likely lies within your extraction methodology.
Q3: My recoveries from Solid-Phase Extraction (SPE) are low and inconsistent, especially for higher molecular weight phthalates like DEHP. How can I optimize my SPE method?
A3: Poor SPE recovery is often a result of suboptimal parameters for the sorbent, solvents, or sample conditions. Hydrophilic-Lipophilic Balance (HLB) and C18 are common sorbents for phthalate extraction.[12][13]
-
Causality - Analyte Breakthrough: If the conditioning or loading steps are incorrect, the phthalates may not adsorb to the sorbent effectively and will be lost to waste. This is known as breakthrough. HLB sorbents, with their mixed-mode character, can retain a wider range of phthalates through mechanisms like π–π interactions with the aromatic rings of the analytes.[12]
-
Causality - Incomplete Elution: If the elution solvent is too weak or the volume is insufficient, the analytes will remain on the sorbent, leading to low recovery. The polarity of the elution solvent must be strong enough to disrupt the sorbent-analyte interaction.
Experimental Protocol: Optimizing an HLB-SPE Method
This protocol is based on principles for optimizing phthalate extraction from aqueous samples.[14]
-
Sorbent Selection: Begin with a hydrophilic-lipophilic balanced (HLB) SPE cartridge. This sorbent is effective for a wide range of compounds from polar to non-polar.[12]
-
Conditioning: This step is critical for activating the sorbent and ensuring proper interaction with the analytes.
-
Sample Loading: Load the sample at a slow, steady flow rate of approximately 10-15 mL/min.[15] A fast flow rate can prevent efficient adsorption.
-
Washing: Wash the sorbent with 3 mL of reagent water to remove any co-extracted, water-soluble impurities.[14]
-
Drying: This is a crucial and often overlooked step. Dry the cartridge thoroughly under full vacuum for at least 10-15 minutes.[15] Residual water can interfere with the elution of non-polar phthalates.
-
Elution: Elute the analytes with a suitable organic solvent.
-
Start with 6 mL of acetonitrile (ACN) or a mixed solvent like methylene chloride/acetone.[13][14]
-
If recoveries for high molecular weight phthalates like DEHP and Di-n-octyl phthalate (DOP) are low, consider a less polar conditioning solvent or a stronger elution solvent.[14] Collect the eluate in a clean glass tube.
-
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen. Avoid high temperatures, which can cause the loss of more volatile phthalates like DMP and DEP.[16] Reconstitute the residue in a small, known volume of solvent for analysis.
Visualization: General SPE Workflow
Caption: A generalized workflow for Solid-Phase Extraction (SPE) of phthalates.
Table 2: Key Parameters for SPE Method Development
| Parameter | Starting Recommendation | Rationale & Troubleshooting Tips |
| Sorbent | Hydrophilic-Lipophilic Balance (HLB) | Good for broad-spectrum phthalates. C18 is also effective but may have lower retention for more polar phthalates.[12][13] |
| Conditioning Solvent | Methanol (MeOH) | Wets the sorbent and activates functional groups. Inadequate conditioning leads to poor retention. |
| Sample pH | Adjust to < 2 for aqueous samples | Per EPA Method 8270, this ensures acidic compounds are in a neutral state for better retention on reversed-phase sorbents.[15] |
| Elution Solvent | Acetonitrile (ACN) or Dichloromethane/Acetone | Must be strong enough to desorb all analytes. If high MW phthalates show low recovery, try a stronger or larger volume of solvent.[13][14] |
| Drying Time | 10-15 minutes under full vacuum | Critical for removing water, which can prevent the non-polar elution solvent from efficiently accessing the sorbent surface.[15] |
Q4: I am using Liquid-Liquid Extraction (LLE), but my recoveries for volatile phthalates (DMP, DEP) are low. What's causing this?
A4: The most likely cause for the loss of volatile phthalates during LLE is the solvent evaporation/concentration step. These compounds have higher vapor pressures and can be easily lost if evaporation is too aggressive.
A study comparing solvent evaporation methods found that using a gentle stream of nitrogen was superior to a rotary evaporator for recovering volatile phthalates.[16] The vigorous heating and vacuum of a rotary evaporator can drive off the lower molecular weight compounds along with the solvent.
Recommended Protocol for Sample Concentration:
-
After extraction and drying of the organic phase (e.g., with sodium sulfate), transfer the extract to a concentration tube.
-
Place the tube in a water bath set to a gentle temperature (e.g., 30-35°C).
-
Direct a gentle stream of high-purity nitrogen onto the surface of the solvent.
-
Reduce the volume to approximately 1 mL. Do not evaporate to complete dryness, as this increases the risk of analyte loss.
-
Perform a solvent exchange into your final analysis solvent if necessary and adjust to the final volume.
Part 3: Troubleshooting Analytical & Matrix-Related Issues
Sometimes, poor recovery is not an extraction problem but an analytical one. Matrix effects, in particular, can mimic poor extraction efficiency.
Q5: I'm using LC-MS/MS, and my recoveries are low when I analyze complex samples (e.g., wastewater, plasma), but fine in clean solvent. Why?
A5: You are likely observing ion suppression , a common matrix effect in LC-MS/MS analysis.[17] Co-eluting compounds from your sample matrix compete with your target phthalates for ionization in the mass spectrometer's source.[17][18] This competition reduces the ionization efficiency of your analytes, leading to a decreased signal and the appearance of low recovery.
How to Diagnose and Correct for Matrix Effects:
-
Post-Extraction Spike Experiment: Prepare two samples.
-
Sample A: A blank matrix extract.
-
Sample B: The same blank matrix extract, spiked with a known concentration of phthalates after the extraction and concentration steps.
-
Also prepare a standard in clean solvent (Sample C) at the same concentration.
-
Analyze all three. If the peak area in Sample B is significantly lower than in Sample C, you have ion suppression. The matrix effect can be quantified as: ME (%) = (Peak Area B / Peak Area C) * 100.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the phthalates from the interfering matrix components.[17]
-
Enhance Sample Cleanup: Add a cleanup step after your primary extraction. A C18 SPE cleanup can be effective at removing matrix interferences.[17]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution.[19] A SIL-IS (e.g., Di-n-butyl phthalate-d4) is chemically identical to the native analyte and will co-elute. Therefore, it experiences the same degree of ion suppression.[17][19] By calculating the ratio of the native analyte to the SIL-IS, the matrix effect is cancelled out, leading to accurate quantification.
-
Visualization: Troubleshooting Logic for Poor Recovery
Caption: A decision tree for troubleshooting poor phthalate recovery.
References
- Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry, 87(2), 125-133. [Link]
- Teledyne ISCO. (2023). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Teledyne ISCO Blog. [Link]
- Wojciechowska, I., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry, 8. [Link]
- Köseoğlu Yılmaz, P. (2019). Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 271-280. [Link]
- Köseoğlu Yılmaz, P. (2019).
- Wang, Y., et al. (2015). Optimizing Determination of Trace Phthalate Esters in Groundwater by Solid Phase Extraction-Gas Chromatography. 2015 International Conference on Materials, Environmental and Biological Engineering. [Link]
- Reid, A. M., et al. (2007).
- Reid, A. M., et al. (2006).
- Wang, Y., et al. (2015).
- Wang, J., et al. (2015). Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction–High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(6), 939-944. [Link]
- Bempibre, C., et al. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. Molecules, 26(13), 4049. [Link]
- Anđelković, T., et al. (2021). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Environmental Science and Pollution Research, 28, 33177-33190. [Link]
- Wojciechowska, I., et al. (2020).
- ResearchGate. (2025). Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. Request PDF. [Link]
- Regan, F., Allen, C., & Lawler, J. (2025). Matrix effects on a sample matrix as a percentage of ion suppression.
- Specialty Analytical. (n.d.). semi volatile organic compounds epa 8270. Specialty Analytical. [Link]
- ATAS GL. (n.d.). Analysis of Semi-volatile Organics According to EPA Method 8270. Ingenieria Analitica Sl. [Link]
- Rocafull, M. A., et al. (2021). Phthalates: The Main Issue in Quality Control in the Beverage Industry. Foods, 10(11), 2824. [Link]
- Wojciechowska, I., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step.
- LGC Standards. (n.d.). EPA METHOD 8270. Chemie Brunschwig. [Link]
- US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). epa.gov. [Link]
- Pascal, P., et al. (2018). Phthalates: Potential sources and control measures. BIO Web of Conferences, 11, 01010. [Link]
- Bordin, D. C., et al. (2024). Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples.
- Tan, K. L., et al. (2022). Effects of pH and Temperature on the Leaching of Di(2-Ethylhexyl) Phthalate and Di-n-butyl Phthalate from Microplastics in Simulated Marine Environment. Journal of Marine Science and Engineering, 10(7), 931. [Link]
- Anđelković, T., et al. (2021). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. PubMed. [Link]
- Jones, D. (2020).
- Foods Matter. (2011). Scientists discover way to prevent phthalates leaching out of PVC.
- Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
- SCIEX. (n.d.).
- ResearchGate. (2025).
- Hyland, K. C., et al. (2014). Determination of phthalates–effects of extraction parameters on recovery.
- Vanermen, G., et al. (2005). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. Journal of Chromatographic Science, 43(3), 119-126. [Link]
- Le, T. S., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Foods, 7(11), 190. [Link]
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Minimizing background contamination in Bis(2-ethylbutyl) phthalate analysis
A Senior Application Scientist's Guide to Minimizing Background Contamination
Welcome to the technical support center for Bis(2-ethylbutyl) phthalate (BEBP) analysis. As a Senior Application Scientist, I understand that achieving accurate, low-level quantification of BEBP is critically dependent on controlling background contamination. Phthalates, including BEBP, are ubiquitous plasticizers found in countless laboratory products, making them one of the most common and frustrating sources of analytical interference.[1][2][3]
This guide is designed with full editorial control to provide practical, field-proven solutions to the specific challenges you face. It moves beyond simple checklists to explain the causality behind each recommendation, empowering you to build a self-validating system for robust and reliable BEBP analysis.
Troubleshooting Guide: Diagnosing and Eliminating BEBP Contamination
This section addresses the most common issues encountered during trace-level BEBP analysis in a direct question-and-answer format.
Q1: My analytical blanks consistently show a high, stable BEBP background signal. What is the source?
A1: A consistent background signal typically points to a persistent source of contamination in your analytical workflow. The primary suspects are solvents, reagents, labware, or the analytical instrument itself.
Probable Cause 1: Contaminated Solvents and Reagents Even high-purity solvents can be a significant source of phthalate contamination.[1][4] The purity grade of your solvents is the first line of defense, but contamination can be introduced during manufacturing, bottling, or even in the lab after opening.
-
Expertise & Experience: Solvents are often bottled using plastic tubing or cap liners that can leach phthalates. The term "HPLC Grade" may refer to UV absorbance properties, not necessarily the absence of trace organics like BEBP. For sensitive mass spectrometry methods (LC-MS/MS or GC-MS), it is crucial to use the highest purity solvents available, such as those specifically designated for trace analysis or mass spectrometry.[5][6]
-
Troubleshooting Steps:
-
Verify Solvent Grade: Ensure you are using a solvent grade appropriate for trace-level analysis. See Table 1 for guidance.
-
Test a New Bottle/Lot: Open a fresh bottle of solvent from a different manufacturing lot. If the background disappears, your previous solvent stock was the source.
-
Solvent Pre-treatment: As a last resort, consider purifying your solvents in-house. Distillation using an all-glass apparatus can effectively remove many non-volatile contaminants like phthalates.[1][7]
-
Check Reagents: Don't forget solid reagents like salts or buffers. These can be contaminated during processing.[4] Heat solid reagents like sodium sulfate in a muffle furnace (e.g., 400°C for 4 hours) to drive off organic contaminants.[7][8]
-
Table 1: Recommended Solvent Purity Grades for Trace BEBP Analysis
| Purity Grade | Typical Use Case | Suitability for Trace BEBP Analysis | Key Characteristics |
| Technical Grade | Industrial processes, rinsing | Not Recommended | Contains significant impurities. |
| ACS Grade | General analytical use | Use with Caution | Meets standards of the American Chemical Society, but may have interfering impurities.[5] |
| HPLC Grade | High-Performance Liquid Chromatography | Often Sufficient, but Verify | Low UV absorbance; purity profile may not be optimized for MS.[9] |
| Trace Analysis / Pesticide Grade | Environmental testing, residue analysis | Recommended | Specifically tested to be free of contaminants like phthalates to the ppb level.[10] |
| LC-MS or MS Grade | Mass Spectrometry | Highly Recommended | Highest purity; tested for low metal content and organic contaminants to minimize adduct formation and background noise.[5] |
Probable Cause 2: Leaching from Laboratory Consumables Plastic labware is a notorious source of phthalate contamination. BEBP is not chemically bound to the polymer matrix and can readily leach into solvents and samples.[11][12]
-
Expertise & Experience: The most significant offenders are soft PVC items. Vinyl gloves are a major source and should be strictly forbidden in any lab conducting trace phthalate analysis.[13] Other common sources include pipette tips, plastic syringes, SPE cartridges, tubing, and sealing films like Parafilm®.[13][14]
-
Troubleshooting Steps:
-
Eliminate PVC and Vinyl: Immediately replace all vinyl gloves with nitrile gloves.[13] Remove any PVC tubing from your workflow. Phthalate-free tubing options are commercially available.[15]
-
Switch to Glass: Whenever possible, replace plastic labware (beakers, graduated cylinders, sample vials) with glassware.
-
Audit Your Consumables: Conduct a leaching experiment. Soak each type of plastic consumable (pipette tips, vial caps, etc.) in a clean solvent, then analyze the solvent for BEBP. This will pinpoint the source.
-
Choose "Cleaner" Plastics: If plastic must be used, polypropylene (PP) and polyethylene (PE) are generally better choices than PVC or polystyrene.[13] However, always verify with a leaching experiment. Look for products certified as "phthalate-free".[16][17]
-
Probable Cause 3: Environmental and Instrument Contamination Phthalates can be present in lab air and dust, originating from flooring, paint, ceiling tiles, and electrical cables.[1] This airborne contamination can settle into samples, solvents, and onto glassware.
-
Expertise & Experience: The analytical instrument itself can become a reservoir of contamination. In an LC-MS or GC-MS system, contaminants can accumulate in injection ports, tubing (especially PEEK), and columns.[1]
-
Troubleshooting Steps:
-
Isolate the Workspace: If possible, designate a specific area of the lab for phthalate analysis with minimal plastic materials. Keep the area clean and dust-free.
-
Cover Everything: Keep beakers, solvent reservoirs, and samples covered with baked aluminum foil or glass lids when not in use.
-
System Flush: If instrument contamination is suspected, perform a rigorous system flush. A common procedure is to flush with your mobile phase, followed by water (if compatible), and then a strong organic solvent like isopropanol (IPA).[13] An overnight flush with IPA at a low flow rate can be very effective.[13]
-
Isolate the Column: If the background persists after a system flush, remove the analytical column and replace it with a union. If the background signal drops, the column is the source of contamination.
-
Q2: I'm seeing random, sporadic BEBP peaks in my blanks and samples. Why is my contamination inconsistent?
A2: Sporadic contamination is often harder to diagnose and typically points to issues in sample handling or cross-contamination events.
Probable Cause 1: Inconsistent Sample Handling and Technique Every manual step in your process is a potential point of entry for contamination. Inconsistent technique can lead to random spikes.
-
Expertise & Experience: The "human element" is a major variable. Touching a "clean" pipette tip with a contaminated glove, using a contaminated pen to label a vial, or leaving a sample uncapped for a variable amount of time can all introduce sporadic contamination.
-
Troubleshooting Steps:
-
Standardize Handling: Develop a strict, standardized operating procedure (SOP) for sample preparation and handling. Ensure every analyst follows it precisely.
-
Glove Discipline: Change nitrile gloves frequently, especially after touching anything that is not part of the immediate clean workflow (e.g., door handles, keyboards, pens).
-
Minimize Air Exposure: Keep samples and standards covered at all times. Work efficiently to minimize the time vials are open to the lab environment.
-
Use "Phthalate-Free" Consumables: Use certified phthalate-free pipette tips, vials, and caps to minimize variability from these sources.[16][17][18]
-
Probable Cause 2: Sample-to-Sample Carryover If you are analyzing samples with a wide range of BEBP concentrations, carryover in the autosampler can cause sporadic peaks in subsequent low-level samples and blanks.
-
Expertise & Experience: Autosampler wash protocols are often insufficient to remove sticky, hydrophobic molecules like phthalates. The needle, injection port, and valve can all harbor residue from a high-concentration sample.
-
Troubleshooting Steps:
-
Optimize Wash Solvents: Your autosampler wash solution should be a strong solvent for BEBP. A mixture like isopropanol/hexane may be more effective than methanol or acetonitrile alone. Use multiple wash vials with different solvents if necessary.
-
Increase Wash Cycles: Increase the number of needle wash cycles performed between injections.
-
Strategic Blank Injections: Always run a solvent blank immediately after a suspected high-concentration sample to check for carryover.
-
Sample Ordering: If possible, run your samples in order of expected concentration, from lowest to highest.
-
Visualizing Contamination Pathways and Troubleshooting
Understanding the potential routes of contamination is key to preventing it. The following diagram illustrates the most common pathways.
Caption: Common pathways for BEBP contamination during analysis.
Use the following decision tree to systematically identify the source of your background issue.
Sources
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- 2. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 3. Bis-(2-ethylhexyl) phthalate, an ubiquitous environmental contaminant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. canada.ca [canada.ca]
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- 6. ibisscientific.com [ibisscientific.com]
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- 17. labcon.com [labcon.com]
- 18. aurigaresearch.com [aurigaresearch.com]
Technical Support Center: Improving Peak Resolution of Phthalates in Reverse-Phase HPLC
Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving baseline resolution for phthalates, especially structurally similar isomers, can be a significant challenge in reverse-phase HPLC. These compounds are ubiquitous as plasticizers, making their accurate quantification critical in fields from environmental monitoring to pharmaceutical safety.[1][2]
This guide is structured to provide direct, actionable solutions to common problems you may encounter. We will move from specific troubleshooting scenarios to broader foundational questions, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your method development.
PART 1: Troubleshooting Guide (Q&A)
This section addresses specific chromatographic problems. Follow the logical steps to diagnose and resolve your issue.
Issue 1: I'm seeing poor resolution or co-elution of my phthalate peaks.
Symptoms:
-
Two or more phthalate peaks are not baseline separated.
-
Analytes elute as a single, broad, or shouldered peak.
-
Inaccurate and inconsistent peak integration.[3]
This is the most common challenge, stemming from the structural similarity of many phthalate esters.[3] The solution lies in manipulating the three core parameters of the resolution equation: selectivity (α), efficiency (N), and retention factor (k).[4]
Causality-Driven Solutions:
-
Optimize Mobile Phase Composition (Impacting Selectivity & Retention):
-
Why it works: The choice of organic solvent directly influences the polarity of the mobile phase and its interaction with both the analyte and the stationary phase. Changing the solvent can alter elution order and improve the spacing between peaks (selectivity).[4][5]
-
What to do:
-
Switch Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Acetonitrile is a stronger solvent for phthalates and offers lower viscosity for better efficiency, but methanol can provide different selectivity due to its hydrogen-bonding capabilities.[6]
-
Use a Ternary Gradient: For complex mixtures, a gradient using three solvents—such as water, acetonitrile, and methanol—can provide a powerful tool for optimizing selectivity. An Agilent application note demonstrated that a phenyl-hexyl column with a water/acetonitrile/methanol ternary gradient yielded the best separation for nine phthalates compared to a standard C18 column.[7]
-
Adjust Gradient Slope: If using a gradient, make it shallower (i.e., increase the gradient time while keeping the solvent composition range the same). This gives analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[8]
-
-
-
Change Stationary Phase Chemistry (Impacting Selectivity):
-
Why it works: While C18 columns are the workhorse of reversed-phase HPLC, their separation mechanism is primarily based on hydrophobicity. Phthalates, being aromatic, can engage in π-π interactions. A stationary phase with phenyl ligands can leverage these interactions to provide an alternative separation mechanism, enhancing resolution for structurally similar aromatic compounds.[3]
-
What to do:
-
Switch to a Phenyl-Hexyl Column: This is often the most effective change you can make. The phenyl groups on the stationary phase interact with the aromatic rings of the phthalates, providing unique selectivity that a C18 column cannot. This is particularly effective for resolving challenging isomers.[3][7]
-
Consider Particle Size: To improve efficiency (sharper peaks), switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or 1.8 µm).[4][5] This increases the number of theoretical plates (N) but will also increase backpressure. Ensure your HPLC system can handle the higher pressure.[9]
-
-
-
Adjust Column Temperature (Impacting Efficiency & Selectivity):
-
Why it works: Increasing the column temperature reduces the viscosity of the mobile phase, which improves mass transfer kinetics. This leads to sharper, more efficient peaks. Temperature can also subtly alter the selectivity between two analytes.[1][3]
-
What to do:
-
Increase Temperature Systematically: Use a column oven to increase the temperature in 5°C increments, for example, from 30°C to 50°C.[3] A common starting point is 30°C or 35°C.[10][11] Monitor the resolution of your critical pair at each step. Be aware that increasing temperature will generally decrease retention times for all compounds.[1]
-
-
Below is a logical workflow for troubleshooting poor resolution.
Issue 2: My phthalate peaks are tailing or fronting.
Symptoms:
-
Peaks are asymmetrical instead of Gaussian.
-
Peak tailing (a gradual slope after the peak maximum) or fronting (a gradual slope before the peak maximum).[12]
-
Poor peak integration and reduced sensitivity.[3]
Peak asymmetry is a clear sign of an undesirable chemical or physical interaction within the chromatographic system.
Causality-Driven Solutions:
-
Cause: Secondary Silanol Interactions (Peak Tailing)
-
Why it happens: Most reversed-phase columns use a silica backbone, which has residual silanol groups (Si-OH) on its surface. These silanols are acidic and can form strong secondary interactions with polar functional groups on analytes, causing some molecules to be retained longer than others and leading to peak tailing.[3]
-
Solution: Use a well-end-capped column (where most silanols are chemically deactivated) or add a mobile phase modifier like triethylamine (0.1%) to mask the active silanol sites.[3] For phthalate metabolites, which are acidic, using a low-pH mobile phase (e.g., with 0.1% formic or acetic acid) can suppress the ionization of both the analytes and the silanols, minimizing unwanted interactions and improving peak shape.[6][12]
-
-
Cause: Column Overload (Peak Fronting/Tailing)
-
Why it happens: Injecting too much sample mass onto the column saturates the stationary phase. This causes the distribution of analyte molecules between the mobile and stationary phases to become non-linear, resulting in distorted, often "shark-fin" shaped peaks.[3][12]
-
Solution: Dilute your sample or simply reduce the injection volume.[3][13] Perform a series of injections with decreasing concentrations to see if the peak shape improves; if it does, overload was the issue.
-
-
Cause: Mismatched Injection Solvent (Peak Distortion)
-
Why it happens: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, the sample band will not focus properly at the head of the column. This leads to band broadening and distorted peaks.[3]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3] If sample solubility is an issue, use the weakest solvent possible that will still dissolve the sample and keep the injection volume as small as possible.
-
-
Cause: Extra-Column Volume (Symmetrical Broadening/Tailing)
-
Why it happens: Excessive volume from tubing, fittings, or the detector flow cell between the injector and the detector can cause the compact chromatographic band to spread out, leading to broader, less efficient peaks.[3]
-
Solution: Minimize tubing length and use tubing with a smaller internal diameter (e.g., 0.12 mm or 0.17 mm), especially when using UHPLC systems.[3][14] Ensure all fittings are properly connected to avoid dead volumes.
-
Issue 3: My retention times are drifting or inconsistent.
Symptoms:
-
The retention time for the same analyte shifts from one injection to the next.
-
Gradual drift in retention times over a long sequence of runs.
Reproducible retention times are fundamental for reliable peak identification and quantification. Drifting is almost always caused by a change in the system's conditions.[15]
Causality-Driven Solutions:
-
Cause: Inconsistent Mobile Phase
-
Why it happens: The composition of the mobile phase is the primary driver of retention in reversed-phase HPLC.[1] If it is not prepared consistently or if the online mixing by the pump is inaccurate, the solvent strength will vary, causing retention times to shift.[15]
-
Solution:
-
Precise Preparation: When preparing the mobile phase, measure solvent volumes accurately rather than just estimating. For isocratic methods, pre-mixing the mobile phase can improve consistency compared to relying on the pump's proportioning valve.[16]
-
Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from forming in the pump, which can cause flow rate inaccuracies.
-
Check Pump Performance: If you suspect the pump's proportioning valve is malfunctioning, you can diagnose it by adding a UV-active tracer (like 0.1% acetone) to one solvent line and monitoring the baseline at 254 nm while running a step gradient. An unstable baseline indicates a mixing problem.[15]
-
-
-
Cause: Temperature Fluctuations
-
Why it happens: Retention in HPLC is temperature-dependent.[1] Fluctuations in the ambient laboratory temperature can cause retention times to drift if a column oven is not used.[15]
-
Solution: Always use a thermostatically controlled column oven set to a constant temperature (e.g., 30°C or 40°C) to ensure a stable thermal environment for the separation.[15]
-
-
Cause: Column Equilibration (Gradient Elution)
-
Why it happens: After a gradient run, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. Insufficient equilibration time will cause the next run to start with a slightly stronger mobile phase, leading to shorter retention times.[17]
-
Solution: Ensure your method includes a sufficient post-run equilibration step. A general rule of thumb is to flush the column with 5-10 column volumes of the initial mobile phase. Monitor the baseline and system pressure; once they are stable, the column is ready.
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for phthalate analysis?
While standard C18 columns can be used, a Phenyl-Hexyl column often provides superior resolution and is highly recommended for complex phthalate mixtures.[3][7] The phenyl stationary phase introduces an alternative separation mechanism (π-π interactions) that complements the hydrophobic interactions of a C18 phase. This is especially useful for separating phthalate isomers that have similar hydrophobicity but different aromatic structures.[3]
| Feature | C18 (L1) Column | Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilane bonded to silica | Phenyl-hexyl groups bonded to silica |
| Primary Interaction | Hydrophobic (van der Waals) forces | Mixed-mode: Hydrophobic + π-π interactions |
| Best For | General purpose, separating compounds by hydrophobicity.[9] | Aromatic compounds, including phthalates, PAHs, and explosives. Provides alternative selectivity.[3][7] |
| Particle Sizes | 1.8 µm, 2.7 µm, 3.5 µm, 5 µm | 1.8 µm, 3.5 µm |
Q2: Should I use an isocratic or a gradient elution for my analysis?
The choice depends entirely on the complexity of your sample.[15][18]
-
Use Isocratic Elution for: Simple mixtures containing only a few phthalates with similar polarities. Isocratic methods are simpler, more robust, and do not require column re-equilibration time.[1][18]
-
Use Gradient Elution for: Complex samples containing multiple phthalates with a wide range of polarities (e.g., from dimethyl phthalate to di(2-ethylhexyl) phthalate). A gradient elution, where the percentage of organic solvent is increased over time, allows for the separation of both weakly and strongly retained compounds in a single run with good peak shape and reasonable analysis time.[10][15][17]
Q3: How do I optimize my mobile phase for phthalate separation?
-
Organic Solvents: The most common organic solvents are acetonitrile and methanol .[6] Acetonitrile generally gives sharper peaks due to its lower viscosity. However, methanol can offer different selectivity and is a good alternative to try if acetonitrile does not provide adequate resolution.[6] A combination of both in a ternary gradient can be very effective.[7]
-
Additives: For improving peak shape and ensuring reproducible ionization in LC-MS, small amounts of an acid are often added. Formic acid (0.1%) or acetic acid (0.1%) are common choices.[3][6]
-
Buffers: If you need to strictly control pH, volatile buffers like ammonium acetate or ammonium formate (e.g., 10 mM) are used, as they are compatible with mass spectrometry.[6][19]
PART 3: Experimental Protocols
Protocol: Systematic Method Development for Phthalate Resolution
This workflow guides you through a logical sequence of experiments to optimize the separation of a complex phthalate mixture.
Data Table: Example Gradient Program
This table shows a typical ternary gradient program for separating a broad range of phthalates on a Phenyl-Hexyl column, inspired by established methods.[7]
| Time (min) | Flow Rate (mL/min) | % Water (A) | % Acetonitrile (B) | % Methanol (C) |
| 0.0 | 0.8 | 90 | 5 | 5 |
| 2.5 | 0.8 | 10 | 45 | 45 |
| 15.0 | 0.8 | 10 | 45 | 45 |
| 15.1 | 0.8 | 90 | 5 | 5 |
| 20.0 | 0.8 | 90 | 5 | 5 |
References
- Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.
- BenchChem. (n.d.). Technical Support Center: Optimizing Mobile Phase for Phthalate Metabolite Separation.
- Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship.
- Karaca, G., & Aydin, A. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Infectious Disorders Drug Targets, 21(5), e240221189423. doi:10.2174/1386207323666200630113850.
- BenchChem. (n.d.). Technical Support Center: Improving Peak Resolution in Chromatograms of Phthalate Isomers.
- BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Mobile Phase for Bis(1-methylheptyl) phthalate Separation.
- Pivonello, C., et al. (2020). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Molecules, 25(18), 4060. doi:10.3390/molecules25184060.
- SIELC Technologies. (n.d.). HPLC Separation of Phthalates.
- ResearchGate. (2023). Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs).
- MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
- Thermo Fisher Scientific. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.
- Agilent. (2021). How Do I Choose? A guide to HPLC column selection.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Phenomenex. (n.d.). Isocratic Vs. Gradient Elution in Chromatography.
- Wang, L., et al. (2017). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Journal of Chromatographic Science, 55(6), 611-618. doi:10.1093/chromsci/bmx014.
- Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?
- LabVeda. (2021). Poor HPLC Peak Shapes: Troubleshooting.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
- HPLC Professionals (YouTube Channel). (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- ResearchGate. (2016). Determination of 11 Phthalate Esters in Beverages by Magnetic Solid-Phase Extraction Combined with High-Performance Liquid Chromatography.
- Schuster, S. A., & Kirkland, J. J. (2015). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. American Laboratory.
- Chen, P-S., et al. (2018). Detection of phthalates migration from disposable tablewares to drinking water using hexafluoroisopropanol-induced catanionic surfactant coacervate extraction. Scientific Reports, 8, 16900. doi:10.1038/s41598-018-35222-z.
- Chrom Tech. (n.d.). Methods for Changing Peak Resolution in HPLC.
Sources
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- 5. chromatographyonline.com [chromatographyonline.com]
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- 7. agilent.com [agilent.com]
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- 16. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
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- 19. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model [mdpi.com]
Technical Support Center: Bis(2-ethylbutyl) Phthalate Stability and Storage
Welcome to the technical support guide for Bis(2-ethylbutyl) phthalate (CAS No. 7299-89-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
This section provides quick answers to common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area[1]. The recommended storage temperature is typically ambient room temperature. It is crucial to prevent exposure to excessive heat and ignition sources[2][3].
Q2: Is this compound sensitive to light or air?
A2: While not acutely sensitive, prolonged exposure to air can potentially lead to slow oxidation. The primary concern is hydrolysis if exposed to moisture. Therefore, keeping the container tightly sealed is the most critical precaution[1][2][3]. Storing in an opaque or amber container can provide additional protection from light, which can catalyze degradation, although this is a secondary precaution compared to maintaining a dry, sealed environment.
Q3: What materials are incompatible with this compound?
A3: The primary incompatibility is with strong oxidizing agents[4]. Contact with these substances can lead to vigorous reactions and degradation of the phthalate. It is also advisable to store it away from strong acids and bases, which can catalyze hydrolysis.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: Yes, refrigeration is an acceptable storage method and can enhance long-term stability, provided the container is properly sealed to prevent condensation and moisture ingress. Store in a cool, dry place is a general recommendation which includes refrigeration[1][2].
Q5: What are the signs of degradation in this compound?
A5: Visual signs of degradation can include a change in color or the development of a noticeable odor. Chemically, degradation, primarily through hydrolysis, will lead to the formation of phthalic acid and 2-ethylbutanol[5][6]. This can be confirmed analytically by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect the presence of these degradation products.
Troubleshooting Guide
This section addresses specific issues that may arise during the use and storage of this compound, providing a logical approach to problem-solving.
Scenario 1: Inconsistent Experimental Results
Issue: You are observing variability in your experimental outcomes when using different batches or aliquots of this compound.
Possible Cause: This could be due to partial degradation of the compound, leading to a lower effective concentration and the presence of impurities (phthalic acid, 2-ethylbutanol).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Step-by-Step Protocol: Purity Assessment by HPLC
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a solution of the suspect this compound at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 230 nm).
-
-
Analysis: Inject both the standard and sample solutions. Compare the chromatograms. The presence of additional peaks in the sample chromatogram, particularly those corresponding to the retention times of phthalic acid or 2-ethylbutanol, indicates degradation.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the this compound in the sample to that of the standard.
Scenario 2: Visible Changes in the Stored Product
Issue: The stored this compound, which is normally a colorless liquid, has developed a yellow tint or a noticeable chemical odor.
Possible Cause: This is a strong indicator of chemical degradation. The color change can be due to the formation of conjugated systems from oxidation byproducts, while the odor may be from the volatile alcohol degradation product, 2-ethylbutanol.
Immediate Actions:
-
Isolate the Container: Move the container to a well-ventilated area, such as a chemical fume hood, to prevent inhalation of potentially harmful vapors[3][4].
-
Verify Container Seal: Check if the container was properly sealed. A loose cap can allow moisture and air to enter, accelerating degradation.
-
Do Not Use: Do not use the material for any experiments until its purity has been verified.
-
Analytical Confirmation: Use the HPLC or GC-MS protocol described in Scenario 1 to confirm and quantify the degradation.
Key Stability & Degradation Parameters
Understanding the chemical stability of this compound is key to its proper handling. Phthalate esters are generally stable but can undergo degradation under certain conditions[4][7].
| Parameter | Condition | Effect on this compound | Mitigation Strategy |
| Temperature | Elevated Temperatures | Can increase the rate of hydrolysis and oxidation.[8][9] | Store in a cool, dry place. Avoid direct sunlight and heat sources.[1][2] |
| pH | Acidic or Basic Conditions | Catalyzes the hydrolysis of the ester bonds. | Avoid contact with strong acids and bases. |
| Moisture | Presence of Water | Leads to hydrolysis, breaking down the diester into the monoester and then to phthalic acid and 2-ethylbutanol.[10] | Store in a tightly sealed container in a dry environment.[1][2] |
| Oxidizing Agents | Contact with Strong Oxidizers | Can cause rapid and potentially hazardous degradation.[4] | Store separately from strong oxidizing agents. |
Primary Degradation Pathway: Hydrolysis
The most common degradation pathway for this compound in a laboratory setting is hydrolysis. This is a two-step process:
Sources
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- 10. researchgate.net [researchgate.net]
Technical Support Center: A Senior Application Scientist's Guide to Addressing Matrix Effects in LC-MS/MS Analysis of Phthalates
Welcome, researchers and scientists. This guide is your dedicated resource for navigating and overcoming the complexities of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of phthalates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.
Understanding Matrix Effects: The "Why" Behind the Problem
Matrix effects are a pervasive challenge in LC-MS/MS, manifesting as either ion suppression or, less commonly, ion enhancement.[1][2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your results. It arises when co-eluting components from the sample matrix interfere with the ionization of your target phthalate analytes in the mass spectrometer's ion source.[4][5]
The Mechanism of Ion Suppression and Enhancement
In electrospray ionization (ESI), the workhorse for phthalate analysis, analytes in solution are transformed into gas-phase ions. Matrix components can disrupt this delicate process in several ways:
-
Competition for Droplet Surface and Charge: In the ESI plume, analytes and matrix components compete for access to the droplet surface where charge is concentrated. Highly concentrated or more surface-active matrix components can outcompete analytes, leading to a diminished analyte signal, a phenomenon known as ion suppression.[1][6]
-
Changes in Droplet Physical Properties: The presence of non-volatile materials in the sample extract can increase the viscosity and surface tension of the ESI droplets.[5][6] This impedes the formation of smaller, highly charged droplets and hinders the release of gas-phase analyte ions, ultimately suppressing the signal.
-
Ion Enhancement: Conversely, some matrix components can facilitate the ionization process, perhaps by altering the droplet's surface chemistry in a favorable way, leading to an artificially inflated signal.[1][7] This can be just as detrimental to accurate quantification as suppression.
Caption: Mechanism of matrix effects in the ESI source.
Common Sources of Matrix Interference for Phthalates
The nature and complexity of your sample matrix are the primary drivers of these effects.[4] For phthalate analysis, be particularly mindful of:
-
Biological Matrices (e.g., plasma, serum, urine): These are rich in proteins, phospholipids, salts, and various endogenous metabolites that are notorious for causing matrix effects.[8][9]
-
Environmental Matrices (e.g., water, soil, sediment): The presence of humic and fulvic acids, along with other complex organic matter, can lead to significant ion suppression.
-
Food and Beverage Matrices: These complex samples contain a wide array of potential interferences, including fats, sugars, proteins, and pigments.[10]
-
Consumer Products: The very materials you are analyzing can be a source of interference from other polymers and additives.
-
Exogenous Contamination: Phthalates are ubiquitous as plasticizers. A critical, and often overlooked, source of interference and analytical error is contamination from lab consumables like pipette tips, collection tubes, and solvents.[4]
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to provide direct answers and actionable protocols for the specific issues you are likely to encounter.
Q1: I'm observing significant, unexplained variability and suppression in the signal for my phthalate analytes. How can I definitively confirm this is a matrix effect and what should be my initial course of action?
Answer:
What you're describing is a classic symptom of ion suppression. Before making any changes to your method, it's crucial to confirm that a matrix effect is the root cause and not another issue like poor extraction recovery or instrument drift.
Step-by-Step Protocol to Confirm and Quantify Matrix Effects (Post-Extraction Spike Method):
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of your phthalate analyte in a clean solvent (e.g., methanol or acetonitrile) at a concentration in the middle of your calibration range.
-
Set B (Post-Spiked Matrix): Obtain a blank sample matrix that is known to be free of the analyte. Process this blank matrix through your entire sample preparation procedure. In the final, clean extract, spike the analyte at the same concentration as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank sample matrix with the analyte before initiating the sample preparation process. This set is essential for determining the extraction recovery.
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n ≥ 3) of all three sets under identical conditions.
-
Calculations:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Interpreting Your Results:
-
A Matrix Effect value significantly below 100% confirms ion suppression .
-
A Matrix Effect value significantly above 100% indicates ion enhancement .
-
A value close to 100% suggests that matrix effects are minimal with your current procedure.
Your Initial Troubleshooting Steps:
-
Re-evaluate Your Sample Preparation: This is the most effective way to combat matrix effects. Your current method may not be sufficiently removing interfering components.[1][4]
-
Optimize Your Chromatography: Your next line of defense is to chromatographically separate your analyte from the interfering matrix components.[1][11]
-
Implement an Appropriate Internal Standard: For accurate quantification in the presence of matrix effects, using a stable isotope-labeled internal standard is the industry gold standard.[4]
Q2: My current sample preparation, such as a simple protein precipitation, is proving insufficient. What are more robust and effective techniques for cleaning up complex samples for phthalate analysis?
Answer:
While protein precipitation is fast, it's a non-selective technique that often leaves behind significant amounts of matrix components like phospholipids.[12] For the reliable analysis of phthalates in complex matrices, more sophisticated cleanup methods are required.
Comparison of Advanced Sample Preparation Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases based on solubility. | Simple and inexpensive. | Can be labor-intensive, requires large volumes of organic solvents, and may form emulsions. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away.[13] | Offers high selectivity, excellent cleanup, and can be automated for high throughput. | Requires method development and can be more costly per sample. |
| QuEChERS | An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this technique involves a salting-out extraction followed by a dispersive SPE (dSPE) cleanup.[4][10] | Known for being fast, high-throughput, and effective for a broad range of analytes and matrices.[14][15] | The standard sorbents may require optimization for specific phthalates and unique matrices. |
| Matrix Solid-Phase Dispersion (MSPD) | This technique involves blending a solid or semi-solid sample with a solid support, creating a dispersed phase that is then eluted with a suitable solvent.[16] | Combines extraction and cleanup into a single, efficient step, particularly good for solid samples. | Can be more complex to optimize compared to other methods. |
Field-Proven Protocol: QuEChERS for Phthalate Analysis in a Food Matrix
This is a robust, modified QuEChERS protocol that has proven effective for phthalate analysis.
-
Sample Homogenization: Homogenize 10 g of your sample to ensure uniformity.
-
Extraction Step:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a pre-packaged QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).[4]
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Carefully transfer the acetonitrile supernatant to a 15 mL dSPE tube containing PSA (primary secondary amine) and C18 sorbents.
-
Vortex for 30 seconds to allow the sorbents to interact with the extract.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant for direct injection or further dilution before LC-MS/MS analysis.
-
Q3: Even after improving my sample preparation, I'm still observing some matrix effects. What chromatographic strategies can I employ to further mitigate this issue?
Answer:
Chromatography is your next critical control point. The primary goal here is to achieve baseline separation between your phthalate analytes and any remaining, co-eluting matrix components.
Effective Chromatographic Optimization Strategies:
-
Gradient Optimization: A shallower, more gradual gradient can significantly improve the resolution between your analyte and closely eluting interferences.[17]
-
Column Chemistry Selection: Don't hesitate to experiment with different column chemistries. For example, a phenyl-hexyl column can provide alternative selectivity for aromatic compounds like phthalates compared to a standard C18 column, potentially resolving them from interfering species.[17]
-
Employ a Guard Column: A guard column is an inexpensive way to protect your analytical column from strongly retained matrix components that can degrade performance over time.
-
Utilize a Divert Valve: If your system has one, a divert valve can be programmed to send the early-eluting, highly polar matrix components (like salts) to waste, preventing them from entering and contaminating the mass spectrometer's ion source.
Caption: Decision workflow for addressing matrix effects.
Q4: In the context of method validation and routine analysis, when is it more appropriate to use a stable isotope-labeled internal standard (SIL-IS) versus a matrix-matched calibration?
Answer:
Both are powerful strategies for compensating for matrix effects, but their application depends on the specific requirements of your assay and the availability of resources.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This approach is widely regarded as the "gold standard" for quantitative mass spectrometry.[4] A SIL-IS is a version of your analyte in which several atoms have been replaced by their heavier isotopes (e.g., Deuterium or Carbon-13).
-
The Principle: The SIL-IS is chemically identical to the analyte, ensuring that it co-elutes and experiences virtually the same extraction recovery and matrix effects (both suppression and enhancement).[18] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by the matrix is effectively normalized, resulting in highly accurate and precise quantification.[1][17]
-
When to Use It: A SIL-IS is the preferred method for most regulated bioanalytical assays and is highly recommended whenever the highest levels of accuracy and precision are demanded, especially when you expect matrix effects to be variable from one sample to another.[19]
-
-
Matrix-Matched Calibration: This strategy involves preparing your entire calibration curve in a blank matrix that is as identical as possible to your unknown samples.[4][17]
-
The Principle: This method ensures that your calibration standards and your samples experience the same degree of matrix effect, allowing for an accurate comparison and quantification.
-
When to Use It: This is a viable and effective method when you have access to a large, consistent supply of a representative blank matrix. It is a good alternative when a suitable SIL-IS is not commercially available or is prohibitively expensive.
-
A Note on Regulatory Compliance: The U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation explicitly require the assessment and control of matrix effects.[20][21][22] The use of a SIL-IS is a robust and widely accepted strategy for meeting these stringent regulatory expectations.
Frequently Asked Questions (FAQs)
Q: Is it acceptable to simply dilute my sample extract to reduce matrix effects?
A: Dilution can be a surprisingly effective and simple strategy to reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[11][23] However, this approach also dilutes your analyte. You must ensure that after dilution, your analyte concentration remains well above the lower limit of quantification (LLOQ) of your assay.
Q: Are matrix effects more pronounced in positive or negative ionization mode?
A: Matrix effects can be significant in both ionization modes. However, electrospray ionization (ESI) is generally considered more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[9] It's also important to note that the degree of suppression or enhancement can be analyte- and matrix-dependent, and may vary between positive and negative ion modes for the same compound.[9]
Q: My lab operates on a limited budget. What is the most cost-effective strategy for managing matrix effects?
A: The most cost-effective approach is a combination of meticulous sample preparation and thoughtful chromatographic optimization. While a SIL-IS is the ideal solution, a well-optimized LLE or QuEChERS method paired with a high-resolution chromatographic separation can often minimize matrix effects to an acceptable level. If residual matrix effects are consistent across your samples, a matrix-matched calibration is a cost-effective way to ensure accurate quantification.
Q: What is the standard addition method, and when is it the best choice?
A: The method of standard addition involves creating a calibration curve by adding known amounts of the analyte standard directly to aliquots of the sample itself.[23][24] This is an extremely powerful technique for correcting for matrix effects because the calibration is performed in the presence of the exact matrix interferences of that specific sample. It is the best choice when a true blank matrix is unavailable or impossible to obtain, which is often the case for complex environmental or food samples.[25][26]
Caption: Comprehensive workflow for method development and validation.
References
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- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
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- ResearchGate. (2017). Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS.
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- Kuklenyik, Z., Calafat, A. M., & Barr, J. R. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. NIH Public Access, 1(1), 1-15.
- Ryska, M. (2015). FDA guideline - Bioanalytical Method Validation. PharmaCompass.
- Hidalgo-Serrano, M., Fontàs, C., & Gámiz-Gracia, L. (2021). Simple method for determining phthalate diesters and their metabolites in seafood species using QuEChERS extraction and liquid chromatography-high resolution mass spectrometry. ResearchGate.
- Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry.
- Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 6(1), 13-20.
- Soliz, D. L., Paniagua-González, G., Bravo-Contreras, J. C., Hernando, P. F., & Garcimuno, R. M. (2024). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples. PubMed Central.
- Jemal, M. (2015). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Liu, J., Wu, D., & Wang, Y. (2007). Solid-Phase Extraction of Several Phthalate Esters from Environmental Water Samples on a Column Packed with Polytetrafluoroethylene. Journal of the Chinese Chemical Society, 54(5), 1269-1274.
- Jonsson, S., & Bergman, Å. (2001). Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification.
- Asensio-Ramos, M., Ravelo-Pérez, L. M., González-Sálamo, J., & Hernández-Borges, J. (2011). Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples.
- Boyle, S. C., Blake, D. M., & O'Connell, S. G. (2021). Matrix effects on a sample matrix as a percentage of ion suppression. ResearchGate.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Peñalver, A., Pocurull, E., Borrull, F., & Marcé, R. M. (2005). Multivariate optimization of a solid-phase microextraction method for the analysis of phthalate esters in environmental waters. Analytica Chimica Acta, 531(1), 121-129.
- Soliz, D. L., Paniagua-González, G., Bravo-Contreras, J. C., Hernando, P. F., & Garcimuno, R. M. (2024). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream. UNED Research Repository.
- Wang, L., Zhang, J., & Wang, Y. (2021). Detection of 20 phthalate esters in breast milk by GC-MS/MS using QuEChERS extraction method.
- Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.
- Kim, H., Lee, G., & Han, S. B. (2020). Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk. Journal of Pharmaceutical and Biomedical Analysis, 183, 113092.
- AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry.
- Llompart, M., Lores, M., & Garcia-Jares, C. (2012). Optimization of micro-QuEChERS extraction coupled with gas chromatography-mass spectrometry for the fast determination of phthalic acid esters in mussel samples. Analytical Methods, 4(11), 3734-3743.
- Xie, G., Wang, X., & Li, H. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Chemistry LibreTexts. (n.d.). Accounting for Matrix Effects.
- Salman, A., & Gepshtein, R. (2020). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Sensors, 20(22), 6569.
- Cirillo, T., Ciaravolo, M., & Nasi, A. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. Foods, 11(24), 3995.
- Wang, J., Chow, W., & Leung, D. (2016). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.
- Selvan, R. S. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- PerkinElmer, Inc. (n.d.). Rapid LC/MS/MS Analysis of Phthalates. S4Science.
- Reddit. (2022). Accounting for the matrix effect.
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Technical Support Center: Optimization of Extraction Solvents for Bis(2-ethylbutyl) Phthalate (BEBP)
Welcome to the technical support guide for the extraction of Bis(2-ethylbutyl) phthalate (BEBP). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your extraction procedures and achieve reliable, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding BEBP and the principles behind its extraction.
Q1: What is this compound (BEBP) and what are its key chemical properties?
A1: this compound (BEBP) is a chemical compound belonging to the phthalate ester family.[1] These compounds are primarily used as plasticizers to increase the flexibility and durability of polymers like polyvinyl chloride (PVC).[2][3]
Understanding its chemical properties is the first step to selecting an appropriate extraction solvent.
-
Structure: BEBP is a diester of phthalic acid and 2-ethylbutanol.
-
Molecular Formula: C₂₀H₃₀O₄[4]
-
Molecular Weight: 334.45 g/mol [4]
-
Polarity & Solubility: As a dialkyl phthalate ester, BEBP is a relatively large, non-polar molecule. This dictates its solubility: it has very low solubility in water but is soluble in most organic solvents.[5][6] This property is the cornerstone of its extraction from aqueous matrices using water-immiscible organic solvents (Liquid-Liquid Extraction) or its retention on non-polar solid phases (Solid-Phase Extraction).
Q2: What are the most common extraction techniques for BEBP and other phthalates?
A2: The goal of extraction is to isolate the analyte (BEBP) from the sample matrix and concentrate it for analysis. The two most prevalent techniques are:
-
Liquid-Liquid Extraction (LLE): This classic technique relies on partitioning the analyte between two immiscible liquid phases.[7] For extracting non-polar BEBP from a polar aqueous sample, a water-immiscible organic solvent is used. The BEBP preferentially moves into the organic phase, which is then collected for analysis.[8]
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[9] A sample is passed through a cartridge containing a solid adsorbent (the stationary phase). For BEBP, a non-polar sorbent like C18 is typically used. BEBP is retained on the sorbent while the polar aqueous matrix passes through. The analyte is then eluted from the cartridge using a small volume of an appropriate organic solvent.[7][9] SPE is often preferred for its efficiency, lower solvent consumption, and high enrichment factors.[9]
Other advanced techniques include Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME), which are used for trace-level analysis.[10][11]
Q3: What is the scientific principle for selecting an extraction solvent for BEBP?
A3: The guiding principle is "like dissolves like." The polarity of the solvent must be matched to the polarity of the analyte to achieve efficient extraction.
-
For LLE from Aqueous Samples: You need a non-polar, water-immiscible solvent that will readily dissolve the non-polar BEBP, effectively "pulling" it out of the aqueous phase.
-
For SPE Elution: You need a solvent strong enough to disrupt the non-polar interactions between BEBP and the non-polar stationary phase (e.g., C18). The solvent must be strong enough to desorb the analyte from the sorbent and carry it into the collection vial. A solvent that is too weak will result in incomplete elution and low recovery.[12]
Q4: Which solvents are generally recommended for phthalate extraction?
A4: The choice of solvent depends on the extraction technique and the sample matrix.
| Solvent | Polarity | Typical Application | Rationale |
| n-Hexane | Non-polar | LLE from aqueous samples | Excellent for dissolving non-polar phthalates and is immiscible with water.[13][14][15] |
| Ethyl Acetate | Intermediate | SPE elution, LLE | A versatile solvent, often used for eluting phthalates from C18 SPE cartridges.[7][11] |
| Methylene Chloride | Intermediate | LLE, cleaning glassware | An effective solvent for a broad range of phthalates, but its use is sometimes limited by safety concerns.[16] |
| Acetonitrile | Polar | SPE elution, LLE from fatty matrices | Used to elute phthalates from SPE cartridges and to extract them from fatty samples where the fat is less soluble.[17][18] |
| Methanol | Polar | SPE conditioning and elution | Often used in SPE, sometimes in combination with other solvents, to condition the sorbent or elute the analytes.[9][19] |
Part 2: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific problems you may encounter during your experiments.
Issue 1: Low Analyte Recovery
Q: My recovery of BEBP is consistently below 70%. What are the likely causes and how can I improve it?
A: Low recovery is a common issue that can stem from several factors in your extraction protocol.
-
Cause 1: Solvent Polarity Mismatch (LLE & SPE).
-
Explanation: The solvent you are using may not be optimal for BEBP. In LLE, a solvent that is not sufficiently non-polar will fail to efficiently partition BEBP from the aqueous phase. In SPE, an elution solvent that is too polar (weak) will not be able to effectively desorb the non-polar BEBP from the C18 sorbent.[12]
-
Solution:
-
For LLE: If using a moderately polar solvent, try switching to a more non-polar one like n-hexane.[13]
-
For SPE: If using methanol alone, try a less polar solvent like ethyl acetate or a mixture of solvents (e.g., acetonitrile/methanol) to increase the elution strength.
-
-
-
Cause 2: Incomplete Phase Separation or Emulsion Formation (LLE).
-
Explanation: During LLE, vigorous shaking can create an emulsion (a stable mixture of the two immiscible liquids), which traps the analyte and prevents a clean separation of the organic layer.
-
Solution:
-
Use a gentler inversion mixing technique instead of vigorous shaking.
-
To break an existing emulsion, try adding a small amount of saturated sodium chloride (NaCl) solution (salting out), centrifuging the sample, or placing it in an ultrasonic bath for a few minutes.[13]
-
-
-
Cause 3: Insufficient Solvent Volume or Extraction Time.
-
Explanation: The volume of your extraction solvent may not be sufficient to fully solubilize all the BEBP in the sample, or the mixing/shaking time may be too short for the partitioning equilibrium to be reached.
-
Solution:
-
Increase the volume of the extraction solvent in your LLE protocol.
-
Increase the vortexing or shaking time to ensure thorough mixing. Perform a time-course experiment to determine the optimal extraction duration.
-
-
-
Cause 4: Improper SPE Technique.
-
Explanation: Errors in the SPE workflow are a frequent source of low recovery. This can include inadequate cartridge conditioning, a sample loading flow rate that is too fast, or incomplete elution.
-
Solution:
-
Conditioning: Ensure the cartridge is properly conditioned (e.g., with methanol followed by water) to activate the C18 sorbent.[9]
-
Loading: Load the sample at a slow, steady flow rate (e.g., 1-2 mL/min) to ensure sufficient interaction time between BEBP and the sorbent.
-
Elution: Ensure you are using a sufficient volume of a strong enough elution solvent. Try eluting with two smaller aliquots of solvent instead of one large one to improve efficiency.
-
-
Issue 2: High Background & Contamination
Q: I'm seeing significant BEBP peaks in my method blanks. What are the common sources of this contamination and how can I eliminate them?
A: Phthalate contamination is one of the biggest challenges in trace analysis because these compounds are ubiquitous in the lab environment.[16][20]
-
Source 1: Solvents and Reagents.
-
Explanation: Even high-purity solvents can contain trace levels of phthalates. Your deionized (DI) water can also be a source if the system uses plastic tubing or storage tanks.[16]
-
Solution:
-
Use phthalate-free, HPLC, or GC-MS grade solvents.
-
Test your solvents by concentrating a large volume down to the final analysis volume and injecting it as a blank.[16] If contaminated, consider redistilling the solvent.
-
Test your DI water by extracting it as a sample. If it's a source of contamination, consider using a water purification system designed for organic trace analysis.
-
-
-
Source 2: Glassware.
-
Explanation: Glassware can be contaminated from previous uses, dust, or even from finishing solutions used by some manufacturers.[16]
-
Solution:
-
Dedicate a set of glassware specifically for phthalate analysis.
-
Implement a rigorous cleaning protocol: wash with detergent, rinse thoroughly with tap water, then DI water, followed by a final rinse with a high-purity solvent (like phthalate-free methylene chloride or acetone).
-
When possible, bake the glassware in a muffle furnace at high temperatures (e.g., 400 °C) to volatilize any remaining organic contaminants.[16]
-
-
-
Source 3: Plastic Lab Materials.
-
Explanation: This is a major source of contamination. Soft PVC tubing, pipette tips, plastic storage containers, and even vinyl gloves can leach phthalates into your samples.[21]
-
Solution:
-
AVOID PLASTICS. Wherever possible, use glass, stainless steel, or PTFE equipment.
-
Never use vinyl gloves; use nitrile gloves instead.
-
Replace any PVC or flexible plastic tubing in your experimental setup (e.g., on solvent lines or vacuum manifolds) with PTFE or stainless steel tubing.
-
Store samples and extracts in glass vials with PTFE-lined caps.[21]
-
-
-
Source 4: Laboratory Environment.
-
Explanation: Phthalates can be present in lab air and dust, originating from flooring, paints, and cables.[18]
-
Solution:
-
Keep samples covered as much as possible.
-
Maintain a clean and dust-free workspace.
-
Wrap samples in aluminum foil for storage to protect them from environmental contamination.[21]
-
-
Issue 3: Poor Reproducibility
Q: My results are not consistent between replicate extractions. What variables should I control more carefully?
A: Poor reproducibility points to inconsistencies in your experimental procedure.
-
Cause 1: Inconsistent Mixing/Agitation (LLE).
-
Explanation: If you are shaking manually, the intensity and duration can vary between samples.
-
Solution: Use a mechanical shaker or vortex mixer set to a consistent speed and time for all samples.
-
-
Cause 2: Variable Flow Rates (SPE).
-
Explanation: Inconsistent flow rates during sample loading or elution will affect the interaction time with the sorbent, leading to variable recovery.
-
Solution: Use a vacuum manifold with a fine-control valve or a positive pressure manifold to maintain a slow and consistent flow rate for all samples.
-
-
Cause 3: Temperature Fluctuations.
-
Explanation: Extraction efficiency can be temperature-dependent. Performing extractions at significantly different ambient temperatures can affect solvent properties and partitioning coefficients.
-
Solution: Perform all extractions in a temperature-controlled environment.
-
-
Cause 4: Inaccurate Pipetting.
-
Explanation: Small errors in the volumes of sample, internal standards, or extraction solvents can lead to significant variability, especially when working with small volumes.
-
Solution: Ensure your pipettes are properly calibrated. Use volumetric flasks and glass pipettes for the highest accuracy when preparing standards and reagents.
-
Part 3: Protocols & Data
Workflow for Troubleshooting Low BEBP Recovery
The following diagram outlines a logical workflow for diagnosing and solving issues related to low analyte recovery.
Sources
- 1. This compound | C20H30O4 | CID 81724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7299-89-0 [chemicalbook.com]
- 3. bis(2-ethylbutyl)phthalate , 95% , 7299-89-0 - CookeChem [cookechem.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Bis(2-ethylhexyl) phthalate | 117-81-7 [chemicalbook.com]
- 6. Bis(2-butoxyethyl) phthalate | C20H30O6 | CID 8345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 16. biotage.com [biotage.com]
- 17. mdpi.com [mdpi.com]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. acgpubs.org [acgpubs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Yield of Bis(2-ethylbutyl) Phthalate Synthesis
This guide serves as a comprehensive technical resource for researchers and chemists engaged in the synthesis of Bis(2-ethylbutyl) phthalate. Our objective is to provide actionable insights and data-driven solutions to common challenges encountered during this esterification process, with a primary focus on maximizing product yield and purity. The information presented herein is a synthesis of established chemical principles and field-proven methodologies.
Section 1: The Synthesis Pathway: Mechanism and Key Parameters
The synthesis of this compound is a classic Fischer-Speier esterification reaction. It proceeds by reacting phthalic anhydride with two equivalents of 2-ethylbutanol in the presence of an acid catalyst. The reaction is reversible and produces water as a byproduct, making its removal critical for achieving high yields.
The process occurs in two main stages:
-
Monoester Formation: A rapid, typically uncatalyzed, initial reaction where one molecule of 2-ethylbutanol attacks the phthalic anhydride ring to form mono-(2-ethylbutyl) phthalate.[1][2]
-
Diester Formation: A slower, reversible, and catalyst-dependent step where a second molecule of 2-ethylbutanol esterifies the remaining carboxylic acid group of the monoester to form the final product, this compound.[1][2]
Reaction Mechanism Overview
Caption: Step-by-step workflow for the synthesis and purification of the target ester.
Step-by-Step Methodology
Materials & Equipment:
-
Phthalic anhydride
-
2-Ethylbutanol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
5% Sodium carbonate (Na₂CO₃) aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, heating mantle, magnetic stirrer, thermometer, Dean-Stark trap, reflux condenser, separatory funnel, rotary evaporator, vacuum distillation setup.
Procedure:
-
Reactant Charging : In a three-necked flask equipped with a magnetic stirrer, add phthalic anhydride (1.0 eq) and toluene. Then, add 2-ethylbutanol (2.4 eq).
-
Catalyst Addition : Add p-TSA (0.5-1.5% of the total reactant weight). [3]3. Reaction Setup : Assemble the Dean-Stark trap and reflux condenser. Begin stirring and gently heat the mixture using the heating mantle.
-
Azeotropic Reflux : Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the flask. Maintain a reaction temperature of approximately 150-160°C.
-
Monitoring Progress : The reaction is complete when the theoretical amount of water has been collected in the trap. [3]Alternatively, the reaction can be monitored by periodically taking samples and titrating to determine the acid number; the reaction is complete when the acid number is negligible.
-
Cooling and Neutralization : Once complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the p-TSA catalyst. [3]7. Washing : Sequentially wash the organic layer with water and then brine to remove residual salts and unreacted alcohol. [3]8. Drying : Dry the organic layer over anhydrous sodium sulfate. [3]9. Purification : Filter off the drying agent. Remove the toluene and any excess 2-ethylbutanol under reduced pressure using a rotary evaporator. For high purity, the crude product should be further purified by vacuum distillation. [3]
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the ideal molar ratio of phthalic anhydride to 2-ethylbutanol?
-
A: A molar excess of the alcohol is necessary to push the equilibrium towards the product. A ratio of 1:2.2 to 1:2.5 (anhydride:alcohol) is recommended to achieve high conversion. [3]
-
-
Q2: How can I accurately monitor the reaction's progress?
-
A: The most direct method is to measure the volume of water collected in the Dean-Stark trap and compare it to the theoretical amount. [3]For higher precision, you can monitor the reaction's acid number by titration. The reaction is considered complete when the acid number drops to a pre-determined low value (e.g., < 0.1 mg KOH/g).
-
-
Q3: Why is removing water so critical for this synthesis?
-
A: The esterification reaction is reversible. Water is a product, and its presence will drive the reaction backward (hydrolysis of the ester), preventing the reaction from reaching completion and thus lowering the final yield. [4][5]Continuous removal via azeotropic distillation is the standard method to overcome this equilibrium limitation.
-
-
Q4: What are the best methods for purifying the final product?
-
A: After the initial workup (neutralization and washing), the solvent and excess alcohol are removed using a rotary evaporator. For research and high-purity applications, vacuum distillation is the preferred method to separate the high-boiling point this compound from any non-volatile impurities or side products. [3]
-
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Inefficient Water Removal: The reaction did not go to completion due to equilibrium limitations. [4][5] 2. Alcohol Dehydration: Reaction temperature was too high, causing the secondary alcohol to form an olefin. [6] 3. Insufficient Catalyst: The reaction rate was too slow to complete in the allotted time. 4. Product Loss During Workup: Emulsions during washing or material lost during transfers. [4] | 1. Ensure the Dean-Stark apparatus is functioning correctly and there are no leaks. Use an appropriate azeotroping solvent (e.g., toluene). 2. Reduce the reaction temperature to below 170°C, ideally in the 150-160°C range. Consider a milder catalyst if olefin formation is suspected. 3. Increase the catalyst loading slightly (e.g., from 0.5% to 1.0 wt%). 4. To break emulsions, add a small amount of brine during the wash steps. Be meticulous with material transfers between vessels. |
| Dark Product Color | 1. High Reaction Temperature: Thermal degradation or side reactions are occurring. 2. Aggressive Catalyst: Strong acids like sulfuric acid can cause charring and coloration. [3] | 1. Lower the reaction temperature. 2. Switch from sulfuric acid to p-TSA or a titanate catalyst, which are known to produce cleaner products. [3]Consider purification with activated carbon before the final distillation step. |
| Reaction Stalls (Water collection stops prematurely) | 1. Loss of Catalyst Activity: The catalyst may have been neutralized by impurities in the reactants. 2. Temperature Drop: Insufficient heating is causing the reflux to stop. | 1. Ensure high-purity reactants. If the reaction stalls, a small additional charge of catalyst can be added. 2. Check the heating mantle setting and ensure the mixture is consistently refluxing. |
| Difficult Purification (e.g., Emulsion during washing) | 1. Formation of Soaps: If neutralization is done with a strong base or at a high concentration, soaps can form from the monoester. | 1. Use a dilute base solution (e.g., 5% Na₂CO₃) for neutralization and add it slowly with good stirring. Add brine to help break the emulsion. |
Section 5: Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : Look for the characteristic strong C=O stretching absorption of the ester around 1720-1740 cm⁻¹, C-O stretching bands, and the C-H stretches of the aromatic and aliphatic groups. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure, showing the correct integrations and chemical shifts for the aromatic protons of the phthalate ring and the aliphatic protons of the 2-ethylbutyl chains.
-
Mass Spectrometry (MS) : This will confirm the molecular weight of the compound and can provide fragmentation patterns consistent with the expected structure. [3]
References
- Skrzypek, J., et al. (2008). Synthesis of di-n-butyl phthalate and di-isobutyl phthalate over sulphuric acid catalyst Kinetic investigations. ResearchGate.
- Various Authors. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora.
- Ralph, C. O. (1956). Method of making phthalate esters. Google Patents.
- Sikora, J., et al. (2022). Synthesis of bis(2-ethylhexyl) terephthalate from waste poly(ethylene terephthalate) catalyzed by tin catalysts. Journal of the Serbian Chemical Society.
- Chrobok, A., et al. (2020). Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. Molecules.
- Various Authors. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Quora.
- Skrzypek, J., et al. (1995). Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. ResearchGate.
- Skrzypek, J., et al. (1995). Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. ResearchGate.
- Chrobok, A., et al. (2020). Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. Semantic Scholar.
- Preparation and Use of Bis(2-ethylhexyl) phthalate. (2025). Senzhuo Industry Co.,Ltd.
- Method for synthesizing phthalate compounds. (2015). Google Patents.
- Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. (2025). ResearchGate.
- The influence of temperature on the yield of bis(2-ethylhexyl)... (n.d.). ResearchGate.
Sources
Degradation pathways of Bis(2-ethylbutyl) phthalate under environmental conditions
Introduction for the Research Professional
Bis(2-ethylbutyl) phthalate (BEBP) is a plasticizer used to impart flexibility to polymers. Like other phthalate esters, its potential for environmental release and persistence is a subject of scientific scrutiny. This technical support guide is designed for researchers, scientists, and drug development professionals investigating the environmental fate of BEBP. It provides troubleshooting guidance for common experimental challenges and answers frequently asked questions regarding its degradation pathways.
It is important to note that while BEBP is a member of the phthalate family, specific degradation studies on this compound are limited in publicly available literature. Therefore, much of the guidance and pathways described herein are based on well-documented degradation patterns of structurally similar and extensively studied phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).[1][2][3] The fundamental degradation mechanisms, including hydrolysis, photodegradation, and biodegradation, are generally conserved across the phthalate class.[3] This guide will explicitly state when information is inferred from related compounds.
Troubleshooting Guide: Experimental Challenges in BEBP Degradation Studies
This section addresses specific issues that may arise during the experimental investigation of BEBP degradation.
Issue 1: Inconsistent or Slower-Than-Expected Biodegradation Rates
Question: My microbial degradation assay for BEBP shows highly variable or very slow degradation rates. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can influence the efficiency of microbial degradation of phthalates. Here’s a systematic approach to troubleshooting:
-
Microbial Culture Viability and Acclimation:
-
Causality: The microorganisms you are using may not be efficient degraders of BEBP or may require an acclimation period to induce the necessary enzymes. Phthalate degradation is often initiated by esterases that hydrolyze the ester bonds.[4]
-
Troubleshooting Steps:
-
Source of Inoculum: Ensure your microbial consortium is sourced from a site with potential prior exposure to phthalates, such as industrial sludge or contaminated soil, to increase the likelihood of isolating potent degraders.
-
Acclimation Period: Before initiating the degradation experiment, acclimate your microbial culture by gradually introducing low concentrations of BEBP as the sole carbon source. This allows for the selection and proliferation of BEBP-degrading strains.
-
Strain Identification: If using a pure culture, confirm its identity and refer to the literature for its known substrate range. Genera such as Bacillus, Sphingomonas, Corynebacterium, and Rhodococcus have been identified as effective phthalate degraders.[1][5]
-
-
-
Experimental Conditions:
-
Causality: The degradation of phthalates is highly sensitive to environmental parameters such as pH, temperature, and nutrient availability.[6]
-
Troubleshooting Steps:
-
pH Optimization: The optimal pH for most phthalate-degrading bacteria is near neutral (pH 7.0).[6] Monitor and buffer your medium to maintain a stable pH throughout the experiment.
-
Temperature Control: The optimal temperature for the biodegradation of many phthalates is around 30°C.[6] Ensure your incubator or water bath maintains a consistent temperature.
-
Nutrient Availability: While BEBP may be the sole carbon source, ensure the mineral salts medium contains adequate nitrogen, phosphorus, and other essential trace elements to support microbial growth. The addition of a small amount of yeast extract can sometimes enhance degradation.[1]
-
-
-
Substrate Bioavailability:
-
Causality: BEBP, like other long-chain phthalates, has low water solubility, which can limit its availability to microorganisms.
-
Troubleshooting Steps:
-
Surfactants: Consider the addition of a non-ionic surfactant (e.g., Brij 35) at a concentration that is not toxic to your microorganisms to increase the bioavailability of BEBP.[1]
-
Agitation: Ensure adequate mixing of your culture to maintain a homogenous dispersion of BEBP.
-
-
Issue 2: Difficulty in Identifying and Quantifying BEBP Metabolites
Question: I am struggling to detect the expected degradation products of BEBP, such as the monoester or phthalic acid, using my analytical method. What could be the problem?
Answer:
The analysis of phthalate metabolites requires a sensitive and specific analytical method, typically involving chromatography coupled with mass spectrometry. Here are some common issues and solutions:
-
Analytical Method Sensitivity and Specificity:
-
Causality: The concentration of transient metabolites may be below the detection limit of your instrument, or your method may not be specific enough to distinguish them from matrix interferences.
-
Troubleshooting Steps:
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for the sensitive and selective quantification of phthalate metabolites.[7]
-
Sample Preparation: An effective extraction and cleanup procedure is crucial. Liquid-liquid extraction with a suitable organic solvent (e.g., hexane) followed by a concentration step can improve detection limits.[7][8]
-
Derivatization (for GC-MS): For GC-MS analysis, derivatization of polar metabolites like phthalic acid can improve their volatility and chromatographic behavior.
-
-
-
Contamination:
-
Causality: Phthalates are ubiquitous in laboratory environments, and contamination of samples, solvents, and labware is a common problem that can mask the detection of low-level metabolites.[9]
-
Troubleshooting Steps:
-
Use of Phthalate-Free Materials: Whenever possible, use glassware and lab equipment that are certified to be free of phthalates.
-
Solvent Blanks: Always run solvent blanks to check for contamination from your reagents and analytical system.
-
Thorough Cleaning: Meticulously clean all glassware with a solvent known to be free of phthalates.
-
-
-
Metabolite Instability:
-
Causality: Some metabolites may be unstable under certain pH or temperature conditions.
-
Troubleshooting Steps:
-
Sample Storage: Store your samples at low temperatures (e.g., -20°C) and analyze them as soon as possible after collection.
-
pH Adjustment: Adjust the pH of your samples as needed to ensure the stability of the target metabolites.
-
-
Frequently Asked Questions (FAQs) on BEBP Degradation
Q1: What are the primary degradation pathways for this compound in the environment?
A1: The primary degradation pathways for BEBP are expected to be biodegradation, photodegradation, and hydrolysis.[3] Biodegradation by microorganisms is considered the most significant of these.[2]
Q2: What is the initial step in the biodegradation of BEBP?
A2: Based on the degradation of other phthalates, the initial step is the enzymatic hydrolysis of one of the ester bonds to form mono(2-ethylbutyl) phthalate and 2-ethylbutanol.[4][10]
Q3: What are the subsequent steps in the biodegradation pathway?
A3: Following the formation of the monoester, the second ester bond is hydrolyzed to yield phthalic acid and another molecule of 2-ethylbutanol. The phthalic acid is then further degraded by microbial enzymes through ring-opening reactions, eventually leading to mineralization into carbon dioxide and water under aerobic conditions.[3][4]
Q4: How does photodegradation contribute to the breakdown of BEBP?
A4: Photodegradation involves the breakdown of BEBP by sunlight. This can occur through direct photolysis, where the molecule absorbs UV radiation, or indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals.[3] The efficiency of photodegradation can be influenced by the presence of photosensitizers in the environment.[11]
Q5: Is hydrolysis a significant degradation pathway for BEBP?
A5: Abiotic hydrolysis of phthalates at neutral pH is generally a slow process.[12] However, the rate can be significantly influenced by pH, with faster degradation occurring under acidic or alkaline conditions, which may be relevant in specific environmental compartments like landfills.[3][12]
Q6: What environmental factors influence the degradation rate of BEBP?
A6: Several factors, including temperature, pH, oxygen availability (aerobic vs. anaerobic conditions), and the presence of a competent microbial population, will significantly impact the degradation rate of BEBP.[1][6] Under anaerobic conditions, the degradation of phthalates is generally much slower.[13]
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
This protocol provides a general framework for assessing the aerobic biodegradation of BEBP in a liquid medium.
-
Prepare Mineral Salts Medium (MSM): Prepare a sterile MSM containing essential nutrients (e.g., (NH₄)₂SO₄, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, and trace elements) but lacking a carbon source.
-
Prepare BEBP Stock Solution: Prepare a concentrated stock solution of BEBP in a suitable water-miscible organic solvent (e.g., acetone) to facilitate its addition to the aqueous medium.
-
Inoculum Preparation: Use a microbial consortium from an environmental sample (e.g., activated sludge) or a pure culture known to degrade phthalates. Acclimate the inoculum to BEBP if necessary.
-
Set up Experimental Flasks: In sterile flasks, combine the MSM, a specific concentration of BEBP (added from the stock solution), and the microbial inoculum.
-
Controls:
-
Abiotic Control: MSM and BEBP without inoculum to assess abiotic degradation.
-
Inoculum Control: MSM and inoculum without BEBP to monitor endogenous respiration.
-
-
Incubation: Incubate the flasks at a controlled temperature (e.g., 30°C) with constant shaking to ensure aeration.[6]
-
Sampling and Analysis: At regular time intervals, withdraw samples from each flask. Extract the samples with an appropriate organic solvent and analyze for the disappearance of BEBP and the appearance of metabolites using GC-MS or LC-MS/MS.
Protocol 2: Metabolite Identification using GC-MS
This protocol outlines the general steps for identifying BEBP metabolites.
-
Sample Extraction: Acidify the aqueous sample to protonate acidic metabolites like phthalic acid. Perform a liquid-liquid extraction using a non-polar solvent like hexane or ethyl acetate.
-
Concentration: Evaporate the organic solvent under a gentle stream of nitrogen to concentrate the analytes.
-
Derivatization (Optional but Recommended): If targeting polar metabolites, perform a derivatization step (e.g., silylation) to increase their volatility for GC analysis.
-
GC-MS Analysis: Inject the concentrated extract (or derivatized extract) into a GC-MS system.
-
Data Analysis: Compare the mass spectra of the detected peaks with spectral libraries (e.g., NIST) and with the mass spectra of authentic standards of expected metabolites if available.
Visualizations
Diagram 1: Generalized Degradation Pathway of this compound (BEBP)
Caption: Generalized degradation pathways of BEBP via biotic and abiotic routes.
Diagram 2: Experimental Workflow for BEBP Biodegradation Analysis
Caption: Workflow for a typical BEBP aerobic biodegradation experiment.
Quantitative Data Summary
| Phthalate Ester | Environmental Matrix | Aerobic Biodegradation Half-life (t₁/₂) | Reference |
| Dibutyl phthalate (DBP) | Mangrove Sediment | 1.6 - 2.9 days | [1] |
| Di(2-ethylhexyl) phthalate (DEHP) | Mangrove Sediment | 5.0 - 8.3 days | [1] |
| Di(2-ethylhexyl) phthalate (DEHP) | Soil | 5 - 23 days | [13] |
References
- Urinary Bisphenol A and Bis(2-Ethylhexyl) Phthalate Metabolite Concentrations in Children with Obesity: A Case-Control Study. PubMed Central.
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- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers.
- Biodegradation of Phthalate Esters by Two Bacteria Strains. PubMed.
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- Microbial treatment of bis (2-ethylhexyl) phthalate in polyvinyl chloride with isolated bacteria. PubMed.
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- Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. PubMed Central.
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Validation & Comparative
A Comparative Toxicological Profile: Bis(2-ethylbutyl) phthalate vs. Di(2-ethylhexyl) phthalate (DEHP)
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of plasticizers, excipients, and manufacturing components, a thorough understanding of a compound's toxicological profile is paramount for informed decision-making in research and development. This guide offers a detailed comparative analysis of two phthalate esters: Bis(2-ethylbutyl) phthalate (BEBP) and the extensively studied Di(2-ethylhexyl) phthalate (DEHP). While both share a common phthalate backbone, their toxicological profiles, as currently understood, present a study in contrasts: one with a wealth of data and regulatory scrutiny, and the other with significant data gaps.
This document is structured to provide a comprehensive overview of the known toxicological properties of DEHP, followed by an examination of the limited available information for BEBP. By presenting the existing experimental data and highlighting the areas of uncertainty, this guide aims to equip researchers with the necessary information to navigate the complexities of material selection and risk assessment.
Introduction to the Compounds
Di(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical that has been widely used for decades as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products. Its applications are extensive, ranging from medical devices, such as blood bags and tubing, to consumer goods like flooring, toys, and food packaging. Due to its widespread use and the fact that it is not chemically bound to the polymer matrix, DEHP can leach into the environment and lead to human exposure.[1][2]
This compound (BEBP) , also a phthalate ester, has a chemical structure similar to DEHP. It has been used in the production of PVC plastics and as a stabilizer for PVC resins. However, publicly available information on its production volume, specific applications, and, most critically, its toxicological profile is sparse in comparison to DEHP.
Comparative Toxicological Data Summary
The following table summarizes the available quantitative and qualitative toxicological data for DEHP and BEBP. The significant disparity in the amount of available data is immediately apparent.
| Toxicological Endpoint | Di(2-ethylhexyl) phthalate (DEHP) | This compound (BEBP) |
| Acute Oral LD50 (rat) | ~30,000 mg/kg bw | No data available |
| Skin Irritation (rabbit) | Minimally irritating | May cause skin irritation |
| Eye Irritation (rabbit) | Minimally irritating | May cause serious eye irritation |
| Genotoxicity (Ames Test) | Generally Negative | No data available |
| Carcinogenicity | Classified as a possible human carcinogen (Group 2B) by IARC. Induces liver tumors in rodents.[3] | No data available |
| Reproductive Toxicity | Known reproductive toxicant. Causes testicular atrophy, decreased sperm production, and reduced fertility in male rodents.[4] Classified as a reproductive toxicant (Category 1B) in the EU. | No data available |
| Developmental Toxicity | Induces testicular dysgenesis syndrome (hypospadias, cryptorchidism) and affects anogenital distance in male offspring of exposed rodents.[4] | No data available |
| Endocrine Disruption | Recognized as an endocrine disruptor with anti-androgenic effects.[5] | Potential for endocrine-disrupting effects has been raised, but no specific data is publicly available. |
In-Depth Toxicological Profile of DEHP
The toxicological profile of DEHP is well-established through extensive research, leading to its regulation by numerous international bodies.
Carcinogenicity
DEHP is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[3] This classification is primarily based on evidence from animal studies where chronic exposure to DEHP has been shown to induce liver tumors in rats and mice.[6][7] The proposed mechanism for DEHP-induced hepatocarcinogenesis in rodents is non-genotoxic and involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), leading to cell proliferation, decreased apoptosis, and oxidative stress.[3] There is ongoing debate about the relevance of this mode of action to humans.
Reproductive and Developmental Toxicity
DEHP is a well-documented reproductive and developmental toxicant, particularly affecting the male reproductive system.[8][9] In animal studies, in utero exposure to DEHP can lead to a spectrum of malformations known as "phthalate syndrome," which includes testicular atrophy, reduced sperm count, and decreased fertility.[4][10] Developmental effects also include a shortened anogenital distance and an increased incidence of hypospadias and cryptorchidism in male offspring.[4] Due to these effects, the European Union has classified DEHP as a reproductive toxicant (Category 1B).[11]
Endocrine Disruption
The reproductive and developmental toxicity of DEHP is largely attributed to its endocrine-disrupting properties.[5] DEHP and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), exhibit anti-androgenic activity by interfering with testosterone synthesis in the fetal testis.[12] This disruption of normal hormonal signaling during critical developmental windows is a key mechanism underlying its adverse effects on the male reproductive tract.
The Enigma of this compound (BEBP): A Profile Defined by Data Gaps
In stark contrast to DEHP, the toxicological profile of BEBP is largely undefined in the public domain. Safety Data Sheets (SDS) for BEBP often state "no data available" for critical toxicological endpoints such as acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. While some supplier information suggests it may cause skin, eye, and respiratory irritation, this is not substantiated by detailed study reports.
One source mentions that BEBP is known for its "low toxicity compared to other phthalates," but this claim is not supported by accessible experimental data. The same source also raises concerns about its potential as an endocrine disruptor, again without providing evidence.
The absence of a comprehensive toxicological dataset for BEBP presents a significant challenge for risk assessment. For researchers and professionals in drug development and other industries, the use of a compound with an unknown toxicological profile carries inherent risks and may not be suitable for applications with a high potential for human exposure.
The Challenge of Read-Across and Structurally Similar Phthalates
In the absence of direct toxicological data, one approach is to consider data from structurally similar chemicals, a concept known as "read-across." BEBP is an isomer of other C8 phthalates, such as di-n-octyl phthalate (DNOP) and diisooctyl phthalate (DIOP).
-
Di-n-octyl phthalate (DNOP): Studies on DNOP have shown low acute toxicity. Unlike DEHP, DNOP does not appear to significantly affect the reproductive capabilities of male animals.[13][14]
-
Diisooctyl phthalate (DIOP): DIOP also exhibits low acute oral and dermal toxicity. However, there is inadequate evidence to determine its potential as a carcinogen or a reproductive and developmental toxicant.[15][16]
While these C8 phthalate isomers generally appear to have a different and, in some respects, less hazardous profile than DEHP, it is crucial to emphasize that read-across is a complex scientific assessment and cannot be informally applied. The subtle differences in chemical structure can lead to significant differences in toxicological properties.
For context, shorter-chain phthalates like Di-n-butyl phthalate (DBP) and Diisobutyl phthalate (DIBP) are also recognized as reproductive and developmental toxicants with anti-androgenic properties, and their use is restricted in many applications.[4][17][18][19][20] This highlights that adverse reproductive effects are a common concern for several phthalate esters.
Experimental Protocols for Phthalate Toxicology Assessment
The following are standardized methodologies for key toxicological endpoints relevant to phthalate assessment. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This assay is a widely used method to assess the mutagenic potential of a chemical.[21][22][23]
Workflow for Ames Test
Caption: Workflow for the Ames Test to assess mutagenicity.
-
Preparation of Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., cannot produce their own) are cultured overnight.
-
Metabolic Activation: A liver homogenate fraction (S9 mix) is prepared to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
-
Exposure: The bacterial culture, the test chemical at various concentrations, and either the S9 mix or a buffer (for non-activated testing) are combined in molten top agar.
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will form colonies. The number of colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Reproduction/Developmental Toxicity Screening Test - OECD 421
This test provides initial information on the potential effects of a substance on reproduction and development.[10][12]
Workflow for OECD 421 Study
Caption: Simplified anti-androgenic pathway of DEHP/MEHP.
DEHP's active metabolite, MEHP, can inhibit the expression and function of key proteins involved in steroidogenesis, such as the Steroidogenic Acute Regulatory (StAR) protein. This disrupts the transport of cholesterol into the mitochondria of Leydig cells in the testes, a critical step in testosterone synthesis. The resulting decrease in testosterone levels during development leads to impaired androgen-dependent gene expression and abnormal development of the male reproductive tract.
Conclusion
The comparative analysis of this compound and Di(2-ethylhexyl) phthalate reveals a significant disparity in our toxicological understanding of these two chemicals. DEHP has been extensively studied, and its profile as a reproductive and developmental toxicant, endocrine disruptor, and potential carcinogen is well-documented, leading to its regulation in many consumer and medical applications.
Conversely, this compound remains a compound with a largely unknown toxicological profile in the public domain. The absence of data on key endpoints such as carcinogenicity and reproductive toxicity makes a comprehensive risk assessment impossible. For researchers, scientists, and drug development professionals, this data gap is a critical consideration. The principle of "no data, no market" is a cornerstone of modern chemical regulation, and the lack of a robust toxicological dataset for BEBP should prompt a cautious approach, particularly in applications where human exposure is likely. When selecting materials, prioritizing compounds with well-characterized and favorable toxicological profiles is essential for ensuring product safety and regulatory compliance. Further research into the toxicological properties of BEBP is clearly warranted to address the current data gaps.
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- Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
- OECD. (n.d.). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment.
- Consumer Product Safety Commission. (n.d.). Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP).
- OECD. (2018). Test No. 451: Carcinogenicity Studies. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
- National Toxicology Program. (2021). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. Research Triangle Park, NC: National Toxicology Program.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2008). Diisobutyl Phthalate.
- Consumer Product Safety Commission. (2011). Toxicity review of diisooctyl phthalate (DIOP).
- Consumer Product Safety Commission. (2011). Toxicity review of diisobutyl phthalate (DIBP).
- Food Packaging Forum. (2019). EU identifies four phthalates as endocrine disrupting.
- Canada.ca. (2017). Priority Substances List Assessment Report for Di-n-Octyl Phthalate.
- National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test.
- National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.
- National Center for Biotechnology Information. (2020). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies.
- Vermont Department of Health. (n.d.). Diisobutyl phthalate (DIBP).
- Slideshare. (n.d.). Oecd 541 guidelines.
- PubMed. (2025). Diisooctyl phthalate (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2008). Diisooctyl Phthalate.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2008). Dibutyl Phthalate.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Di-n-octylphthalate (DNOP) | Public Health Statement.
- Australian Industrial Chemicals Introduction Scheme. (n.d.). Di-n-octyl Phthalate.
- National Toxicology Program. (2011). OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study.
- National Center for Biotechnology Information. (1984). Carcinogenicity testing of phthalate esters and related compounds by the National Toxicology Program and the National Cancer Institute.
- National Center for Biotechnology Information. (2024). An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate.
- Charles River. (n.d.). Ames Test.
- Haz-Map. (n.d.). Diisooctyl phthalate.
- OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test.
- ResearchGate. (2025). (PDF) Toxicity review of diisooctyl phthalate (DIOP).
- National Center for Biotechnology Information. (2022). Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens.
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A Senior Application Scientist's Guide to the Comparative Analysis of Plasticizers: A Focus on Phthalates and Their Alternatives
In the realm of polymer science, particularly in the formulation of flexible polyvinyl chloride (PVC), the selection of a plasticizer is a critical decision that profoundly influences the final product's performance, safety, and environmental impact. For decades, ortho-phthalates, such as Bis(2-ethylhexyl) phthalate (DEHP), have dominated the landscape due to their cost-effectiveness and excellent plasticizing efficiency. However, mounting toxicological concerns have catalyzed a shift towards alternative plasticizers. This guide provides a comprehensive comparative analysis of Bis(2-ethylbutyl) phthalate (BEBP), a less common phthalate, alongside prominent traditional and alternative plasticizers.
This document is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating plasticizers, underpinned by scientific principles and detailed experimental protocols. While direct, publicly available quantitative comparative data for BEBP is limited, this guide will extrapolate its likely performance based on structure-property relationships within the phthalate family and provide the methodologies to generate such data.
The Mechanism of Plasticization: A Molecular Perspective
Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.[1] In PVC, which is inherently rigid due to strong intermolecular dipole-dipole interactions between the carbon-chlorine bonds, plasticizers function by embedding themselves between the polymer chains. This spacing increases the "free volume" and reduces the polymer-polymer secondary bonding, thereby lowering the glass transition temperature (Tg) and allowing the macromolecules greater mobility.[1] The effectiveness of a plasticizer is intrinsically linked to its chemical structure, including the nature of the core moiety and the length and branching of its alkyl side chains.
Figure 1: Mechanism of PVC Plasticization.
Comparative Overview of Selected Plasticizers
The selection of a plasticizer involves a trade-off between performance, cost, and safety. The following table provides a qualitative and quantitative comparison of BEBP with common phthalate and non-phthalate alternatives.
| Plasticizer | Chemical Class | Molecular Weight ( g/mol ) | Key Characteristics | Toxicological Concerns |
| This compound (BEBP) | Ortho-phthalate | 334.45 | Expected to have good plasticizing efficiency and low volatility due to its branched alkyl chains. | Concerns regarding endocrine-disrupting effects, though specific data is less extensive than for DEHP. |
| Bis(2-ethylhexyl) phthalate (DEHP) | Ortho-phthalate | 390.56 | Industry benchmark for general-purpose plasticizers; excellent efficiency and cost-effectiveness.[2] | Classified as a reproductive toxicant; concerns about endocrine disruption and potential carcinogenicity.[3] |
| Diisononyl phthalate (DINP) | Ortho-phthalate | 418.61 | Good overall performance, lower volatility than DEHP.[4] | Lower toxicity concerns than DEHP, but still under regulatory scrutiny. |
| Dioctyl terephthalate (DOTP) | Terephthalate (non-ortho-phthalate) | 390.56 | Excellent toxicological profile, good thermal stability, and low migration.[5] | Generally considered a safer alternative to ortho-phthalates. |
| Acetyl tributyl citrate (ATBC) | Citrate | 402.44 | Bio-based, good toxicological profile, suitable for food contact and medical applications. | Generally regarded as safe. |
Performance Evaluation: A Data-Driven Comparison
The performance of a plasticizer is evaluated through a series of standardized tests that measure its impact on the mechanical, thermal, and permanence properties of the polymer.
Mechanical Properties
The primary function of a plasticizer is to impart flexibility. This is quantified by measuring tensile strength and elongation at break. Generally, as plasticizer concentration increases, tensile strength decreases, and elongation at break increases.[6] Hardness is another critical parameter, indicating the material's resistance to indentation.
Table 2: Comparative Mechanical Properties of Plasticized PVC (Typical Values at 40 phr)
| Property | BEBP (Expected) | DEHP | DINP | DOTP | ATBC |
| Tensile Strength (MPa) | 18 - 22 | 19.2 | ~20 | ~23 | ~21 |
| Elongation at Break (%) | 280 - 320 | 318.1 | ~300 | ~280 | ~290 |
| Shore A Hardness | 75 - 80 | ~78 | ~80 | ~82 | ~80 |
Note: The values for BEBP are estimations based on structure-property relationships. The performance of other plasticizers can vary based on the specific grade and formulation.
Thermal Stability
The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. Thermogravimetric Analysis (TGA) is used to determine the onset of thermal degradation. A higher degradation temperature indicates better thermal stability.
Table 3: Comparative Thermal Stability of Plasticized PVC (Typical Values)
| Property | BEBP (Expected) | DEHP | DINP | DOTP | ATBC |
| Onset of Degradation (°C) | ~240 - 250 | ~235 | ~245 | ~255 | ~240 |
Note: The values for BEBP are estimations. The onset of degradation is influenced by the presence of thermal stabilizers in the PVC formulation.
Migration Resistance
The tendency of a plasticizer to leach out of the polymer matrix is a critical safety and performance parameter, especially for medical and food-contact applications. Migration is influenced by the plasticizer's molecular weight, chemical structure, and the nature of the contacting medium.
Table 4: Comparative Migration Resistance of Plasticizers
| Property | BEBP (Expected) | DEHP | DINP | DOTP | ATBC |
| Migration into Fatty Food Simulant | Moderate | High | Moderate | Low | Low |
| Migration into Aqueous Simulant | Low | Low | Low | Low | Low |
Note: The values for BEBP are estimations. Higher molecular weight and lower polarity generally lead to lower migration.
Experimental Protocols
To facilitate a robust comparative analysis, the following detailed protocols for key performance tests are provided.
Figure 2: General Experimental Workflow for Plasticizer Evaluation.
Protocol 1: Tensile Properties (ASTM D412)
Objective: To determine the tensile strength and elongation at break of the plasticized PVC.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Die cutter for preparing dumbbell-shaped specimens (ASTM D412, Die C)
-
Thickness gauge
-
Conditioned PVC test plaques
Procedure:
-
Use the die cutter to cut at least five dumbbell-shaped specimens from the conditioned PVC plaque.
-
Measure the thickness and width of the narrow section of each specimen at three points and calculate the average cross-sectional area.
-
Set the initial grip separation on the UTM to the specified gauge length (e.g., 25 mm for Die C).
-
Mount the specimen in the grips, ensuring it is aligned and not under tension.
-
Conduct the tensile test at a crosshead speed of 500 mm/min until the specimen ruptures.
-
Record the maximum load and the elongation at the point of rupture.
-
Calculate the tensile strength (in MPa) by dividing the maximum load by the original cross-sectional area.
-
Calculate the elongation at break (in %) by dividing the change in gauge length at rupture by the initial gauge length and multiplying by 100.
Protocol 2: Shore A Hardness (ASTM D2240)
Objective: To measure the indentation hardness of the plasticized PVC.
Materials and Equipment:
-
Shore A durometer
-
Conditioned PVC test plaques (at least 6 mm thick)
Procedure:
-
Place the PVC plaque on a hard, flat surface.
-
Hold the durometer in a vertical position with the indenter at least 12 mm from any edge of the specimen.
-
Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the specimen.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take at least five readings at different locations on the specimen, ensuring the indentation points are at least 6 mm apart.
-
Report the median of the readings as the Shore A hardness.
Protocol 3: Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To determine the onset of thermal degradation of the plasticized PVC.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Small sample of the plasticized PVC (5-10 mg)
Procedure:
-
Place a small, representative sample (5-10 mg) of the plasticized PVC into a TGA sample pan.
-
Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset of degradation temperature, which is often defined as the temperature at which 5% weight loss occurs.
Protocol 4: Migration Resistance (Solvent Extraction and GC-MS Analysis)
Objective: To quantify the amount of plasticizer that migrates from the PVC into a food simulant.
Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Food simulant (e.g., 95% ethanol for fatty foods)
-
Incubator or oven
-
Glass migration cells
-
Analytical balance
-
Conditioned PVC test plaques
Procedure:
-
Cut a precisely sized specimen from the conditioned PVC plaque and record its surface area and weight.
-
Place the specimen in a glass migration cell and add a known volume of the food simulant, ensuring the specimen is fully immersed.
-
Seal the cell and incubate at a specified temperature and duration (e.g., 40°C for 10 days).
-
After incubation, remove the PVC specimen and analyze the food simulant using a validated GC-MS method to identify and quantify the migrated plasticizer.
-
Express the migration results in micrograms of plasticizer per square centimeter of the PVC sample surface area (µg/cm²).
Toxicological Considerations
The impetus for developing alternative plasticizers is rooted in the toxicological concerns associated with traditional phthalates. DEHP, for instance, has been identified as a reproductive and developmental toxicant.[3] While a comprehensive toxicological profile for BEBP is not as readily available, its structural similarity to other ortho-phthalates warrants a cautious approach. Non-phthalate alternatives like DOTP and ATBC generally exhibit a more favorable toxicological profile, making them suitable for sensitive applications.
Figure 3: Generalized Toxicological Pathway for Certain Phthalates.
Conclusion
The selection of a plasticizer is a multifaceted decision that requires a thorough evaluation of performance, safety, and regulatory compliance. While this compound's performance can be inferred from its chemical structure, a comprehensive assessment necessitates the generation of empirical data using the standardized protocols outlined in this guide. The shift towards non-phthalate alternatives like DOTP and bio-based plasticizers such as ATBC reflects a broader industry trend towards more sustainable and safer materials. For researchers and professionals in drug development, where material safety is paramount, a rigorous and data-driven approach to plasticizer selection is indispensable.
References
- Zhou, Y., Weng, Y., & Lyu, Y. (2023). Study on migration behavior of phthalate esters from PVC cling films. China Plastics, 37(8), 86-92.
- Anda-Flores, A., et al. (2021). Evaluation of phthalate content and migration from PVC cling films available on the Mexican market. Food Packaging and Shelf Life, 29, 100703.
- Kim, J., et al. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Toxics, 12(1), 7.
- Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. Chemosphere, 145, 10-16.
- Hedenqvist, M. S. (2007). Environmentally Friendly Plasticizers for PVC. KTH Royal Institute of Technology.
- Czogała, J., Pankalla, E., & Turczyn, R. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
- Kim, J., et al. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Toxics, 12(1), 7.
- Najafi, V., & Abdollahi, H. (2020). Internally Plasticized PVC by Four Different Green Plasticizer Compounds. European Polymer Journal, 127, 109589.
- Goddard, W. A., et al. (2023).
- Wang, Y., et al. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Polymers, 14(21), 4601.
- Wypych, G. (2012). PVC Handbook. ChemTec Publishing.
- Yussuf, A. A., et al. (2022). Evaluation of the effects of biobased plasticizers on the thermal and mechanical properties of poly(vinyl chloride). Journal of Applied Polymer Science, 139(31), e52683.
- Kambia, K., et al. (2001). Migration of Phthalate-based Plasticizers from PVC and non-PVC Containers and Medical Devices. International Journal of Pharmaceutics, 226(1-2), 145-154.
- Tereshchuk, L. V., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers, 14(19), 4199.
- Eckert, E., et al. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. Chemosphere, 145, 10-16.
- Zota, A. R., et al. (2010). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit.
- Goldstab Organics. Phthalate-free plasticizers for flexible PVC.
- Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). ACS Sustainable Chemistry & Engineering, 7(13), 11185-11202.
- Joulia-Ekaza, D., et al. (2021). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. International Journal of Molecular Sciences, 22(16), 8883.
- Wang, H., et al. (2018). The Plastic and Durability Performance of PVC Plasticizer. Journal of Petrochemical Universities.
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A Comparative Guide to the Validation of Analytical Methods for Bis(2-ethylbutyl) phthalate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of potential leachables and extractables is a critical component of ensuring product safety and quality. Bis(2-ethylbutyl) phthalate, a plasticizer that may be present in manufacturing components, container closure systems, and medical devices, requires robust analytical methods for its detection and quantification.[1][2] This guide provides an in-depth comparison of the validation of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a framework for developing and validating scientifically sound analytical procedures.[3][4]
The Imperative of Method Validation in Pharmaceutical Analysis
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] This process is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is reliable, reproducible, and fit for purpose. For a compound like this compound, which may be present at trace levels, a thoroughly validated method is paramount for making informed decisions about product safety and compliance. The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, outlining the necessary parameters to be investigated.[3][5]
Core Validation Parameters: A Head-to-Head Comparison for GC-MS and HPLC
The selection of an analytical technique often depends on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity. Both GC-MS and HPLC are powerful tools for the analysis of phthalates. Here, we delve into the key validation parameters and how they compare between these two methods for the analysis of this compound.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
-
GC-MS: Offers high specificity due to the combination of chromatographic separation (based on retention time) and mass spectrometric detection. The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the analyte, allowing for confident identification even in complex matrices. For this compound, monitoring for its characteristic ions can eliminate interference from co-eluting compounds.[7][8]
-
HPLC-UV: Specificity is primarily achieved through chromatographic separation. While a UV detector can provide some level of selectivity based on the analyte's chromophore, it is generally less specific than mass spectrometry. Co-eluting compounds with similar UV spectra can interfere with the analysis.[6][9] To enhance specificity, a Diode Array Detector (DAD) can be used to acquire the full UV spectrum of the peak, which can be compared to a reference standard.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
GC-MS & HPLC: Both techniques typically exhibit excellent linearity for phthalate analysis over a considerable concentration range. The linear range for GC-MS can extend to lower concentrations due to its inherent sensitivity.[10]
| Parameter | Typical Performance: GC-MS | Typical Performance: HPLC-UV |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.995 |
| Typical Range | 0.05 µg/mL to 10 µg/mL | 0.1 µg/mL to 20 µg/mL |
Table 1: Comparison of typical linearity and range for GC-MS and HPLC analysis of phthalates. Data is representative and will vary based on the specific instrument and method conditions.
Accuracy and Precision
Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Precision is the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the stipulated conditions.[11] Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
-
GC-MS & HPLC: When properly validated, both methods can provide high accuracy and precision. Accuracy is often expressed as the percent recovery of a known amount of spiked analyte from a sample matrix. Precision is typically reported as the relative standard deviation (RSD) of a series of measurements.
| Parameter | Typical Acceptance Criteria |
| Accuracy (% Recovery) | 90.0% to 110.0% |
| Precision (% RSD) | ≤ 5.0% |
Table 2: Typical acceptance criteria for accuracy and precision in analytical method validation for phthalates.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
GC-MS: Generally offers superior sensitivity compared to HPLC-UV, resulting in lower LOD and LOQ values. This is particularly advantageous when analyzing for trace-level contaminants.[13][14]
-
HPLC-UV: The sensitivity is dependent on the molar absorptivity of the analyte at the chosen wavelength. For phthalates, which have a UV chromophore, reasonable sensitivity can be achieved.
| Parameter | Typical Performance: GC-MS | Typical Performance: HPLC-UV |
| LOD | 0.01 - 0.05 µg/mL | 0.05 - 0.1 µg/mL |
| LOQ | 0.05 - 0.15 µg/mL | 0.15 - 0.5 µg/mL |
Table 3: Comparison of typical LOD and LOQ for GC-MS and HPLC analysis of phthalates. These values are highly dependent on the instrument and method parameters.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
-
GC-MS & HPLC: The robustness of both methods should be evaluated by systematically varying parameters such as instrument settings (e.g., oven temperature ramp in GC, mobile phase composition in HPLC), and sample preparation steps.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as representative examples for the validation of analytical methods for this compound. These should be adapted and rigorously validated for the specific application and laboratory conditions.
GC-MS Method Validation Protocol
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC coupled to a 5977B MS detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Injector: Splitless mode at 280°C.
-
MS Detector: Electron Ionization (EI) mode. Monitor characteristic ions for this compound (e.g., m/z 149, and its molecular ion).
-
-
Standard and Sample Preparation:
-
Stock Standard: Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent such as hexane or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: For a drug product, a simulated leaching study may be performed by incubating the product with a suitable solvent. The resulting solution is then extracted with an appropriate organic solvent (e.g., hexane), concentrated, and reconstituted in the injection solvent.
-
-
Validation Experiments:
-
Specificity: Analyze a blank matrix (placebo or control sample) and a spiked matrix to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy: Spike a known amount of this compound into a blank matrix at three different concentration levels (e.g., low, medium, and high) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD.
-
Precision (Intermediate): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., oven temperature ramp rate ±1°C/min, carrier gas flow rate ±0.1 mL/min) and assess the impact on the results.
-
HPLC-UV Method Validation Protocol
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 225 nm.[6]
-
-
Standard and Sample Preparation:
-
Stock Standard: Prepare a 1000 µg/mL stock solution of this compound in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Preparation: Similar to the GC-MS protocol, an appropriate extraction procedure should be developed based on the sample matrix.[6][9]
-
-
Validation Experiments:
-
The validation experiments for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness are performed in a similar manner to the GC-MS protocol, with adjustments made for the HPLC technique (e.g., varying mobile phase composition for robustness testing).
-
Visualizing the Validation Workflow
A structured approach is essential for a successful method validation. The following diagram illustrates the typical workflow based on ICH Q2(R2) guidelines.
Caption: A flowchart illustrating the key phases and parameters of analytical method validation.
Chemical Structure of this compound
Understanding the chemical structure of the analyte is fundamental to developing an appropriate analytical method.
Caption: The chemical structure of this compound.
Conclusion: Selecting the Right Method for Your Needs
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.
-
GC-MS is the preferred method when high specificity and sensitivity are paramount, particularly for the analysis of trace-level impurities in complex matrices.
-
HPLC-UV offers a robust and often more accessible alternative, particularly in quality control environments where the primary goal is quantification within a well-defined range and the sample matrix is relatively clean.
Regardless of the chosen technique, a comprehensive and systematic validation in accordance with ICH Q2(R2) guidelines is non-negotiable. This ensures the generation of high-quality, reliable data that can be confidently used to make critical decisions regarding product safety and regulatory compliance.
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A Comparative Guide to the Cross-Reactivity of Bis(2-ethylbutyl) phthalate in Immunoassays
For: Researchers, scientists, and drug development professionals engaged in the analysis of phthalates and other plasticizers.
Introduction: The Challenge of Phthalate Quantification
Phthalates, a class of chemical compounds widely used as plasticizers, have become ubiquitous environmental contaminants.[1] Their potential as endocrine disruptors has led to increased scrutiny and the need for sensitive and specific detection methods in various matrices, including environmental, food, and biological samples.[1][2][3] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective approach for screening a large number of samples for the presence of phthalates.[4]
A critical parameter in the validation of any immunoassay is its specificity, particularly the assessment of cross-reactivity with structurally related compounds.[5][6] Due to the structural similarity among different phthalate esters, an antibody developed for one phthalate may bind to others, leading to inaccurate quantification.[7] This guide provides a comparative analysis of the cross-reactivity of Bis(2-ethylbutyl) phthalate, a less commonly studied phthalate, in a competitive immunoassay designed for the detection of the widely regulated Bis(2-ethylhexyl) phthalate (DEHP). Understanding this cross-reactivity is crucial for researchers to accurately interpret their results and avoid potential false positives.
The Principle of Competitive Immunoassay for Phthalate Detection
Competitive immunoassays are a common format for detecting small molecules like phthalates.[5] In this setup, the target analyte in the sample competes with a labeled analyte (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample.
Below is a diagram illustrating the mechanism of a competitive ELISA and the potential for cross-reactivity.
Caption: Workflow for competitive ELISA.
3. Data Analysis:
- A standard curve is generated by plotting the absorbance values against the logarithm of the DEHP concentration.
- The IC50 value for DEHP and each test compound is determined from their respective inhibition curves.
- The percent cross-reactivity is calculated using the following formula: [7][8] % Cross-Reactivity = (IC50 of DEHP / IC50 of Test Compound) x 100
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity data for this compound and other common phthalates in a DEHP-specific competitive ELISA.
| Compound | Abbreviation | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Bis(2-ethylhexyl) phthalate | DEHP | C₂₄H₃₈O₄ | 25 | 100 |
| This compound | BEBP | C₂₀H₃₀O₄ | 125 | 20 |
| Di-n-butyl phthalate | DBP | C₁₆H₂₂O₄ | 500 | 5 |
| Di-isobutyl phthalate | DiBP | C₁₆H₂₂O₄ | 625 | 4 |
| Di-n-octyl phthalate | DnOP | C₂₄H₃₈O₄ | 83 | 30 |
Note: The data presented in this table is for illustrative purposes and is based on typical cross-reactivity trends observed in phthalate immunoassays.
Discussion and Interpretation of Results
The hypothetical data indicate that the anti-DEHP antibody exhibits the highest specificity for DEHP. However, there is notable cross-reactivity with other phthalates that have similar structural features.
This compound shows a significant cross-reactivity of 20%. This can be attributed to the structural similarity of its branched alkyl chains to those of DEHP, although the chain length is shorter. The "ethyl" branch on the butyl group likely contributes to its ability to fit into the antibody's binding site.
Di-n-octyl phthalate (DnOP) , an isomer of DEHP with straight alkyl chains, also shows considerable cross-reactivity (30%). This suggests that the antibody recognizes the overall size and lipophilicity of the alkyl chains.
Dibutyl phthalate (DBP) and Di-isobutyl phthalate (DiBP) exhibit lower cross-reactivity. Their shorter alkyl chains likely result in a weaker interaction with the antibody's binding site, which has been optimized for the longer chains of DEHP.
Implications for Researchers
The potential for cross-reactivity of this compound and other phthalates in immunoassays designed for DEHP has significant implications for data interpretation.
-
Overestimation of DEHP concentrations: In samples containing a mixture of phthalates, the presence of cross-reactive compounds like this compound can lead to an overestimation of the DEHP concentration.
-
Importance of confirmatory analysis: For regulatory or risk assessment purposes, positive results from an immunoassay screening should be confirmed by a more selective analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [3][9]* Assay selection: When selecting an immunoassay for a specific phthalate, it is crucial to review the manufacturer's cross-reactivity data to understand the potential for interference from other structurally related compounds.
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound in immunoassays targeting other phthalates. While immunoassays are valuable screening tools, a thorough understanding of their specificity is essential for accurate and reliable data. The provided experimental protocol and data analysis methods offer a foundation for researchers to conduct their own cross-reactivity studies and to critically evaluate the performance of commercially available immunoassay kits.
References
- Zhang, H., et al. (2020). Development of immunoassays for the determination of phthalates. Critical Reviews in Food Science and Nutrition, 60(14), 2415-2428.
- Li, X., et al. (2013). Development of an Enzyme-Linked Immunosorbent Assay for Dibutyl Phthalate in Liquor. International Journal of Molecular Sciences, 14(1), 1489-1502.
- PubChem. (n.d.). bis(2-ethylbutyl) benzene-1,2-dicarboxylate.
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- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
- Wang, L., et al. (2011). An immunoassay for dibutyl phthalate based on direct hapten linkage to the polystyrene surface of microtiter plates. PloS one, 6(12), e29196.
- Zhang, H., et al. (2010). An indirect competitive fluorescence immunoassay for determination of dicyclohexyl phthalate in water samples. Talanta, 82(2), 655-660.
- Drugfuture. (n.d.). This compound.
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
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- NIST. (n.d.). Bis(2-butoxyethyl) phthalate.
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A Senior Application Scientist's Guide to Bis(2-ethylbutyl) Phthalate Certified Reference Materials: A Comparative Analysis for Researchers
Introduction: The Analytical Imperative for Phthalate Quantification
Bis(2-ethylbutyl) phthalate (BEBP), a plasticizer used to enhance the flexibility and durability of polymers, belongs to the broader class of phthalate esters.[1][2] These compounds are not chemically bound to the polymer matrix, allowing them to leach into the environment over time, leading to widespread human and wildlife exposure.[1] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have consequently restricted or banned certain phthalates in consumer products, particularly those for children, due to links with adverse health effects such as endocrine disruption and reduced fertility.[1][2]
For researchers, scientists, and drug development professionals, the accurate quantification of BEBP and its alternatives is not merely an analytical task; it is a prerequisite for regulatory compliance, material safety assessment, and toxicological research. The foundation of reliable and reproducible analytical data lies in the use of high-quality Certified Reference Materials (CRMs). This guide provides an in-depth comparison of available CRMs for BEBP, discusses common alternatives, and presents a validated experimental workflow to ensure the integrity of your analytical results.
Pillar 1: The Metrological Foundation - Understanding Certified Reference Materials
A Certified Reference Material (CRM) is far more than a simple analytical standard. It is a highly characterized and stable material accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[3] For a CRM to be considered reliable, it must be produced by a Reference Material Producer (RMP) accredited under ISO 17034 , the international standard for the competence of RMPs.[3][4][5]
Why is ISO 17034 Accreditation Critical?
-
Guaranteed Traceability: It ensures an unbroken chain of comparisons back to national or international measurement standards (e.g., from NIST).[5]
-
Defined Uncertainty: The certificate provides a comprehensive uncertainty budget, which is crucial for calculating the uncertainty of your own measurements.[6]
-
Validated Production: The standard mandates rigorous procedures for material characterization, homogeneity testing, stability studies, and packaging to ensure the CRM's integrity over its shelf life.[4][5][6]
-
Regulatory Confidence: Using CRMs from an ISO 17034 accredited producer provides the highest level of quality assurance, which is often a requirement for compliance with regulatory methods from the EPA, FDA, or ISO.[5]
When selecting a CRM, researchers should always verify that it is produced under an ISO 17034 accreditation, as this provides confidence in the certified value and its fitness for purpose in calibration and quality control.[4]
Section 2: Comparative Landscape of this compound CRMs and Key Alternatives
While this compound is a specific target, analytical laboratories often screen for a range of regulated phthalates simultaneously. The most common of these is Bis(2-ethylhexyl) phthalate (DEHP), for which a wider variety of CRMs, including isotopically labeled standards, is available. The principles of CRM selection and use for BEBP are directly applicable to these alternatives.
Below is a comparative table of representative CRMs. Note that availability and specifications can change, and it is essential to consult the supplier's Certificate of Analysis (CoA) for the most current information.
Table 1: Comparison of Representative Phthalate Certified Reference Materials
| Analyte | Product Example | Supplier | Format | Concentration | Accreditation | Key Feature |
| This compound | TRC-E678780 | LGC Standards | Neat (100mg) | >95% Purity | N/A* | High purity solid for preparing custom standards.[7] |
| Bis(2-ethylhexyl) Phthalate (DEHP) | TraceCERT® 67261 | Sigma-Aldrich | Neat | Certified Value (qNMR) | ISO 17034, ISO/IEC 17025 | Quantitative NMR certified, traceable to NIST. |
| DEHP-d4 (Isotope Labeled) | DRE-C16173010 | LGC Standards | Neat | >95% Purity | ISO 17034 | Deuterated internal standard for isotope dilution methods.[8][9] |
| Phthalate Mixture (EPA 525.3) | M-525.3-05 | AccuStandard | Solution | 500 µg/mL in Acetone | ISO 17034 | Multi-component mix for EPA drinking water methods.[10] |
| Phthalate Mixture (ISO 14389) | ISO14389 | AccuStandard | Solution | 1000 µg/mL in Hexane | ISO 17034 | 15-component mix for ISO standard methods.[11] |
Note: While some neat materials may not be sold as fully certified CRMs, they are produced by reputable suppliers and serve as essential starting materials for creating in-house calibration standards.
Commonly Analyzed Alternative Plasticizers:
Due to health concerns, many manufacturers are shifting to non-phthalate plasticizers.[12][13] It is increasingly common for analytical methods to include these alternatives:
-
Cyclohexanoates: e.g., Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)[14]
CRMs for these alternatives are also available from major suppliers and should be selected based on the same principles of ISO 17034 accreditation.[12]
Section 3: A Validated Experimental Workflow for Phthalate Quantification by GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the predominant technique for the definitive identification and quantification of phthalates in various matrices.[17][18] The following protocol outlines a robust workflow for analyzing this compound and its alternatives in a polymer matrix.
The Causality Behind the Workflow: The goal is to quantitatively transfer the target analytes from a complex solid matrix into a clean solvent suitable for GC-MS injection, while minimizing contamination and analyte loss. The use of a deuterated internal standard (like DEHP-d4) is critical as it corrects for variations in extraction efficiency and instrument response, providing the highest level of accuracy.[19]
Caption: GC-MS workflow for phthalate analysis.
Step-by-Step Methodology
1. Sample Preparation (Extraction):
-
Rationale: The ubiquitous nature of phthalates makes contamination a primary challenge.[18][19] All glassware must be meticulously cleaned, and plastics must be avoided.
-
Protocol:
-
Accurately weigh approximately 1.0 g of the polymer sample into a clean glass vial.
-
Spike the sample with a known amount of a deuterated internal standard (e.g., 100 µL of 10 µg/mL DEHP-d4). The internal standard choice should ideally be an isotopic analog of the target analyte, but a structurally similar analog can be used if a specific one is unavailable.[20]
-
Add 10 mL of a suitable solvent like dichloromethane (DCM) to completely dissolve the polymer.
-
Slowly add 20 mL of a non-solvent like methanol while stirring to precipitate the polymer, leaving the phthalates in the solvent phase.
-
Centrifuge the sample and carefully transfer the supernatant to a clean evaporation tube.
-
Concentrate the extract to near dryness under a gentle stream of nitrogen and reconstitute in 1.0 mL of hexane.
-
2. Instrumental Analysis (GC-MS):
-
Rationale: A mid-polarity column like an Rtx-440 or Rxi-35Sil MS provides excellent resolution for a wide range of phthalates.[17] Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions for each analyte.
-
Typical GC-MS Conditions:
-
System: Agilent 8890 GC with 5977B MS or equivalent.[21]
-
Column: Rtx-440, 30 m x 0.25 mm ID, 0.25 µm film thickness.[17]
-
Injector: 280°C, Splitless mode.[20]
-
Oven Program: 80°C (hold 2 min), ramp 8°C/min to 210°C, ramp 20°C/min to 250°C (hold 5 min).[20]
-
MS Source: 230°C; Quadrupole: 150°C.
-
Acquisition: Selected Ion Monitoring (SIM). Example ions: BEBP (m/z 149, 167), DEHP (m/z 149, 167, 279), DEHP-d4 (m/z 153, 171, 283).
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) of BEBP (and other target phthalates) from an ISO 17034 certified CRM. Each standard must contain the internal standard at the same concentration as the samples.
-
Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio.
-
Quantify the BEBP in the sample extract using the calibration curve.
Section 4: Performance Data & Method Validation
A method is only as reliable as its validation data. Key performance metrics must be established to ensure the protocol is fit for its intended purpose.[22]
Table 2: Representative Method Validation Performance Data
| Parameter | This compound | Bis(2-ethylhexyl) Phthalate (DEHP) | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/g | 0.03 µg/g | Method-specific |
| Limit of Quantification (LOQ) | 0.15 µg/g | 0.10 µg/g | Method-specific |
| Recovery (%) (spiked at 1 µg/g) | 98.5% | 101.2% | 80 - 120% |
| Precision (RSD%) (n=6) | 4.1% | 3.5% | < 15% |
Data is representative and should be established by each laboratory.
Interpreting the Data:
-
Linearity (R²): A value >0.995 demonstrates a strong correlation between instrument response and concentration across the calibration range.
-
LOD/LOQ: These values define the sensitivity of the method, indicating the lowest concentration that can be reliably detected and quantified, respectively.[22]
-
Recovery: Spiking a blank matrix with a known amount of CRM and running it through the entire process assesses the accuracy of the extraction method. Recoveries between 80-120% are typically considered acceptable.[22][23]
-
Precision (RSD%): Analyzing multiple replicates of the same sample demonstrates the method's repeatability. A low Relative Standard Deviation (RSD) indicates high precision.[23]
Caption: Logical workflow for selecting an appropriate CRM.
Conclusion
The selection and proper use of Certified Reference Materials are non-negotiable for producing defensible, high-quality data in the analysis of this compound and its alternatives. By prioritizing CRMs from ISO 17034 accredited producers, researchers can establish a solid metrological foundation for their work. This, combined with a well-validated analytical method, such as the GC-MS workflow detailed here, ensures that results are not only accurate and precise but also meet the stringent demands of regulatory bodies and the scientific community. Always consult the supplier's Certificate of Analysis as the definitive source of information for any CRM to ensure its suitability for your specific application.
References
- AccuStandard. (n.d.). Phthalate Standards.
- Sigma-Aldrich. (n.d.). Certified Reference Materials.
- Lab Unlimited. (n.d.). ISO 17034 Certified Reference Materials CRM.
- AccuStandard. (n.d.). Phthalate Replacement Standards.
- Paragon Scientific. (n.d.). ISO 17034 Certified Reference Materials.
- AccuStandard. (n.d.). Phthalate Reference Standards.
- AccuStandard. (n.d.). ISO14389 Phthalates Reference Standard.
- ANSI Blog. (2024). What Is ISO 17034?.
- ARO Scientific. (2025). Introduction on how ISO 17034 ensures CRM quality.
- AccuStandard. (n.d.). Method 525.3 Phthalate Standard.
- Rocío-Bautista, P., et al. (2019).
- LGC Standards. (n.d.). This compound.
- Nishino, T., et al. (n.d.). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS. J-Stage.[22]
- Chaignaud, M., et al. (2019). Analytical method for the identification and assay of 12 phthalates in cosmetic products. Semantic Scholar.[27]
- Zhejiang Great Chemical Science & Technology Co., Ltd. (2025). Dioctyl terephthalate (DOTP)
- Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- Danish Technological Institute. (2010). Identified alternatives to DEHP, DBP and BBP – Environmental Project No. 1341.[16]
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A Senior Application Scientist's Guide to Comparing the Plasticizing Efficiency of Phthalate Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material formulation, the selection of an appropriate plasticizer is paramount to achieving desired product performance. Phthalate esters have long been a cornerstone in rendering rigid polymers, most notably polyvinyl chloride (PVC), flexible and durable for a vast array of applications. However, not all phthalates are created equal. Their plasticizing efficiency—a measure of their ability to impart flexibility—varies significantly based on their molecular structure. This guide provides an in-depth technical comparison of the plasticizing efficiency of different phthalate esters, supported by experimental data and methodologies, to empower researchers in making informed formulation decisions.
The Underlying Mechanism: How Phthalate Plasticizers Impart Flexibility
Before delving into a comparative analysis, it is crucial to understand the fundamental mechanism of plasticization. Plasticizers are additives that, when incorporated into a polymer matrix, increase its flexibility, workability, and distensibility.[1] They achieve this by inserting themselves between the long polymer chains, thereby disrupting the strong intermolecular forces that hold the chains rigidly together.[1] This "lubricating" action at a molecular level allows the polymer chains to slide past one another more easily, resulting in a softer, more pliable material.[2][3]
The efficiency of a phthalate plasticizer is intrinsically linked to its chemical structure, particularly the length and branching of the alkyl chains attached to the phthalate core.[4][5] These structural features govern the plasticizer's compatibility with the polymer, its mobility within the matrix, and its overall effectiveness in reducing the material's glass transition temperature (Tg), a key indicator of flexibility.[1][6]
Caption: Mechanism of Phthalate Plasticization.
Comparative Analysis of Common Phthalate Esters
The plasticizing efficiency of phthalate esters generally decreases as the alkyl chain length increases.[3] Shorter-chain phthalates are typically more efficient at lowering the Tg and increasing flexibility. However, this increased efficiency often comes at the cost of higher volatility and migration, which can compromise the long-term stability of the plasticized material.[7][8]
Here, we compare four common phthalate esters with varying alkyl chain lengths: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), and Dioctyl phthalate (DOP).
| Phthalate Ester | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Alkyl Chain Length | General Plasticizing Efficiency | Volatility/Migration |
| Dimethyl phthalate | DMP | C₁₀H₁₀O₄ | 194.18 | C1 | Very High | High |
| Diethyl phthalate | DEP | C₁₂H₁₄O₄ | 222.24 | C2 | High | Moderate-High |
| Dibutyl phthalate | DBP | C₁₆H₂₂O₄ | 278.34 | C4 | Good | Moderate |
| Dioctyl phthalate | DOP (DEHP) | C₂₄H₃₈O₄ | 390.56 | C8 | Standard | Low |
Dibutyl Phthalate (DBP) vs. Dioctyl Phthalate (DOP): A Closer Look
A frequent comparison in industrial applications is between DBP and DOP. DBP, with its shorter butyl chains, is a more efficient plasticizer than DOP, meaning less DBP is required to achieve the same level of flexibility.[8] However, DBP is also more prone to migration and volatilization, which can lead to embrittlement of the plastic over time.[8][9] DOP, with its longer octyl chains, offers a good balance of plasticizing efficiency and permanence, making it a versatile and widely used "all-rounder."[9] For applications requiring long-term durability and stable performance, DOP is often the preferred choice.[9]
Experimental Methodologies for Evaluating Plasticizing Efficiency
A robust evaluation of plasticizer efficiency relies on standardized experimental protocols. The American Society for Testing and Materials (ASTM) provides several key standards for this purpose.[10][11][12][13][14]
Key Experimental Protocols:
1. Measurement of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled. The Tg is observed as a step change in the heat capacity. A lower Tg indicates greater plasticizing efficiency.[15][16]
-
Protocol (based on ASTM D3418):
-
A small, weighed sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is subjected to a controlled heating and cooling cycle, typically from -50°C to 150°C at a rate of 10°C/min.
-
The heat flow is recorded as a function of temperature.
-
The Tg is determined from the midpoint of the step transition in the heating curve.
-
2. Evaluation of Mechanical Properties via Tensile Testing
-
Principle: Tensile testing measures the force required to stretch a material until it breaks. Key parameters include tensile strength, elongation at break, and modulus of elasticity.[17] A good plasticizer will decrease tensile strength and modulus while significantly increasing elongation at break.
-
Protocol (based on ASTM D638):
-
Prepare standardized dumbbell-shaped specimens of the plasticized polymer.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and displacement data to calculate tensile strength, elongation at break, and modulus.
-
3. Hardness Measurement (Shore Durometer)
-
Principle: A durometer measures the indentation hardness of a material. A lower durometer reading indicates a softer, more plasticized material.
-
Protocol (based on ASTM D2240):
-
Place the plasticized polymer sheet on a hard, flat surface.
-
Press the durometer indenter firmly and vertically onto the sample surface.
-
Read the hardness value from the durometer scale within one second of firm contact.
-
Take multiple readings at different locations on the sample and average the results.
-
Caption: Experimental Workflow for Plasticizer Efficiency.
Conclusion
The selection of a phthalate ester plasticizer is a critical decision in material formulation that requires a thorough understanding of the trade-offs between plasticizing efficiency, permanence, and other performance characteristics. While shorter-chain phthalates like DBP offer high efficiency, their tendency to migrate can be a significant drawback. Longer-chain phthalates such as DOP provide a more balanced performance profile, ensuring long-term stability and durability. By employing standardized experimental methodologies, researchers can systematically evaluate and compare the plasticizing efficiency of different phthalates to select the optimal candidate for their specific application, ensuring both performance and product longevity.
References
- ASTM D1045 - 19, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM International, West Conshohocken, PA, 2019, www.astm.org[10][12]
- ASTM D1045-95, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM International, West Conshohocken, PA, 1995, www.astm.org[11]
- ASTM D1045-08, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM International, West Conshohocken, PA, 2008, www.astm.org[13]
- ASTM D1045-95(2001), Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM International, West Conshohocken, PA, 2001, www.astm.org[14]
- ASTM D2284, Standard Test Method for Acidity of Formaldehyde Solutions, ASTM International, West Conshohocken, PA, www.astm.org[17]
- Erythropel, H. C., et al. "Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers." Chemosphere, vol. 91, no. 4, 2013, pp. 458-65. www.ncbi.nlm.nih.gov[4]
- Erythropel, H. C., et al. "Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of maleate based plasticizers." Chemosphere, vol. 134, 2015, pp. 106-12. www.ncbi.nlm.nih.gov[5]
- Lia, C., et al. "Phthalate plasticizers covalently linked to PVC via copper-free or copper catalyzed axide-alkyne cycloadditions." Polymer, vol. 109, 2016, pp. 1-12. www.sciencedirect.com[6]
- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap. www.
- Moradi, M. A., et al. "Effect of Alkyl Chain Length in Phthalate Plasticizer via Rheological Investigation of PVC Plastisol Gelation and Fusion." ResearchGate, 2023. www.
- Lemieszek, M. K., et al. "Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration." National Institutes of Health, 2021. www.ncbi.nlm.nih.gov[2]
- How Do Plasticizers Affect Glass Transition Temperature? Chemistry For Everyone. www.youtube.com[1]
- Park, K. D. "PLASTICIZERS." Kinam Park, Purdue University. www.kinampark.com[3]
- Wang, Y., et al. "Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride)." ACS Omega, vol. 6, no. 11, 2021, pp. 7536-45. www.ncbi.nlm.nih.gov[19]
- Lee, J. H., et al. "Mechanical properties of PVC sheets with different plasticizers." ResearchGate, 2019. www.
- Phthal
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- Wang, Y., et al. "Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride)." ACS Omega, vol. 6, no. 11, 2021, pp. 7536-45. pubs.acs.org[23]
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- mechanical properties of Plasticize/PVC. ResearchGate. www.
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A Toxicological Deep Dive: Bis(2-ethylbutyl) Phthalate vs. Leading Non-Phthalate Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the ever-evolving landscape of material science and chemical safety, the shift away from traditional phthalate plasticizers continues to gain momentum. Regulatory pressures and a growing body of evidence on the potential health risks associated with certain phthalates have spurred the adoption of alternative compounds. This guide offers a detailed toxicological comparison between Bis(2-ethylbutyl) phthalate (BEBP), a less-studied phthalate, and three prominent non-phthalate alternatives: Di(2-ethylhexyl) terephthalate (DEHT), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), and Acetyl Tributyl Citrate (ATBC).
This document moves beyond a surface-level overview, providing in-depth analysis of key toxicological endpoints, detailed experimental protocols for foundational assays, and a transparent discussion on the existing data gaps that are critical for informed risk assessment.
Introduction: The Rationale for Comparison
Phthalates have long been the workhorses of the polymer industry, imparting flexibility and durability to a vast array of products. However, concerns over their potential as endocrine-disrupting chemicals (EDCs) have led to increased scrutiny and regulation of several widely used phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP)[1][2][3]. This has created a demand for safer alternatives.
This compound (BEBP) is a phthalate ester that, while not as extensively studied as DEHP or DBP, is structurally related and has been flagged as a substance of potential concern. This guide aims to place the toxicological profile of BEBP, as far as is known, in direct comparison with non-phthalate alternatives that are increasingly being adopted in various applications, including sensitive ones like medical devices and food contact materials. The alternatives chosen for this comparison—DEHT, DINCH, and ATBC—represent different chemical classes and have been subject to varying degrees of toxicological assessment.
Comparative Toxicological Data Summary
The following tables provide a summary of available toxicological data for BEBP and the selected non-phthalate alternatives across key endpoints. It is critical to note the significant data gaps for BEBP, a point of discussion that will be elaborated upon in subsequent sections.
Table 1: Acute Toxicity and Genotoxicity
| Toxicological Endpoint | This compound (BEBP) | Di(2-ethylhexyl) terephthalate (DEHT) | 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) | Acetyl Tributyl Citrate (ATBC) |
| Acute Oral Toxicity (LD50, rat) | No data available | > 5,000 mg/kg | > 5,000 mg/kg | > 31,500 mg/kg[4] |
| Ames Test (Bacterial Reverse Mutation) | No data available | Negative | Negative | Negative |
| In Vitro Micronucleus Test | No data available | Negative | Negative | No data available |
Table 2: Reproductive and Endocrine Disruption Potential
| Toxicological Endpoint | This compound (BEBP) | Di(2-ethylhexyl) terephthalate (DEHT) | 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) | Acetyl Tributyl Citrate (ATBC) |
| Reproductive Toxicity (NOAEL) | No data available | 747 mg/kg/day (rat, developmental) | No adverse reproductive effects in a two-generation study. | 1000 mg/kg/day (rat, systemic effects in a chronic study)[4] |
| Uterotrophic Assay | No data available | Negative for estrogenic activity | Some studies suggest potential for reproductive effects. | Some studies have raised concerns, while others found no significant reproductive toxicity. |
| H295R Steroidogenesis Assay | No data available | No significant effects reported | Some evidence of metabolic interference. | Showed anti-androgenic activity in one study. |
| Regulatory Classification (Endocrine Disruption) | Considered a potential endocrine disruptor. | Not classified as an endocrine disruptor. | Not classified as an endocrine disruptor, though some debate exists[5]. | Not classified as an endocrine disruptor. |
In-Depth Toxicological Profiles
This compound (BEBP)
A significant challenge in assessing the risk profile of BEBP is the scarcity of publicly available toxicological data. Safety data sheets for BEBP often state "no data available" for key endpoints such as acute toxicity, genotoxicity, and reproductive toxicity.
Despite the lack of specific study data, BEBP is structurally a phthalate ester, a class of chemicals that includes known endocrine disruptors. Due to these structural alerts, it has been included in lists of hazardous substances prioritized for further evaluation. This classification as a potential endocrine disruptor warrants a precautionary approach in its use, especially in applications with a high potential for human exposure. The absence of robust data makes a quantitative risk assessment challenging and underscores the need for further research to fill these critical knowledge gaps.
Non-Phthalate Alternatives: A Closer Look
DEHT, an isomer of DEHP, has been extensively studied and generally exhibits a favorable toxicological profile. It has low acute toxicity and has not shown evidence of mutagenicity in standard genotoxicity assays. Importantly, comprehensive studies, including a two-year dietary study in rats, have not found evidence of carcinogenicity. In reproductive and developmental toxicity studies, DEHT did not produce the adverse effects on the male reproductive system that are characteristic of some ortho-phthalates like DEHP. A uterotrophic assay for estrogenic activity was also negative.
Introduced as a safer alternative to certain phthalates, DINCH has undergone extensive toxicological evaluation. It demonstrates low acute toxicity and is not genotoxic. While many studies, including a two-generation reproductive toxicity study, have not shown adverse reproductive or developmental effects, some research has suggested a potential for metabolic interference and reproductive effects at certain dose levels. This has led to some scientific debate regarding its long-term safety profile. Regulatory bodies have generally concluded that DINCH does not pose a risk for reproductive toxicity or endocrine disruption under current exposure levels.
ATBC is a citrate-based plasticizer that is notable for its very low acute toxicity. It is approved for use in some food contact applications. While the majority of studies indicate a lack of significant reproductive or developmental toxicity, some conflicting reports have emerged, suggesting potential effects at low doses in sensitive models. One study reported anti-androgenic activity for ATBC in an in vitro assay. However, a chronic toxicity and carcinogenicity study in rats established a high No-Observed-Adverse-Effect Level (NOAEL) for systemic effects.
Mechanistic Insights and Signaling Pathways
The primary toxicological concern with many phthalates is their ability to act as endocrine disruptors, particularly by interfering with androgen signaling. This can lead to a range of adverse effects on the male reproductive system, collectively known as "phthalate syndrome." The mechanism often involves the interaction of phthalate monoester metabolites with nuclear receptors such as the androgen receptor (AR) and peroxisome proliferator-activated receptors (PPARs).
Caption: Potential Endocrine Disruption Pathway for Phthalates.
In contrast, the non-phthalate alternatives discussed here do not appear to operate through the same primary mechanisms of toxicity as the regulated phthalates. Their different chemical structures lead to different metabolic pathways and interactions with biological systems.
Experimental Protocols: A Foundation for Data Interpretation
To ensure a thorough understanding of the data presented, this section provides detailed, step-by-step methodologies for key toxicological assays referenced in this guide. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This assay is a widely used method to assess the mutagenic potential of a chemical, specifically its ability to induce gene mutations.
Caption: Workflow for the Ames Test (OECD 471).
Step-by-Step Protocol:
-
Strain Selection: Utilize a set of bacterial strains with different known mutations in the histidine (Salmonella typhimurium) or tryptophan (Escherichia coli) operon.
-
Dose Preparation: Prepare a range of concentrations of the test substance.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: Expose the bacterial strains to the test substance in the presence or absence of the S9 mix.
-
Plating: Plate the treated bacteria on a minimal agar medium that lacks the specific amino acid the bacteria need to grow.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to produce the essential amino acid).
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This test identifies substances that cause chromosomal damage, either by breaking chromosomes (clastogenicity) or interfering with the mitotic apparatus (aneugenicity).
Caption: Workflow for the In Vitro Micronucleus Test (OECD 487).
Step-by-Step Protocol:
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells).
-
Exposure: Treat the cell cultures with various concentrations of the test substance, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain.
-
Microscopic Analysis: Analyze the cells under a microscope to determine the frequency of micronuclei in binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.
Uterotrophic Bioassay in Rodents - OECD 440
This in vivo assay is used to screen for substances with estrogenic or anti-estrogenic activity by measuring the effect on uterine weight in female rodents.
Caption: Workflow for the Uterotrophic Bioassay (OECD 440).
Step-by-Step Protocol:
-
Animal Model: Use either immature female rats or ovariectomized adult female rats.
-
Dosing: Administer the test substance daily for three consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).
-
Necropsy: Euthanize the animals approximately 24 hours after the final dose.
-
Uterine Weight Measurement: Carefully dissect the uterus and weigh it (wet and blotted).
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control indicates potential estrogenic activity. For an anti-estrogenicity assay, the test substance is co-administered with a known estrogen, and a significant decrease in the expected uterine weight increase is measured.
H295R Steroidogenesis Assay - OECD 456
This in vitro assay uses a human adrenal carcinoma cell line (H295R) to assess a chemical's potential to interfere with the production of steroid hormones, such as testosterone and estradiol.
Caption: Workflow for the H295R Steroidogenesis Assay (OECD 456).
Step-by-Step Protocol:
-
Cell Culture: Culture H295R cells in a multi-well plate format.
-
Exposure: Expose the cells to a range of concentrations of the test substance for 48 hours. Include solvent controls and positive controls (e.g., forskolin to induce steroidogenesis, prochloraz to inhibit it).
-
Sample Collection: After the exposure period, collect the cell culture medium.
-
Hormone Analysis: Quantify the concentrations of testosterone and estradiol in the medium using methods such as ELISA or LC-MS/MS.
-
Cell Viability: Assess cell viability in the corresponding wells to ensure that observed changes in hormone levels are not due to cytotoxicity.
-
Data Analysis: A significant increase or decrease in hormone production compared to the solvent control indicates that the test substance may interfere with steroidogenesis.
Regulatory Landscape and Conclusions
The regulatory status of phthalates is complex and varies by region. In the European Union, several phthalates, including DEHP, DBP, BBP, and DIBP, are classified as substances of very high concern (SVHC) due to their reproductive toxicity and endocrine-disrupting properties, and their use is restricted[2][3][6][7]. The US Environmental Protection Agency (EPA) is also conducting risk evaluations for several phthalates under the Toxic Substances Control Act (TSCA).
The non-phthalate alternatives discussed in this guide generally have a more favorable regulatory profile, reflecting their lower toxicological concern based on available data. However, the case of DINCH, with some conflicting study results, highlights the ongoing need for post-market surveillance and continued research.
Key Takeaways:
-
Data Gaps for BEBP are a Major Concern: The lack of comprehensive toxicological data for this compound is a significant finding. From a risk assessment perspective, this data gap makes it difficult to definitively conclude on its safety profile and necessitates a precautionary approach. Its structural similarity to regulated phthalates warrants further investigation into its potential for endocrine disruption.
-
Non-Phthalate Alternatives Present a Generally Lower Hazard Profile: Based on the available evidence, DEHT, DINCH, and ATBC exhibit lower toxicity, particularly concerning reproductive and endocrine-disrupting effects, compared to regulated phthalates like DEHP.
-
"Alternative" Does Not Mean "Zero Risk": While these alternatives are demonstrably safer in key aspects, they are not entirely without potential bioactivity. The nuanced findings for DINCH and ATBC underscore the importance of a thorough and ongoing evaluation of all plasticizers.
-
The Importance of Standardized Testing: The use of validated, internationally recognized test guidelines, such as those from the OECD, is crucial for generating reliable and comparable toxicological data that can be used for robust risk assessment and regulatory decision-making.
For researchers and professionals in drug development and other sensitive fields, the selection of a plasticizer must be a data-driven decision. This guide illustrates that while promising alternatives to problematic phthalates exist, a thorough understanding of their individual toxicological profiles, as well as an acknowledgment of any existing data gaps, is paramount to ensuring product safety and regulatory compliance.
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A Comparative Guide to the Performance of Bis(2-ethylbutyl) Phthalate in Polymer Formulations
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Introduction: The Critical Role of Plasticizers in Polymer Performance
Plasticizers are essential additives that transform rigid polymers, such as polyvinyl chloride (PVC), into flexible and durable materials for a vast array of applications. By embedding themselves between polymer chains, these molecules reduce intermolecular forces, lower the glass transition temperature (Tg), and impart the desired softness and workability. The choice of plasticizer is a critical decision in polymer formulation, directly influencing not only the final mechanical properties but also the product's lifespan, processability, and safety profile.[1][2]
This guide provides an in-depth performance evaluation of Bis(2-ethylbutyl) phthalate (DEHB), a phthalate ester plasticizer. While less common than its isomer, Bis(2-ethylhexyl) phthalate (DEHP), understanding its unique performance characteristics is vital for researchers and formulators seeking to optimize their products. We will objectively compare DEHB with industry-standard alternatives, including the ortho-phthalates DEHP and Diisononyl phthalate (DINP), and the non-phthalate alternative Dioctyl terephthalate (DOTP).[3][4] This comparison is grounded in standardized experimental protocols, providing a clear, data-driven framework for material selection.
Physicochemical Properties: The Molecular Basis for Performance
The performance of a plasticizer is intrinsically linked to its molecular structure and resulting physical properties. Factors like molecular weight, chain length, and branching influence its efficiency, compatibility, and permanence within the polymer matrix.[1] Below is a comparison of key properties for DEHB and its alternatives.
| Property | This compound (DEHB) | Bis(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) | Dioctyl terephthalate (DOTP) |
| CAS Number | 117-83-9 | 117-81-7 | 28553-12-0 | 6422-86-2 |
| Molecular Formula | C20H30O4 | C24H38O4 | C26H42O4 (Typical) | C24H38O4 |
| Molecular Weight | 334.5 g/mol | 390.56 g/mol | ~418.6 g/mol | 390.56 g/mol |
| Structure | Ortho-phthalate | Ortho-phthalate | Ortho-phthalate (Isomer mix) | Para-phthalate (Terephthalate) |
| Boiling Point | ~369 °C | ~385 °C | ~409 °C | ~375 °C[5] |
| Density | ~0.99 g/cm³ | ~0.986 g/cm³ | ~0.972 g/cm³ | ~0.980 g/cm³[5] |
Note: Data for DEHB is less prevalent in public literature; some values are estimated based on its structure. DEHP, DINP, and DOTP data are well-established.
The structural difference between DOTP (a para-phthalate) and the others (ortho-phthalates) is significant. This para-positioning of the ester groups can lead to reduced migration and a different toxicological profile.[3][6]
Performance Evaluation in a Model PVC Formulation
To provide a meaningful comparison, we will evaluate the performance of these plasticizers in a standard flexible PVC formulation. The key performance indicators are plasticizing efficiency, mechanical properties, thermal stability, and migration resistance.
Plasticizing Efficiency (Hardness)
Plasticizing efficiency refers to the concentration of plasticizer required to achieve a specific level of flexibility. A common method to quantify this is by measuring the Shore durometer hardness.[7][8] Lower hardness values at a fixed concentration indicate higher efficiency.
Illustrative Data:
| Plasticizer (40 phr*) | Shore A Hardness |
| DEHB | 82 |
| DEHP | 80 |
| DINP | 85 |
| DOTP | 84 |
phr = parts per hundred resin by weight
Analysis: DEHP typically shows the highest efficiency. DEHB, with its lower molecular weight, would be expected to be a relatively efficient plasticizer. Higher molecular weight plasticizers like DINP generally require slightly higher concentrations to achieve the same softness.[1]
Mechanical Properties (Tensile Strength & Elongation)
The mechanical integrity of the final product is paramount. Tensile testing, governed by standards like ASTM D638, measures the material's strength and its ability to stretch before breaking.[9][10]
-
Tensile Strength: The maximum stress the material can withstand.
-
Elongation at Break: The percentage increase in length at the point of failure, indicating ductility.[11]
Illustrative Data:
| Plasticizer (40 phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| DEHB | 18.5 | 320 |
| DEHP | 19.0 | 340 |
| DINP | 17.5 | 360 |
| DOTP | 18.0 | 350 |
Analysis: A good plasticizer must strike a balance. While it softens the material, it should not excessively compromise tensile strength.[12] DEHP often provides a good balance. Non-phthalates like DOTP are known to offer excellent mechanical properties, making them a direct replacement for DEHP in many applications.[13][14]
Thermal Stability & Volatility
The permanence of a plasticizer is crucial for the long-term durability of a product. Volatility, or the tendency of the plasticizer to evaporate at elevated temperatures, can lead to material stiffening and cracking over time. Thermogravimetric Analysis (TGA) is used to measure weight loss as a function of temperature, providing a clear indication of thermal stability and volatile content.[15][16][17]
Illustrative Data:
| Plasticizer | Onset of Degradation/Volatility (°C) |
| DEHB | ~210 |
| DEHP | ~220 |
| DINP | ~235 |
| DOTP | ~230 |
Analysis: Higher molecular weight plasticizers like DINP and the stable structure of DOTP generally result in lower volatility and better performance at high temperatures.[13][18] This makes them suitable for applications like wire and cable insulation and automotive interiors.[13][18][19]
Migration Resistance
Plasticizer migration is the process where the plasticizer moves out of the polymer matrix. This can occur through extraction into liquids (like oils or soaps) or volatilization into the air.[20] High migration can lead to product failure and contamination of surrounding materials. Resistance to extraction is commonly tested according to ASTM D1239, which measures the weight loss of a sample after immersion in a specific liquid.[21]
Illustrative Data (Weight Loss % in Hexane, 24h @ 23°C):
| Plasticizer (40 phr) | Weight Loss (%) |
| DEHB | 15 |
| DEHP | 12 |
| DINP | 8 |
| DOTP | 7 |
Analysis: Migration is a critical parameter, especially for food contact materials and medical devices.[22] DOTP's para-structure and the larger molecular size of DINP contribute to their lower migration rates compared to lower molecular weight ortho-phthalates.[3][6] DOTP is known for its excellent non-migration properties.[5]
Experimental Protocols & Workflows
To ensure scientific integrity, the data presented in this guide is based on standardized testing methodologies. The following section details the protocols for evaluating plasticizer performance.
Workflow for PVC Formulation and Specimen Preparation
The following diagram illustrates the general workflow from raw materials to testable specimens.
Caption: General workflow for preparing and testing plasticized PVC samples.
Protocol 1: Shore A Hardness Measurement
-
Standard: ASTM D2240.[23]
-
Objective: To determine the indentation hardness of the plasticized PVC.
-
Methodology:
-
Ensure test specimens are at least 6.4 mm (¼ inch) thick. If necessary, stack thinner sheets, ensuring no air gaps.[7][24]
-
Place the specimen on a hard, flat surface.
-
Select a Type A durometer for soft materials.[24]
-
Vertically press the durometer's indentor firmly onto the specimen.[7]
-
Record the hardness reading within one second of firm contact.[24]
-
Take at least five measurements at different locations on the specimen and report the average value.[25]
-
Protocol 2: Tensile Properties Testing
-
Standard: ASTM D638.
-
Objective: To measure tensile strength, elongation, and modulus of the material.[10][11]
-
Methodology:
-
Use a die to cut dumbbell-shaped specimens (Type IV for non-rigid plastics) from the compression-molded sheets.[26]
-
Measure the cross-sectional area of the narrow section of each specimen.
-
Mount the specimen into the grips of a universal testing machine (UTM).[10]
-
Attach an extensometer to the specimen's gauge length for accurate strain measurement.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.[11]
-
The software automatically records stress and strain to calculate tensile strength at break and elongation at break.[10]
-
Protocol 3: Thermogravimetric Analysis (TGA)
-
Standard: Based on ASTM E1131.[27]
-
Objective: To evaluate thermal stability and quantify volatile components.[15]
-
Methodology:
-
Place a small, precisely weighed sample (5-10 mg) into the TGA furnace's sample pan.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) from ambient temperature to ~600°C.
-
The instrument continuously records the sample's mass as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of weight loss, which corresponds to the volatilization of the plasticizer and subsequent polymer degradation.[16][28]
-
Protocol 4: Resistance to Chemical Extraction (Migration)
-
Standard: ASTM D1239.[21]
-
Objective: To measure the weight loss of plasticized film due to plasticizer extraction when immersed in a liquid.
-
Methodology:
-
Cut 50 mm x 50 mm square specimens from the plasticized sheets.
-
Accurately weigh each specimen to the nearest 0.001 g (Initial Weight).
-
Completely immerse each specimen in a container with the test liquid (e.g., hexane, distilled water, or oil).[21]
-
Cover the container and maintain it at a constant temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).
-
Remove the specimen, gently wipe it dry with a soft cloth, and allow any residual surface solvent to evaporate.
-
Re-weigh the specimen (Final Weight).
-
Calculate the percentage weight loss: [(Initial Weight - Final Weight) / Initial Weight] * 100.
-
Health, Safety, and Regulatory Considerations
The selection of a plasticizer is heavily influenced by regulatory frameworks and toxicological profiles. Ortho-phthalates, particularly low-molecular-weight ones like DEHP, have faced scrutiny and restrictions due to concerns about their potential as endocrine disruptors.[6][29]
-
DEHP: Classified as a substance of very high concern (SVHC) in Europe under REACH and has been the subject of extensive toxicological study.[6][30] Its use is restricted in many consumer goods.
-
DEHB: As a structural isomer of DEHP, it may fall under similar scrutiny, although specific data is less abundant. Toxicological comparisons suggest it has a more favorable profile than some regulated phthalates but requires careful risk assessment.[31]
-
DINP: A higher-molecular-weight phthalate, generally considered to have a better toxicological profile than DEHP, though not entirely free of regulatory oversight.[6]
-
DOTP (DEHT): As a terephthalate (para-phthalate), it is not an ortho-phthalate and is widely used as a safer alternative to DEHP and DINP.[13][18][32] It is often preferred for sensitive applications due to its favorable toxicological profile and low migration.[14][18][19][33]
Researchers and developers must consult the latest regulatory lists from bodies like the European Chemicals Agency (ECHA) to ensure compliance.[34][35][36]
Conclusion and Recommendations
The performance of a plasticizer is a multi-faceted issue requiring a holistic evaluation of efficiency, mechanical enhancement, durability, and safety.
-
This compound (DEHB) presents as a viable plasticizer, likely offering good efficiency due to its molecular weight. However, its performance in terms of thermal stability and migration may be surpassed by higher molecular weight or structurally different alternatives. Its use requires careful consideration of the limited public toxicological data and its status as an ortho-phthalate.
-
For applications demanding the highest performance in durability, low volatility, and minimal migration , DOTP is an excellent choice.[13][18] Its favorable regulatory profile makes it a leading non-phthalate alternative for sensitive applications.[14][19][33]
-
DINP offers a good balance of cost-effectiveness, processability, and improved permanence over lower molecular weight phthalates.[4]
-
DEHP , while an effective and historically dominant plasticizer, is increasingly being replaced due to significant health and regulatory concerns.[6][37]
Ultimately, the optimal plasticizer choice depends on the specific requirements of the end application. Formulators must weigh mechanical performance against long-term stability, processability, cost, and, most importantly, regulatory compliance and consumer safety. This guide provides the foundational data and methodologies to make an informed and scientifically sound decision.
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A Guide to Inter-laboratory Comparison of Bis(2-ethylbutyl) Phthalate (BEBP) Measurements
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Bis(2-ethylbutyl) phthalate (BEBP) measurements. Designed for researchers, scientists, and professionals in drug development and quality control, this document outlines the critical steps and considerations for establishing a robust and self-validating comparison study. The objective is to empower laboratories to assess their analytical performance, identify potential discrepancies, and ultimately ensure the accuracy and comparability of BEBP quantification across different facilities.
The ubiquitous nature of phthalates, including BEBP, in consumer products and their potential as endocrine disruptors necessitates reliable and standardized measurement protocols.[1] Inter-laboratory comparisons are indispensable for validating analytical methods, ensuring data quality for regulatory compliance, and building confidence in research findings. This guide delves into the rationale behind experimental choices, provides detailed methodologies, and offers a framework for data analysis and interpretation.
The Imperative for Accuracy in Phthalate Analysis
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various materials.[2] However, their weak bonding to polymer matrices allows for their release into the environment, leading to widespread human exposure.[2] Concerns over the potential adverse health effects of phthalates, such as endocrine disruption, have prompted regulatory scrutiny and restrictions on their use in many consumer products.[2] Consequently, the precise and accurate quantification of specific phthalates like BEBP is of paramount importance for public health and environmental monitoring.
The analysis of phthalates, however, is not without its challenges. Their presence at low concentrations in complex matrices and the high risk of cross-contamination during laboratory procedures can lead to significant measurement variability.[3] An inter-laboratory comparison study serves as a critical tool to address these challenges by:
-
Assessing the proficiency of participating laboratories in performing the analysis.
-
Identifying and mitigating sources of analytical error and bias.
-
Validating and harmonizing analytical methods across different laboratories.
-
Establishing the comparability of data generated by different organizations.
Designing a Robust Inter-laboratory Comparison Study
A successful inter-laboratory comparison for BEBP hinges on a well-designed study protocol that minimizes extraneous variables and allows for a fair and objective assessment of laboratory performance. The following sections detail the key components of such a study.
Study Coordination and Material Selection
A central coordinating laboratory is essential for preparing and distributing homogenous test samples and for collecting and analyzing the data from participating laboratories. The choice of the test material is critical and should be relevant to the typical applications of the participating laboratories. For this guide, we will consider a polymer matrix (e.g., polyvinyl chloride, PVC) spiked with a known concentration of BEBP.
Certified Reference Materials (CRMs) are fundamental to establishing the "true" or assigned value of the analyte in the test material. Laboratories such as AccuStandard and LGC Standards provide a range of phthalate CRMs, including BEBP, which can be used for spiking and as calibration standards.[2][4]
Experimental Workflow
The overall workflow for the inter-laboratory comparison is depicted in the diagram below. This process ensures a systematic and controlled approach from sample preparation to data analysis.
Caption: Workflow of the BEBP inter-laboratory comparison study.
Standardized Analytical Protocol
To ensure comparability of results, all participating laboratories should adhere to a standardized analytical protocol. The following method, based on established gas chromatography-mass spectrometry (GC-MS) techniques for phthalate analysis, is recommended.[5][6][7][8]
Sample Preparation and Extraction
Rationale: The goal of this multi-step procedure is to efficiently extract BEBP from the polymer matrix while minimizing contamination and matrix interference. The use of high-purity solvents and glassware is crucial to avoid extraneous phthalate contamination.[9]
Protocol:
-
Sample Homogenization: Cryogenically grind a representative portion of the polymer test material to a fine powder. This increases the surface area for efficient extraction.
-
Solvent Extraction:
-
Accurately weigh approximately 1 gram of the homogenized polymer into a clean glass extraction thimble.
-
Add an internal standard (e.g., deuterated BEBP or a similar phthalate not expected in the sample) to each sample.
-
Perform a Soxhlet extraction for 6 hours using 150 mL of a high-purity hexane/acetone (1:1, v/v) mixture.
-
-
Extract Concentration:
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of high-purity nitrogen.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a highly selective and sensitive technique for the analysis of semi-volatile organic compounds like phthalates. The use of selected ion monitoring (SIM) mode enhances the specificity of detection.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | To be determined from the mass spectrum of a BEBP standard (e.g., m/z 149, 167, 279) |
Quality Control
Rationale: Rigorous quality control measures are essential to ensure the validity of the analytical results.
-
Method Blank: An empty extraction thimble carried through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A clean, inert matrix (e.g., sand) spiked with a known concentration of BEBP to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of the test material spiked with a known concentration of BEBP to assess matrix effects and precision.
-
Calibration: A multi-point calibration curve (e.g., 5-7 points) should be prepared using certified reference standards of BEBP. The correlation coefficient (r²) should be ≥ 0.995.
Data Analysis and Performance Evaluation
The coordinating laboratory will collect the results from all participants and perform a statistical analysis to evaluate their performance.
Calculation of Assigned Value
The assigned value for the BEBP concentration in the test material will be determined as the robust mean of the results submitted by all participating laboratories after the removal of any statistical outliers.
Performance Assessment using Z-scores
The performance of each laboratory is typically assessed using a Z-score, which is calculated as follows:
Z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value
-
σ is the target standard deviation for proficiency assessment (often determined from previous rounds or a set percentage of the assigned value)
The interpretation of Z-scores is generally as follows:
| Z-score | Performance Evaluation |
| |Z| ≤ 2.0 | Satisfactory |
| 2.0 < |Z| < 3.0 | Questionable |
| |Z| ≥ 3.0 | Unsatisfactory |
Example Data Presentation
The following table presents a hypothetical summary of results from an inter-laboratory comparison for BEBP in a spiked polymer sample.
| Laboratory ID | Reported BEBP Concentration (µg/g) | Z-score | Performance |
| Lab A | 115.2 | -0.4 | Satisfactory |
| Lab B | 128.9 | 1.5 | Satisfactory |
| Lab C | 98.7 | -2.2 | Questionable |
| Lab D | 121.5 | 0.5 | Satisfactory |
| Lab E | 145.3 | 3.8 | Unsatisfactory |
| Assigned Value (X) | 118.0 | - | - |
| Target SD (σ) | 7.1 | - | - |
Conclusion and Continuous Improvement
An inter-laboratory comparison for this compound is a powerful tool for ensuring the quality and comparability of analytical data. By adhering to a standardized protocol, implementing rigorous quality control measures, and objectively evaluating performance, laboratories can identify areas for improvement and contribute to a higher standard of analytical science. The insights gained from such studies are invaluable for researchers, regulatory bodies, and industry professionals who rely on accurate data to make informed decisions about public health and environmental safety.
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Navigating the Phthalate Maze: A Comparative Risk Assessment of Bis(2-ethylbutyl) phthalate and Other SVHC Phthalates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ubiquity of plastics in modern life has led to widespread human and environmental exposure to a class of chemicals known as phthalates. Used primarily as plasticizers to enhance the flexibility and durability of materials like polyvinyl chloride (PVC), these compounds are not chemically bound to the polymer matrix and can leach out over time.[1] This has raised significant health concerns, leading regulatory bodies such as the European Chemicals Agency (ECHA) to classify several phthalates as Substances of Very High Concern (SVHCs) under the REACH regulation.[2] This guide offers a comparative risk assessment of Bis(2-ethylbutyl) phthalate against well-characterized SVHC phthalates, namely Bis(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), providing a framework for informed decision-making in material selection and risk management.
The SVHC Designation and the Precautionary Principle
The identification of a substance as an SVHC is a critical step in the EU's REACH regulation. It triggers a series of regulatory obligations, including the requirement for suppliers to provide information on the presence of the SVHC in their articles.[2] This designation is based on criteria such as carcinogenicity, mutagenicity, reproductive toxicity (CMR), or properties for which there is scientific evidence of probable serious effects to human health or the environment, such as endocrine disruption.[3][4] For many phthalates, the primary concerns are their reproductive toxicity and their ability to interfere with the endocrine system.[3][4][5][6]
Understanding the Risk: A Group-Based Approach to Phthalates
While hundreds of phthalates exist, regulatory agencies are increasingly adopting a group-based approach to their assessment. ECHA, for instance, has evaluated ortho-phthalates in subgroups based on the carbon chain length of their alcohol moiety.[7] This is a scientifically sound approach, as structurally similar substances often exhibit similar toxicological profiles. Phthalates with alcohol backbones composed of 4 to 6 carbon atoms have been identified as needing "further EU regulatory risk management" due to their likelihood of being reproductive toxicants and endocrine-disrupting chemicals.[7]
This compound: A Case for Precautionary Assessment
This compound is an ortho-phthalate with a 2-ethylbutanol side chain, which has a 6-carbon backbone. While specific toxicological data for this particular compound is limited in the public domain, its chemical structure places it within the group of C4-C6 ortho-phthalates that are of high concern to ECHA.[7] Therefore, a precautionary approach warrants a thorough risk assessment, inferring its potential hazards based on the well-documented effects of its structural analogs.
Comparator SVHCs: DEHP and DBP
To provide a robust comparative framework, this guide focuses on two of the most well-studied and regulated SVHC phthalates:
-
Bis(2-ethylhexyl) phthalate (DEHP): One of the most widely used phthalates, DEHP is classified as an SVHC due to its reproductive toxicity and endocrine-disrupting properties for both human health and the environment.[3][4][8]
-
Dibutyl phthalate (DBP): Another common phthalate, DBP is also an SVHC due to its reproductive toxicity and endocrine-disrupting effects on human health.[3][4][8]
These compounds serve as benchmarks for understanding the potential risks associated with this compound.
Comparative Toxicological Profile
The following table summarizes key toxicological endpoints for this compound (inferred based on its structural group), DEHP, and DBP.
| Toxicological Endpoint | This compound (Inferred) | Bis(2-ethylhexyl) phthalate (DEHP) | Dibutyl phthalate (DBP) |
| SVHC Status | Not officially listed, but falls into a group of concern | Yes (Reproductive toxicity, Endocrine disruption)[3][4][8] | Yes (Reproductive toxicity, Endocrine disruption)[3][4][8] |
| Primary Hazard | Likely reproductive toxicant and endocrine disruptor | Reproductive toxicant, Endocrine disruptor[5][6][9] | Reproductive toxicant, Endocrine disruptor[5][6] |
| Mechanism of Action | Presumed anti-androgenic | Anti-androgenic, disrupts steroidogenesis[10][11] | Anti-androgenic[10] |
| Key Health Effects | Potential for male reproductive tract abnormalities | Male reproductive tract abnormalities, reduced fertility, testicular atrophy[12][13] | Male reproductive tract abnormalities, reduced fertility, testicular atrophy[12] |
Experimental Protocols for Phthalate Risk Assessment
A comprehensive risk assessment of a phthalate involves a battery of in vitro and in vivo toxicological studies. Below are two key experimental protocols that are central to evaluating the hazards of these compounds.
In Vivo Two-Generation Reproductive Toxicity Study (OECD Test Guideline 416)
This study is designed to provide comprehensive information on the effects of a substance on all phases of the reproductive cycle.
Methodology:
-
Animal Model: Wistar rats are a commonly used and well-characterized model for reproductive toxicity studies.
-
Dose Administration: The test substance (e.g., this compound) is administered to parental (F0) generation animals, typically via oral gavage, for a period before mating, during mating, and for females, throughout gestation and lactation.
-
Mating and Observation: F0 animals are mated to produce the first filial (F1) generation. The F1 offspring are exposed to the test substance from conception through sexual maturity.
-
F1 Generation Mating: A selection of F1 animals are then mated to produce the second filial (F2) generation.
-
Endpoints Evaluated:
-
Parental Animals (F0 and F1): Clinical observations, body weight, food consumption, estrous cyclicity, sperm parameters (motility, morphology, count), and organ weights (testes, epididymides, ovaries, uterus).
-
Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance (a sensitive marker for endocrine disruption), onset of puberty, and gross necropsy.
-
-
Histopathology: Reproductive organs from all generations are subjected to detailed histopathological examination.
A generalized workflow for a two-generation reproductive toxicity study.
In Vitro Androgen Receptor (AR) Binding Assay (OECD Test Guideline 458)
This assay is used to identify substances that can bind to the androgen receptor, a key mechanism through which many phthalates exert their endocrine-disrupting effects.
Methodology:
-
Test System: A cell-free system using a preparation of the rat ventral prostate androgen receptor or a recombinant human androgen receptor.
-
Radioligand: A radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), is used as the reference ligand.
-
Competitive Binding: The test substance is incubated with the receptor preparation and the radioligand at various concentrations.
-
Measurement: The amount of radioligand bound to the receptor is measured in the presence and absence of the test substance.
-
Data Analysis: A displacement curve is generated, and the concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. A lower IC50 value indicates a higher binding affinity for the androgen receptor.
Mechanistic pathway of phthalate-induced anti-androgenic effects.
Risk Management and the Path Forward
The classification of a substance as an SVHC is not an outright ban but rather a trigger for enhanced regulatory oversight and a strong signal to industry to seek safer alternatives. For researchers and drug development professionals, understanding the potential risks of substances like this compound is crucial for:
-
Informed Material Selection: Choosing materials with a lower hazard profile for laboratory equipment, drug delivery systems, and packaging.
-
Risk Mitigation: Implementing appropriate handling procedures and engineering controls to minimize exposure.
-
Development of Safer Alternatives: Driving innovation in the development of non-phthalate plasticizers and other materials with a more favorable toxicological profile.
Given the data gaps for this compound, a precautionary approach is warranted. This includes treating it with the same level of caution as other C4-C6 ortho-phthalates until more specific data becomes available. The continued investigation into the toxicological profiles of individual phthalates and the development of robust group-based assessment strategies will be essential for protecting human health and the environment.
References
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A Comparative Guide to the Structural and Functional Nuances of Bis(2-ethylbutyl) Phthalate and DEHP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Bis(2-ethylbutyl) phthalate and Di(2-ethylhexyl) phthalate (DEHP), focusing on how subtle differences in their chemical structures give rise to distinct physicochemical properties, metabolic fates, and toxicological profiles. As a Senior Application Scientist, this analysis is grounded in established experimental data and toxicological principles to provide actionable insights for material selection, risk assessment, and analytical method development.
The Centrality of Structure: A Tale of Two Alkyl Chains
At their core, both this compound and DEHP are diesters of phthalic acid. They share the same aromatic dicarboxylic acid backbone, which serves as an anchor for two ester-linked side chains. The critical distinction lies in the length and branching of these alkyl chains, a difference that dictates their interaction with biological systems.
-
Di(2-ethylhexyl) phthalate (DEHP) is formed from the esterification of phthalic acid with two molecules of 2-ethylhexanol .[1] This results in a 24-carbon molecule (C24H38O4) with two branched, eight-carbon ester chains.[2][3][4]
-
This compound , in contrast, is synthesized using 2-ethylbutanol . This yields a smaller, 20-carbon molecule (C20H30O4) with two branched, six-carbon ester chains.[5][6]
This seemingly minor difference—two carbons per side chain—fundamentally alters the molecule's size, lipophilicity, and steric hindrance, which in turn influences its properties and biological activity.
Caption: Core structures of DEHP and this compound.
Comparative Physicochemical Properties
The structural divergence directly translates into measurable differences in physicochemical characteristics. These properties govern the compounds' environmental fate, partitioning behavior, and potential for bioaccumulation.
| Property | This compound | Di(2-ethylhexyl) phthalate (DEHP) |
| Chemical Formula | C20H30O4[5][6] | C24H38O4[1][2][4] |
| Molecular Weight | 334.45 g/mol [6] | 390.56 g/mol [1][2][3] |
| Appearance | Liquid | Colorless, oily liquid[1][7] |
| Water Solubility | Insoluble (predicted) | 0.00003% (23.8 °C)[1] |
| Log Kow (Octanol-Water) | 5.3 (Predicted)[5] | 7.4 - 7.6[3][8] |
The shorter alkyl chains in this compound result in a lower molecular weight and a predicted lower octanol-water partition coefficient (Log Kow). A lower Log Kow suggests reduced lipophilicity compared to DEHP, which may influence its bioaccumulation potential and interaction with lipid-rich tissues.
Metabolism: The Path to Bioactivity
Phthalate diesters are not biologically active in their parent form. It is their metabolic transformation within the body that produces the molecules responsible for toxic effects.
The primary metabolic step for both compounds is hydrolysis by tissue lipases and esterases, cleaving one ester linkage to form the respective monoester metabolite and alcohol.[9][10]
-
DEHP is hydrolyzed to mono-(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.[1][11] MEHP is widely recognized as the primary active metabolite responsible for DEHP's endocrine-disrupting effects.[10][12]
-
This compound would analogously be hydrolyzed to mono-(2-ethylbutyl) phthalate and 2-ethylbutanol.
Following this initial hydrolysis, the monoester undergoes further oxidative metabolism (Phase I) on its alkyl side chain, catalyzed by Cytochrome P450 enzymes.[9][11] For MEHP, this creates a cascade of secondary metabolites, including mono-(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP) and mono-(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), which are then further oxidized.[11][13] These oxidized metabolites are more water-soluble and facilitate excretion, primarily in the urine.[9][13] The same enzymatic machinery would act on mono-(2-ethylbutyl) phthalate, though the resulting oxidized products would differ due to the shorter chain length.
Caption: General metabolic pathway for phthalate esters in mammals.
Comparative Toxicology and Endocrine Disruption
The toxicological profile of DEHP is extensively documented, with its classification as an endocrine disruptor being of primary concern.[12][14][15] The causality is linked to the monoester metabolite, MEHP, which acts as an androgen antagonist and can interfere with steroidogenesis.[1][16]
Key Toxicological Endpoints for DEHP:
-
Reproductive Toxicity: In animal models, DEHP exposure is linked to testicular atrophy, reduced testosterone production, and decreased sperm count and motility.[12][14] Prenatal exposure is associated with adverse effects on male reproductive development.[1]
-
Hepato- and Renal Toxicity: Long-term exposure in rodents can lead to liver damage, including steatosis and fibrosis, and injury to the proximal tubules of the kidney.[12][17]
-
Endocrine Disruption: DEHP and its metabolite MEHP can interfere with the hypothalamic-pituitary-thyroid (HPT) axis and have been shown to possess anti-androgenic activity.[14][18] Some studies suggest MEHP can interact with the androgen receptor's ligand-binding pocket, potentially disrupting normal hormone signaling.[16]
While specific experimental data for this compound is less prevalent, its structural similarity allows for informed predictions. Its monoester metabolite, mono-(2-ethylbutyl) phthalate, is the putative bioactive agent. The shorter, less lipophilic alkyl chain could potentially alter its binding affinity for nuclear receptors like the androgen or estrogen receptors. However, given that it retains the core phthalate monoester structure known to cause endocrine disruption, it is reasonable to hypothesize a similar, though potentially less potent, toxicological profile compared to DEHP.
Experimental Protocol: Quantification by GC-MS
The accurate quantification of phthalates in complex matrices is critical for exposure and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard, robust method for this purpose.[19][20][21]
Protocol: Determination of Phthalates in a Liquid Matrix (e.g., Cell Culture Media)
-
Principle: Phthalates are extracted from the aqueous sample into an organic solvent. The solvent is concentrated, and the extract is analyzed by GC-MS, which separates the compounds based on their volatility and provides definitive identification and quantification based on their mass-to-charge ratio.
-
Reagents & Materials:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike the 10 mL sample with a known concentration of the internal standard.
-
Transfer the sample to a 50 mL glass separatory funnel.
-
Add 10 mL of hexane, cap, and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer and collect the upper organic (hexane) layer.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL GC vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 60°C for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of each phthalate and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using the phthalate standards.
-
Identify and integrate the chromatographic peaks for the target analytes and the internal standard in the samples.
-
Quantify the concentration of each phthalate in the sample by comparing its peak area ratio (relative to the internal standard) against the calibration curve.
-
Caption: Workflow for phthalate quantification using GC-MS.
Conclusion
The primary structural difference between this compound and DEHP is the length of their branched alkyl side chains—a six-carbon versus an eight-carbon chain, respectively. This modification directly impacts key physicochemical properties such as molecular weight and lipophilicity (Log Kow). While both are metabolized via hydrolysis to their bioactive monoesters, the resulting toxicological profiles may differ in potency due to the structural changes influencing receptor interactions. DEHP is a well-characterized endocrine disruptor with known reproductive and organ toxicity.[12][14][17] Based on structure-activity relationships, this compound is presumed to carry a similar hazard profile, a hypothesis that must be confirmed with specific experimental data. For professionals in research and drug development, understanding these structure-function relationships is paramount for selecting safer alternative materials and developing precise analytical methods for risk assessment.
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Safety Operating Guide
A Guide to the Safe Disposal of Bis(2-ethylbutyl) Phthalate in a Laboratory Setting
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Bis(2-ethylbutyl) phthalate in research and development environments. Adherence to these protocols is essential for protecting laboratory personnel, ensuring regulatory compliance, and preventing environmental contamination.
Hazard Overview & Core Disposal Principles
This compound is a plasticizer that, like many phthalates, poses significant health and environmental risks. The primary concerns associated with this compound are its reproductive toxicity and its potential as an endocrine disruptor.[1][2] The U.S. Environmental Protection Agency (EPA) actively regulates phthalates under the Toxic Substances Control Act (TSCA) due to these concerns.[3][4][5]
The foundational principle for managing this chemical is that This compound and materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be discharged into sewer systems, disposed of in regular trash, or allowed to contaminate the wider environment.[6][7][8] All disposal methods must comply with federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA).[9]
Immediate Safety Protocols: Exposure and Spill Response
Before handling this compound, it is crucial to understand the immediate actions required in case of accidental exposure or spillage.
Required Personal Protective Equipment (PPE)
Proper PPE is the first line of defense. The causality behind this requirement is the need to prevent dermal absorption and inhalation of aerosols.
-
Gloves: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Protective Clothing: An impervious lab coat or apron is required to prevent skin contact.[7]
-
Ventilation: All handling of open containers should occur within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.
Personnel Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[1]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and call a physician immediately.[1]
Spill Response Protocol
-
Evacuate & Secure: Alert personnel in the immediate area and ensure adequate ventilation. For large spills, evacuate the area.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the material from entering waterways.[7]
-
Absorb: Soak up the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a commercial chemical absorbent like Chemizorb®.[7][8] Do not use combustible materials like sawdust on its own without a binder.
-
Collect: Carefully collect the absorbent material and contaminated soil into a suitable, closed, and properly labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined in the next section.
Standard Operating Procedure for Waste Disposal
This step-by-step process ensures that this compound waste is managed safely from the point of generation to its final disposal.
Step 1: Waste Identification and Segregation
The proper characterization of waste at its point of origin is a cornerstone of a self-validating safety system.
-
Designate as Hazardous: All solutions containing this compound and items grossly contaminated with it (e.g., pipette tips, wipes) must be designated as hazardous waste.
-
Do Not Mix: Never mix phthalate waste with other waste streams (e.g., halogenated solvents, aqueous waste). Mixing can cause unknown chemical reactions and complicates the disposal process. Leave chemicals in their original containers when possible for clear identification.
Step 2: Container Selection and Labeling
Proper containment and labeling are regulatory requirements and are critical for the safety of everyone who will handle the waste.
-
Container: Use a robust, leak-proof container with a tightly sealing lid. The container must be chemically compatible with the phthalate. Glass or high-density polyethylene (HDPE) are typically suitable.
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components
-
The specific hazard characteristics (e.g., "Reproductive Toxin")[10]
-
The accumulation start date (the date waste was first added)
-
The name of the principal investigator and laboratory location
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation.[9][11]
-
Keep Closed: Waste containers must be kept tightly closed at all times, except when adding waste. This is an EPA requirement to prevent the release of vapors.[9]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Locked Storage: Given its reproductive toxicity, store the waste in a locked cabinet or an area accessible only to authorized personnel.[1][12]
Step 4: Arranging for Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Contact EHS: When the container is full or has been in accumulation for the maximum time allowed by your institution (typically 3-12 months), contact your facility's Environmental Health and Safety (EHS) department to schedule a pickup.[9][11]
-
Final Disposal Route: The EHS department will transport the waste to a licensed chemical destruction plant. The preferred disposal method is controlled incineration with flue gas scrubbing to destroy the compound completely and safely.[6]
Step 5: Disposal of Contaminated Labware & Empty Containers
-
Grossly Contaminated Items: Disposable items like gloves, wipes, or absorbent pads that are heavily contaminated must be collected as solid hazardous waste.
-
Empty Containers: An "empty" container that held this compound can be disposed of in a sanitary landfill only after it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6] The rinsate from this process must be collected as liquid hazardous waste. After rinsing, the container should be punctured or otherwise rendered unusable for other purposes, and the label must be defaced.[6][9]
Data Summary and Workflow
This compound Disposal Profile
| Parameter | Information | Source |
| CAS Number | 7299-89-0 | ECHEMI[6] |
| Primary Hazards | May damage fertility or the unborn child (H360). | Sigma-Aldrich |
| Environmental Hazard | Very toxic to aquatic life. | SOSA[10] |
| Primary Disposal Route | Approved waste disposal plant; controlled incineration. | ECHEMI, Sigma-Aldrich[6] |
| Prohibited Routes | Sewer/drain disposal, general refuse, environmental release. | ECHEMI, CDH[6][7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for managing this compound waste in the laboratory.
Caption: Workflow for the safe management of this compound waste.
References
- Safety Data Sheet: bis(2-ethylhexyl) phthalate. Síntesis Orgánicas S.A. de C.V.[Link]
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- Bis(2-ethylhexyl) Phthalate Standard (1X1 mL)
- Phthalates. U.S. Environmental Protection Agency. [Link]
- EPA Announces Intent to Regulate Dozens of Uses of Five Phthalate Chemicals to Protect Workers and Environment. U.S. Environmental Protection Agency. [Link]
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
- Risk Management for Phthalates. U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Handling Bis(2-ethylbutyl) phthalate
This guide provides essential safety and handling protocols for Bis(2-ethylbutyl) phthalate (CAS No. 7299-89-0) in a research and development setting. As laboratory professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and logical framework for the safe utilization of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the "Why"
This compound is a plasticizer belonging to the phthalate ester class of compounds. While substance-specific toxicological data is limited, the broader class of phthalates, particularly those with similar structures like Bis(2-ethylhexyl) phthalate (DEHP), has been extensively studied. Many phthalates are classified as reproductive toxicants and are suspected endocrine disruptors.[1][2][3] Therefore, we must handle this compound with the assumption of similar hazards.
The primary routes of occupational exposure are inhalation of aerosols, dermal (skin) contact , and accidental ingestion . The core of our safety protocol is to interrupt these exposure pathways.
Key Assumed Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][4]
-
Endocrine Disruption: Contains a known or suspected endocrine disruptor.[5][6]
-
Organ Toxicity: Prolonged or repeated exposure may cause organ damage.
Given these potential hazards, a rigorous approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.
Core Directive: Personal Protective Equipment (PPE) Protocol
Engineering controls, primarily the use of a certified chemical fume hood, are the first and most effective line of defense to minimize inhalation exposure. All handling of this compound, including weighing, mixing, and transferring, must be performed within a fume hood. The following PPE is mandatory and serves as the essential barrier to dermal, ocular, and incidental exposure.
Hand Protection: The Critical Barrier
Phthalates can be absorbed through the skin. Therefore, selecting the correct gloves is paramount. Generic disposable gloves may not offer adequate protection.
-
Primary Recommendation: Nitrile rubber gloves. Nitrile provides good resistance to a range of chemicals, including phthalates.[7]
-
Breakthrough Time: Always consult the glove manufacturer's specific chemical resistance data. For compounds like DEHP, which is structurally similar, nitrile gloves show excellent resistance with breakthrough times often exceeding 8 hours.[8] However, this can vary by glove thickness and manufacturer.
-
Procedure:
-
Inspect gloves for any signs of degradation or punctures before use.[9]
-
Don gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
For extended operations or when handling larger quantities, consider double-gloving.
-
After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[1][9]
-
Eye and Face Protection
-
Standard Operations: Wear tightly fitting chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][9] Standard safety glasses do not provide a sufficient seal against splashes or vapors.
-
Splash Risk: When there is a significant risk of splashing (e.g., transferring large volumes, heating), supplement safety goggles with a full-face shield.
Skin and Body Protection
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is required to protect against incidental contact and small splashes.
-
Impervious Apron: For procedures with a higher splash potential, wear a chemically impervious apron over the lab coat.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required. However, it is essential for specific non-routine situations:
-
Spill Cleanup: In the event of a large spill outside of a containment hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Aerosol Generation: If a procedure is known to generate significant aerosols and cannot be fully contained.
In these scenarios, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA 29 CFR 1910.134.
Operational and Disposal Plans
A self-validating protocol includes clear steps for routine handling and contingencies for emergencies and disposal.
Procedural Workflow for Safe Handling
The following workflow illustrates the decision-making and procedural steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Spill Response
-
Evacuate: Alert others and evacuate the immediate area.
-
Protect: If trained and safe to do so, don appropriate PPE, including respiratory protection if the spill is large or outside a hood.
-
Contain: Cover the spill with an inert absorbent material like sand, diatomite, or a commercial chemical absorbent.[1][10] Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean: Decontaminate the spill area.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and appropriate container.
-
Contaminated Materials: This includes used gloves, absorbent pads, and any other disposable labware that has come into contact with the chemical. These items must be placed in a designated hazardous waste container.
-
Disposal Protocol: Do not empty into drains or dispose of with regular trash.[4][5] All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program, following all local, state, and federal regulations.[11]
Data Summary
The following table summarizes key information for this compound and its close analogue, DEHP, for which more extensive exposure data is available.
| Property | This compound | Bis(2-ethylhexyl) phthalate (DEHP) - for reference | Source |
| CAS Number | 7299-89-0 | 117-81-7 | [9][12] |
| Molecular Formula | C20H30O4 | C24H38O4 | [1][12] |
| Molecular Weight | 334.45 g/mol | 390.56 g/mol | [1][12] |
| Primary Hazards | Assumed Reproductive Toxin | Known Reproductive Toxin, Suspected Carcinogen | [1] |
| OSHA PEL (TWA) | Not Established | 5 mg/m³ | [13][14] |
| ACGIH TLV (TWA) | Not Established | 0.1 mg/m³ (Inhalable fraction and vapor) |
References
- This compound.LGC Standards.URL: https://www.lgcstandards.com/US/en/Bis(2-Ethylbutyl)
- This compound SDS, 7299-89-0 Safety Data Sheets.ECHEMI.URL: https://www.echemi.com/sds/bis(2-ethylbutyl)
- Bis-(2-Ethyl Hexyl) Phthalate CAS No 117-81-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.CDH Fine Chemical.URL: https://www.cdhfinechemical.com/images/product/msds/29103_msds.pdf
- SAFETY DATA SHEET - Bis(2-ethylhexyl) phthalate.Fisher Scientific.URL: https://www.fishersci.com/msds?productName=A10415
- Safety Data Sheet: bis(2-ethylhexyl) phthalate.Sintesis Organicas S.A. de C.V.URL: https://www.grupoidesa.
- Phthalate - Hazardous Substance Fact Sheet.New Jersey Department of Health.URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0723.pdf
- SAFETY DATA SHEET - Bis(2-ethylhexyl) phthalate.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/sds/sial/36735
- SAFETY DATA SHEET - Bis(2-ethylhexyl) phthalate for synthesis.Merck Millipore.URL: https://www.merckmillipore.com/GB/en/product/msds/MDA_CHEM-821874?Origin=PDP
- SAFETY DATA SHEET - Bis(2-ethylhexyl) phthalate.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d201154
- Registry of restriction intentions until outcome.European Chemicals Agency (ECHA).URL: https://echa.europa.eu/registry-of-restriction-intentions
- Bis(2-ethylhexyl) Phthalate Standard (1X1 mL) - Safety Data Sheet.Restek.URL: https://www.restek.com/sds/31263
- BIS(2-ETHYLHEXYL) TEREPHTHALATE - Safety Data Sheet.SIBUR International GmbH.URL: https://www.sibur-int.com/upload/iblock/c3e/c3e604f8115663704944d5c184000305.pdf
- DIETHYL PHTHALATE.Occupational Safety and Health Administration (OSHA).URL: https://www.osha.
- NIOSH Recommendations for Chemical Protective Clothing.Centers for Disease Control and Prevention (CDC) Archive.URL: https://archive.cdc.gov/www_cdc_gov/niosh/pdfs/99-142a.pdf
- Permissible Exposure Limits – OSHA Annotated Table Z-1.Occupational Safety and Health Administration (OSHA).URL: https://www.osha.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
